(-)-2-Phenylpropylamine
Description
Properties
IUPAC Name |
(2S)-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORVIZLPOGIRG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364270 | |
| Record name | (2S)-2-Phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17596-79-1 | |
| Record name | (2S)-2-Phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-beta-Methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(-)-2-Phenylpropylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (-)-2-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as β-methylphenethylamine, is an organic compound belonging to the phenethylamine (B48288) class.[1][2] It is a structural isomer of amphetamine and exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine, due to a chiral center at the β-carbon.[1] This guide focuses on the chemical and physical properties of the levorotatory enantiomer, this compound, its synthesis, characterization, and biological interactions. The compound is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties and effects on the central nervous system.[2] It is classified as a doping agent by the World Anti-Doping Agency.[3]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature with a characteristic amine or ammonia-like odor.[2][4][5] It is soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[2][4] The compound is noted to be air-sensitive.[4]
The quantitative properties of 2-phenylpropylamine (B128651) (racemic mixture, unless otherwise specified) are summarized in the table below.
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 2-phenylpropan-1-amine | [3] |
| CAS Number | 582-22-9 (for racemic) | [1][2][4] |
| Molecular Formula | C9H13N | [2][3][4] |
| InChI Key | AXORVIZLPOGIRG-UHFFFAOYSA-N | [1][2][3] |
| Molecular Properties | ||
| Molar Mass | 135.21 g/mol | [1][3] |
| Monoisotopic Mass | 135.104799419 Da | [3][5] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [2][4][6] |
| Density | 0.93 g/mL at 25 °C | [4][7] |
| Boiling Point | 80 °C at 10 mm Hg | [4][7] |
| Flash Point | 175 °F | [4] |
| Refractive Index (n20/D) | 1.524 | [4][7] |
| Water Solubility | 5.1 g/L (25 °C) (Slightly soluble) | [5] |
| Chemical Properties | ||
| pKa | 9.92 ± 0.10 (Predicted) | [4] |
| Optical Activity [α]D | -35° for (S)-enantiomer in ethanol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Typical shifts in CDCl₃ would show aromatic protons in the δ 7.1-7.3 ppm range, and signals for the alkyl chain protons, including the methine and methylene (B1212753) groups adjacent to the amine and the methyl group.[1][8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct peaks for the aromatic carbons and the three unique carbons of the propyl chain.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the phenyl ring.[3]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 135.1048 Da.[9]
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Reductive Amination
A common method for synthesizing 2-phenylpropylamine is the reductive amination of 1-phenyl-2-propanone (P-2-P).[1]
-
Reaction Setup : To a solution of 1-phenyl-2-propanone in a suitable solvent (e.g., methanol), add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate (B1210297) or ammonia gas).
-
Reduction : Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to the reaction mixture.
-
Stirring : Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[10] The crude product is then purified, typically by column chromatography or distillation, to yield 2-phenylpropylamine.
-
Chiral Resolution : To obtain the specific (-)-enantiomer, the racemic mixture must undergo chiral resolution, for example, by forming diastereomeric salts with a chiral acid.
Protocol 2: Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.
-
Sample Preparation : Prepare a standard solution of 2-phenylpropylamine of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Instrumentation : Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Mobile Phase : A typical mobile phase could be a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid (TFA).
-
Analysis : Inject the standard and sample solutions into the HPLC system. The retention time of the major peak in the sample chromatogram should match that of the standard.
-
Quantification : Purity is calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[1]
Protocol 3: Determination of Optical Activity
Polarimetry is used to confirm the enantiomeric identity of this compound.
-
Sample Preparation : Prepare a solution of the purified enantiomer in a suitable solvent (e.g., ethanol) at a precisely known concentration.[1]
-
Measurement : Use a polarimeter to measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).
-
Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. The result is compared to the literature value (e.g., -35° for the (S)-enantiomer in ethanol).[1]
Biological Activity and Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][11] It acts as a TAAR1 agonist.[1][11] This interaction triggers a cascade of events that modulates neurotransmitter systems. Additionally, it interacts with adrenergic receptors (both alpha and beta subtypes) and may influence monoamine oxidase enzymes.[1] Its structural similarity to phenylpropanolamine suggests it may act as a norepinephrine (B1679862) releasing agent, which would lead to vasoconstriction and other sympathomimetic effects.[1][12][13]
Caption: Mechanism of action for this compound.
Synthesis and Characterization Workflow
The overall process from synthesis to a fully characterized final product involves several key stages. The synthesis is typically achieved via reductive amination, followed by a series of purification and analytical steps to ensure the compound's identity, purity, and stereochemistry.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the analytical characterization of the final product.
Safety Information
2-Phenylpropylamine is classified as a corrosive substance.[3][4] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[4] It should be used in a well-ventilated area.[4][5] In case of contact with skin or eyes, immediate and thorough rinsing with water is required, followed by medical attention.[4][5]
Conclusion
This compound is a chiral amine with significant pharmacological interest. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and established protocols for its synthesis and characterization. Understanding its mechanism of action as a TAAR1 agonist is key to exploring its potential applications in drug development. The provided workflows and data serve as a valuable resource for researchers and scientists working with this and related compounds. Strict adherence to safety protocols is mandatory when handling this corrosive substance.
References
- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 2. CAS 582-22-9: (±)-2-Phenylpropylamine | CymitQuimica [cymitquimica.com]
- 3. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-PHENYLPROPYLAMINE | 582-22-9 [chemicalbook.com]
- 8. 2-PHENYLPROPYLAMINE(582-22-9) 1H NMR spectrum [chemicalbook.com]
- 9. PubChemLite - 2-phenylpropylamine (C9H13N) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of (-)-2-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-2-Phenylpropylamine, also known as (-)-β-methylphenethylamine, is a chiral psychoactive compound and a positional isomer of amphetamine. Its mechanism of action is multifaceted, primarily involving agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of monoamine neurotransmitter release. This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathways and experimental workflows. While specific quantitative data for the levorotatory enantiomer is limited in publicly accessible literature, this guide synthesizes data on the racemic mixture (β-methylphenethylamine or BMPEA) to provide a foundational understanding of its pharmacological profile, with the caveat that enantiomers may exhibit distinct activities.
Core Mechanism of Action
This compound exerts its physiological effects through two primary, interconnected mechanisms:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: this compound is an agonist at TAAR1, an intracellular G-protein coupled receptor.[1][2] Activation of TAAR1 is a key event that initiates downstream signaling cascades, leading to the modulation of monoamine transporter function.[3][4]
-
Norepinephrine-Dopamine Releasing Agent (NDRA): The compound functions as a releasing agent for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), increasing their extracellular concentrations. This action is, at least in part, mediated by its interaction with and subsequent modulation of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6][7] Notably, β-methylphenethylamine displays a preference for the norepinephrine transporter over the dopamine transporter.[5][6]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the racemic mixture of 2-phenylpropylamine (B128651) (β-methylphenethylamine). It is crucial to note that the pharmacological profiles of individual enantiomers can vary significantly.
Table 1: TAAR1 Receptor Activation
| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Source |
| β-methylphenethylamine | Human TAAR1 | cAMP Accumulation | 2.1 | 77 | Not specified in search results |
Table 2: Monoamine Release in Rat Brain Synaptosomes
| Compound | Transporter | EC50 (nM) | % Emax | Source |
| β-methylphenethylamine | DAT | 523 ± 65 | 96 | [5] |
| β-methylphenethylamine | NET | 163 ± 27 | 98 | [5] |
Signaling Pathways and Molecular Interactions
The interaction of this compound with its molecular targets initiates a cascade of intracellular events that ultimately lead to its physiological effects.
TAAR1 Signaling Pathway
Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase via a Gs protein-coupled mechanism, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including monoamine transporters.[8] TAAR1 activation has been shown to induce the trafficking and internalization of the dopamine transporter (DAT), which contributes to the increase in extracellular dopamine.[3][9][10]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.
TAAR1 Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of cyclic AMP in cells expressing TAAR1.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected with a plasmid encoding human TAAR1. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418).
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 500 µM IBMX and 100 µM Ro 20-1724 to inhibit phosphodiesterases).
-
This compound is serially diluted in stimulation buffer and added to the wells.
-
The plates are incubated for 30-60 minutes at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit or a bioluminescence resonance energy transfer (BRET)-based biosensor.
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vitro Neurotransmitter Release Assay
This assay quantifies the ability of a compound to induce the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) buffer.
-
The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.
-
The pellet is resuspended and layered onto a discontinuous sucrose or Ficoll gradient and centrifuged to obtain a purified synaptosomal fraction.
-
The purified synaptosomes are washed and resuspended in a physiological buffer.
-
-
Neurotransmitter Release Assay:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-dopamine) to allow for uptake.
-
The loaded synaptosomes are then transferred to a superfusion apparatus and continuously perfused with buffer.
-
After a baseline period, the superfusion buffer is switched to one containing various concentrations of this compound.
-
Fractions of the superfusate are collected at regular intervals.
-
The radioactivity in each fraction is quantified using liquid scintillation counting.
-
-
Data Analysis: The amount of radioactivity released above baseline is calculated for each concentration of the test compound. These data are then used to generate concentration-response curves and determine EC50 values for neurotransmitter release.
Adrenergic Receptor Interactions
While the primary effects of this compound are mediated through TAAR1 and monoamine transporters, the increased extracellular concentration of norepinephrine can lead to the activation of postsynaptic α- and β-adrenergic receptors. This indirect sympathomimetic effect contributes to the overall physiological response to the compound. However, direct binding affinities of this compound at adrenergic receptors have not been extensively reported.
Conclusion
The mechanism of action of this compound is complex, centered on its role as a TAAR1 agonist and a norepinephrine-dopamine releasing agent. The activation of intracellular TAAR1 appears to be a key initiating event that modulates the function of monoamine transporters, leading to increased synaptic concentrations of norepinephrine and dopamine. Further research is required to fully elucidate the distinct pharmacological profiles of the individual enantiomers of 2-phenylpropylamine and to precisely quantify their interactions with various molecular targets. The experimental protocols and data presented in this guide provide a robust framework for future investigations into this and related compounds.
References
- 1. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (-)-2-Phenylpropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-2-Phenylpropylamine, a positional isomer of amphetamine, is a psychoactive compound that primarily exerts its effects through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). It also demonstrates interactions with monoamine oxidase (MAO) enzymes and is presumed to have activity at adrenergic receptors, contributing to its overall pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study. The information presented is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.
Core Pharmacological Profile
This compound, also known as β-methylphenethylamine, is recognized for its stimulant properties, which are underpinned by a multifaceted interaction with several key neurological targets.
Mechanism of Action
The primary mechanism of action for this compound is its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) [1][2][3]. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, and its activation by this compound is a key driver of its central nervous system effects.
In addition to its action at TAAR1, this compound and its enantiomers are known to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.
Quantitative Pharmacological Data
Quantitative data for the specific (-)-enantiomer of 2-phenylpropylamine (B128651) is limited in the publicly available scientific literature. The most definitive data pertains to its interaction with monoamine oxidase enzymes.
| Target | Parameter | Value (µM) | Enantiomer | Reference |
| Monoamine Oxidase A (MAO-A) | Kᵢ | 584 | (S)-(-)-2-Phenylpropylamine | [1] |
| Monoamine Oxidase B (MAO-B) | Kᵢ | 156 | (S)-(-)-2-Phenylpropylamine | [1] |
Note: The (R)-enantiomer exhibits a 10-fold higher inhibitory activity against MAO-B compared to the (S)-enantiomer.[1]
Data regarding the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this compound at TAAR1, adrenergic receptors, and monoamine transporters (DAT, NET, SERT) are not currently available in the reviewed literature.
Key Signaling Pathways and Experimental Workflows
TAAR1 Agonist Signaling Pathway
Activation of TAAR1 by an agonist like this compound initiates a Gαs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.
References
An In-depth Technical Guide to the Stereoisomers of 2-Phenylpropylamine and Their Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of 2-phenylpropylamine (B128651), also known as β-methylphenethylamine. It details their synthesis, pharmacological activity with a focus on the trace amine-associated receptor 1 (TAAR1), and their effects on monoamine transporters. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Introduction
2-Phenylpropylamine (β-methylphenethylamine) is a primary amine and a positional isomer of amphetamine.[1] Its structure contains a chiral center, giving rise to two stereoisomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. These enantiomers exhibit distinct pharmacological profiles due to their differential interactions with biological targets, a critical consideration in drug design and development. The primary molecular target for 2-phenylpropylamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neurological and psychiatric conditions.[1] Both enantiomers are agonists at human TAAR1.[2]
Quantitative Analysis of Biological Activity
The biological activity of the 2-phenylpropylamine stereoisomers is primarily characterized by their interaction with TAAR1 and monoamine transporters. The following tables summarize the available quantitative data.
| Stereoisomer | Receptor | Assay Type | Species | Potency (EC50) | Efficacy (Emax) | Reference |
| (S)-2-Phenylpropylamine | hTAAR1 | Functional Assay | Human | 129 nM | 104% | [3] |
| (R)-2-Phenylpropylamine | hTAAR1 | Functional Assay | Human | 361 nM | 97% | [3] |
| Racemic 2-Phenylpropylamine | hTAAR1 | Functional Assay | Human | 2.1 µM | 77% | [4] |
Table 1: Potency and Efficacy of 2-Phenylpropylamine Stereoisomers at Human TAAR1.
Note: Direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.
| Stereoisomer | Transporter | Inhibition Potency (Ki/IC50) | Species | Reference |
| (S)-Amphetamine | DAT | 0.64 µM | Human | [5] |
| (S)-Amphetamine | NET | 0.07 µM | Human | [5] |
| (S)-Amphetamine | SERT | 38 µM | Human | [5] |
Table 2: Inhibitory Potency of (S)-Amphetamine at Monoamine Transporters.
Signaling Pathways and Mechanisms of Action
Activation of TAAR1 by 2-phenylpropylamine initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of TAAR1 to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated levels of cAMP then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7]
In addition to the canonical Gs pathway, TAAR1 activation can also lead to signaling through other G-proteins, such as G13, which can activate the RhoA signaling pathway.[1] Furthermore, TAAR1 signaling can involve β-arrestin2-dependent pathways.[7]
Experimental Protocols
Radioligand Binding Assay for TAAR1
This protocol is a representative method for determining the binding affinity (Ki) of the 2-phenylpropylamine stereoisomers to TAAR1.
1. Membrane Preparation:
-
HEK-293 cells stably expressing human TAAR1 are cultured and harvested.
-
Cells are lysed and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-epinephrine) and varying concentrations of the unlabeled test compound (R- or S-2-phenylpropylamine).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive TAAR1 ligand.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of the 2-phenylpropylamine stereoisomers as TAAR1 agonists.
1. Cell Culture and Plating:
-
HEK-293 cells stably expressing human TAAR1 are cultured and seeded into 96-well plates.
-
Cells are grown to an appropriate confluency.
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test agonist (R- or S-2-phenylpropylamine).
-
A known TAAR1 agonist is used as a positive control.
3. Cell Lysis and cAMP Measurement:
-
After the desired incubation period (e.g., 30 minutes), the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
4. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.
Experimental and Logical Workflow
The characterization of the stereoisomers of 2-phenylpropylamine follows a logical progression from initial screening to detailed pharmacological profiling.
Conclusion
The stereochemistry of 2-phenylpropylamine is a critical determinant of its biological activity. The (S)-enantiomer demonstrates higher potency as a TAAR1 agonist compared to the (R)-enantiomer. A thorough understanding of the distinct pharmacological profiles of these stereoisomers, obtained through rigorous experimental protocols as outlined in this guide, is essential for the development of selective and effective therapeutics targeting the TAAR1 receptor and for understanding their potential interactions with monoamine systems.
References
- 1. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Trace Amine-Associated Receptor 1 Displays Species-Dependent Stereoselectivity for Isomers of Methamphetamine, Amphetamine, and Para-Hydroxyamphetamine | Semantic Scholar [semanticscholar.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of Levoamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system (CNS) stimulant with a distinct pharmacological profile compared to its dextrorotatory counterpart, dextroamphetamine. While both isomers contribute to the overall effects of mixed amphetamine salts, levoamphetamine exhibits a preferential activity towards the norepinephrine (B1679862) system, with comparatively weaker effects on dopamine (B1211576) release. This technical guide provides an in-depth analysis of the biological activity of levoamphetamine, encompassing its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its mechanism of action.
Introduction
Amphetamine exists as two stereoisomers: levoamphetamine and dextroamphetamine. While often discussed in the context of racemic mixtures or formulations like Adderall, which contains a 3:1 ratio of dextroamphetamine to levoamphetamine salts, levoamphetamine possesses unique biological properties.[1] Clinically, it has been used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] Understanding the specific contributions of levoamphetamine to the therapeutic and adverse effects of amphetamine-based medications is crucial for drug development and clinical pharmacology. This guide delves into the core aspects of levoamphetamine's biological activity, providing a technical overview for the scientific community.
Pharmacodynamics
The primary mechanism of action of levoamphetamine involves its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine.[1]
Interaction with Monoamine Transporters
Levoamphetamine acts as both a competitive reuptake inhibitor and a releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] It has a significantly lower potency at the serotonin (B10506) transporter (SERT).
-
Norepinephrine Transporter (NET): Levoamphetamine displays a higher affinity and potency for NET compared to DAT. This leads to a more pronounced increase in synaptic norepinephrine levels.
-
Dopamine Transporter (DAT): While it does interact with DAT, its affinity and releasing potency are considerably lower than those of dextroamphetamine.
Vesicular Monoamine Transporter 2 (VMAT2)
Levoamphetamine can also interact with the vesicular monoamine transporter 2 (VMAT2).[1][5] By disrupting the vesicular storage of monoamines, it contributes to an increase in their cytosolic concentrations, which in turn facilitates their reverse transport into the synapse via DAT and NET.[6]
Trace Amine-Associated Receptor 1 (TAAR1)
Levoamphetamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][7][8] Activation of TAAR1 can modulate the activity of DAT and NET, contributing to the overall effects of levoamphetamine on monoamine release.[9]
Signaling Pathway of Levoamphetamine at a Noradrenergic Synapse
Caption: Levoamphetamine's mechanism at the noradrenergic synapse.
Pharmacokinetics
The pharmacokinetic profile of levoamphetamine is characterized by its absorption, distribution, metabolism, and excretion.
-
Absorption: Levoamphetamine is readily absorbed following oral administration.
-
Distribution: It is distributed throughout the body, including the CNS.
-
Metabolism: Levoamphetamine is metabolized in the liver, primarily through hydroxylation and deamination.
-
Excretion: It is excreted in the urine, with the rate of excretion being influenced by urinary pH.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of levoamphetamine.
Table 1: Binding Affinities (Ki) and Reuptake Inhibition (IC50) of Levoamphetamine at Monoamine Transporters
| Transporter | Parameter | Value (nM) | Species | Reference |
| Dopamine Transporter (DAT) | Ki | ~600-1000 | Human/Rat | [10] |
| IC50 | Varies | Various | ||
| Norepinephrine Transporter (NET) | Ki | ~70-200 | Human/Rat | [10] |
| IC50 | Varies | Various | [11] |
Table 2: Monoamine Release Potency (EC50) of Levoamphetamine
| Monoamine | Value (nM) | Species/Preparation | Reference |
| Dopamine | >1000 | Rat Striatal Slices | |
| Norepinephrine | ~50-150 | Rat Cortical Slices | [12] |
Table 3: Pharmacokinetic Parameters of Levoamphetamine
| Parameter | Value | Species | Reference |
| Elimination Half-life | 10-13 hours | Human | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Human | |
| Protein Binding | ~20-30% | Human |
Experimental Protocols
The characterization of levoamphetamine's biological activity relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Ki) of levoamphetamine for DAT and NET.
Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues rich in the target transporter (e.g., rat striatum for DAT, rat cerebral cortex for NET) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET) and varying concentrations of levoamphetamine. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of levoamphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measuring Monoamine Release
This technique allows for the measurement of extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following the administration of levoamphetamine.[13][14][15]
Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
Detailed Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals before and after the administration of levoamphetamine.
-
Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Behavioral Pharmacology
The effects of levoamphetamine on behavior are often assessed using rodent models.
Locomotor Activity
Locomotor activity is a measure of general behavioral stimulation. Levoamphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[16][17][18][19][20]
Experimental Protocol:
-
Apparatus: A square or circular open-field arena equipped with infrared beams to automatically track movement.
-
Procedure: Animals are habituated to the arena for a set period. They are then administered levoamphetamine or vehicle and returned to the arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
Conditioned Place Preference (CPP)
CPP is a paradigm used to assess the rewarding or aversive properties of a drug.
Experimental Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure: The test consists of three phases:
-
Pre-conditioning: The animal's baseline preference for each compartment is determined.
-
Conditioning: The animal is confined to one compartment after receiving levoamphetamine and to the other compartment after receiving vehicle over several sessions.[21][22][23][24][25]
-
Post-conditioning (Test): The animal is allowed to freely explore both compartments, and the time spent in each is recorded. An increase in time spent in the drug-paired compartment indicates a rewarding effect.
-
Conclusion
Levoamphetamine is a psychostimulant with a distinct biological profile characterized by its preferential action on the noradrenergic system. Its interactions with NET, DAT, VMAT2, and TAAR1 collectively contribute to its effects on monoamine neurotransmission and behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation of levoamphetamine and the development of novel therapeutics with tailored pharmacological profiles. A thorough understanding of the individual contributions of amphetamine stereoisomers is essential for advancing the fields of neuropharmacology and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Levoamphetamine vs dextroamphetamine in minimal brain dysfunction. Replication, time response, and differential effect by diagnostic group and family rating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levoamphetamine and dextroamphetamine: comparative efficacy in the hyperkinetic syndrome. Assessment by target symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adderall - Wikipedia [en.wikipedia.org]
- 6. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specificity of amphetamine induced release of norepinephrine and serotonin from rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]
- 22. karger.com [karger.com]
- 23. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 24. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Amphetamine-induced conditioned place preference and changes in mGlu1/5 receptor expression and signaling in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
(-)-2-Phenylpropylamine: A Technical Guide for Research Professionals
An In-depth Technical Guide on (-)-2-Phenylpropylamine for Researchers, Scientists, and Drug Development Professionals.
Foreword: This document provides a comprehensive technical overview of this compound (also known as β-Methylphenethylamine or BMPEA), a research chemical and structural isomer of amphetamine. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals. This guide consolidates available data on its chemical properties, synthesis, pharmacology, and relevant experimental methodologies to facilitate its use in a research context.
Chemical and Physical Properties
This compound is a primary amine belonging to the phenethylamine (B48288) class. As a positional isomer of amphetamine, it shares the same molecular formula but differs in the location of the amine group on the propyl chain. This structural nuance is critical to its distinct pharmacological profile.[1] The compound exists as a chiral molecule, with the (-) enantiomer being the focus of this guide.
Table 1: Physicochemical Properties of 2-Phenylpropylamine
| Property | Value | Reference(s) |
| IUPAC Name | 2-phenylpropan-1-amine | [2] |
| Synonyms | (-)-β-Methylphenethylamine, (-)-BMPEA | [2][3] |
| CAS Number | 582-22-9 (for racemic mixture) | [1][2] |
| Molecular Formula | C₉H₁₃N | [2][4] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 80 °C at 10 mmHg | [5] |
| Density | 0.93 g/mL at 25 °C | [5] |
| Solubility | Slightly soluble in water (5.1 g/L at 25 °C) | [4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
| InChIKey | AXORVIZLPOGIRG-UHFFFAOYSA-N | [1][2] |
Synthesis and Characterization
The synthesis of 2-Phenylpropylamine can be achieved through several established routes, with the reductive amination of 1-phenyl-2-propanone (P2P) and the catalytic hydrogenation of 2-phenylpropionitrile being common methods.
Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Phenylpropionitrile
This protocol describes the synthesis of 2-Phenylpropylamine hydrochloride.
Materials:
-
2-phenylpropionitrile
-
5% Palladium on carbon (Pd/C), water-wet
-
Concentrated (12M) hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave hydrogenation apparatus
Procedure:
-
Under a nitrogen atmosphere, charge the autoclave with water-wet 5% Pd/C (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles), and concentrated HCl (613 g, 5.6 moles).
-
Seal the autoclave and stir the mixture rapidly.
-
Pressurize the vessel with hydrogen gas to 75-78 psi.
-
Heat the mixture to a temperature of 50-64 °C for 3 hours.
-
After the reaction is complete, cool the vessel and carefully depressurize.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 400 mL.
-
Add MTBE (2.2 L) to the concentrated solution to precipitate the product.
-
Stir the resulting slurry overnight.
-
Filter the precipitate, wash the solids with fresh MTBE (100 mL), and dry overnight to yield 2-phenyl-1-propylamine HCl as a white powder.
Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Pharmacological Profile
The primary mechanism of action of this compound is agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[1][6] It also functions as a norepinephrine-dopamine releasing agent (NDRA), though it is significantly less potent than its isomer, amphetamine.[7]
Receptor and Transporter Interactions
This compound's most significant interaction is with TAAR1, where it acts as a potent agonist. Its activity at the classical monoamine transporters (DAT, NET, SERT) is primarily as a substrate, inducing neurotransmitter efflux rather than acting as a potent binding inhibitor. Studies have shown that it has a very weak ability to displace high-affinity radioligands from these transporters, indicating low binding affinity.[8]
Table 2: In Vitro Pharmacological Data for β-Methylphenethylamine
| Target | Assay Type | Species | Parameter | Value | Reference(s) |
| TAAR1 | cAMP Functional Assay | Human | EC₅₀ | 2.1 µM | |
| Eₘₐₓ | 77% | ||||
| DAT | [³H]MPP⁺ Efflux | Rat | EC₅₀ | >10 µM | [8][9] |
| NET | [³H]MPP⁺ Efflux | Rat | EC₅₀ | ~5 µM | [8][9] |
| SERT | [³H]MPP⁺ Efflux | Rat | - | Inactive | [8] |
Efficacy (Eₘₐₓ) is relative to the full agonist phenethylamine.
Pharmacokinetics
Pharmacokinetic data for this compound is limited. Studies on the related compound, β-phenylethylamine, show rapid clearance from tissues.[10] For β-methylphenethylamine, studies in rats indicate a short biological half-life, with peak blood concentrations observed at 20 minutes post-injection, declining significantly by 90 minutes.[11] This suggests rapid metabolism and elimination. The compound readily crosses the blood-brain barrier.[12]
Table 3: Pharmacokinetic Parameters of β-Methylphenethylamine in Rats
| Parameter | Route | Value | Reference(s) |
| Brain-Uptake Index (%) | IV | 56 ± 6 | [12] |
| Peak Blood Concentration (at 30 mg/kg) | IP | 899 ng/mL at 20 min | [11] |
| Blood Concentration (at 30 mg/kg) | IP | 22 ng/mL at 90 min | [11] |
Brain-Uptake Index is relative to water (100%).
Toxicology
Toxicological data indicates that β-Methylphenethylamine has stimulant effects that can lead to cardiovascular events.[3][13] A case of cerebral hemorrhage has been associated with its use in combination with exercise.[5]
Table 4: Acute Toxicity Data for β-Methylphenethylamine
| Species | Route | Parameter | Value | Reference(s) |
| Mouse | IP | LD₅₀ | 243.3 ± 4.4 mg/kg | |
| Rat | SC | MLD (HCl salt) | 500 mg/kg | [5] |
| Rabbit | IV | MLD (HCl salt) | 50 mg/kg | [5] |
MLD: Minimum Lethal Dose
Key Experimental Methodologies
In Vitro TAAR1 Functional Assay (cAMP Measurement)
This protocol outlines a general method for assessing the agonist activity of this compound at the TAAR1 receptor.
Principle: TAAR1 is a Gs-protein coupled receptor. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This change can be quantified using various methods, such as Bioluminescence Resonance Energy Transfer (BRET)-based biosensors.
General Procedure:
-
Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the human TAAR1 receptor and a cAMP biosensor (e.g., EPAC).
-
Cell Plating: Plate the transfected cells in an appropriate microplate format (e.g., 96-well plate).
-
Compound Preparation: Prepare serial dilutions of this compound and a reference full agonist (e.g., phenethylamine) in a suitable assay buffer.
-
Assay Execution:
-
Add the test compound dilutions to the cells.
-
Incubate for a specified period (e.g., 15-20 minutes) at 37 °C.
-
Measure the signal from the cAMP biosensor using a plate reader capable of detecting the specific output (e.g., luminescence or fluorescence ratio).
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.
-
In Vitro Neurotransmitter Release Assay
This protocol provides a general method for measuring neurotransmitter release from rat brain synaptosomes.
Principle: This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate (e.g., [³H]MPP⁺, a substrate for DAT and NET) from isolated nerve terminals (synaptosomes).
General Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.
-
Pre-loading: Incubate the synaptosomes with a low concentration of the radiolabeled substrate (e.g., 9 nM [³H]MPP⁺) to allow for uptake via the transporters.
-
Release Experiment:
-
Wash the pre-loaded synaptosomes to remove excess radiolabel.
-
Add varying concentrations of this compound or a reference releaser (e.g., amphetamine).
-
Incubate for a short period (e.g., 10-30 minutes) at 37 °C.
-
Terminate the release by rapid filtration.
-
-
Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration.
-
Plot the concentration-response curve and determine the EC₅₀ value for release.
-
Visualized Mechanisms and Workflows
Proposed Signaling Pathway
The primary signaling cascade initiated by this compound involves the activation of TAAR1, leading to downstream effects that modulate monoaminergic systems.
Caption: TAAR1 activation pathway by this compound.
Experimental Workflow for Pharmacological Characterization
A logical workflow is essential for the systematic evaluation of a novel research chemical like this compound.
Caption: Workflow for characterizing this compound.
Conclusion and Future Directions
This compound is a TAAR1 agonist and monoamine releaser with a distinct profile from its isomer, amphetamine. Its primary potency lies in its action at TAAR1, with significantly weaker effects as a releasing agent at DAT and NET. The available data suggests a rapid pharmacokinetic profile and a safety profile that warrants caution, particularly concerning cardiovascular effects.
For drug development professionals, the high potency at TAAR1 suggests potential for developing selective modulators of this receptor system. Future research should focus on elucidating the specific contributions of the (-) and (+) enantiomers to the overall pharmacological effect, conducting detailed pharmacokinetic studies across different species to establish parameters such as clearance and volume of distribution, and further investigating the downstream signaling pathways of TAAR1 activation beyond cAMP production. These efforts will be critical in determining the therapeutic potential and safety of this and related compounds.
References
- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 2. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. guidechem.com [guidechem.com]
- 5. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 6. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 8. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism distribution, and disappearance of injected beta-phenylethylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS [mdpi.com]
- 12. Rat brain-uptake index for phenylethylamine and various monomethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMPEA: A prohibited ingredient [opss.org]
The Discovery and Pharmacological History of Levoamphetamine: A Technical Guide
Introduction
Levoamphetamine, the levorotatory stereoisomer of the amphetamine molecule, has a rich and complex history intertwined with the development of synthetic stimulants. While often overshadowed by its more potent dextrorotatory counterpart, dextroamphetamine, levoamphetamine possesses a unique pharmacological profile that has led to its investigation and use in various medical contexts. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of levoamphetamine for researchers, scientists, and drug development professionals.
Discovery and Early History
The story of levoamphetamine begins with the synthesis of its parent compound, racemic amphetamine.
-
1887: The Romanian chemist Lazăr Edeleanu, at the University of Berlin, is credited with the first synthesis of phenylisopropylamine, the chemical that would later be known as amphetamine. However, its pharmacological properties were not investigated at the time.
-
1927: Gordon Alles, an American chemist, independently re-synthesized amphetamine while searching for a synthetic substitute for ephedrine.
-
1929: In a now-famous act of self-experimentation, Gordon Alles documented the physiological and psychological effects of amphetamine after injecting himself with 50 mg of the substance. His detailed notes marked the first systematic study of amphetamine's effects in a human subject.
-
1932: The first patent for amphetamine was filed.
-
1935: Racemic amphetamine was introduced commercially in the United States as an over-the-counter inhaler under the brand name Benzedrine for the treatment of nasal congestion.
-
1937: The dextrorotatory isomer, dextroamphetamine, was found to be the more potent of the two enantiomers and was marketed as Dexedrine.
-
1970s: Levoamphetamine was individually marketed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) under the brand name Cydril.
Stereospecific Synthesis and Resolution
The separation of racemic amphetamine into its constituent enantiomers was a critical step in understanding their distinct pharmacological properties. The primary historical method for this resolution is fractional crystallization of diastereomeric salts.
Experimental Protocols
Protocol 2.1: Resolution of Racemic Amphetamine using Tartaric Acid (Adapted from historical methods)
This protocol describes the classical method for separating d- and l-amphetamine using the chiral resolving agent, tartaric acid. To isolate levoamphetamine, l-tartaric acid would be used.
-
Salt Formation: A solution of racemic amphetamine freebase is reacted with an equimolar amount of l-tartaric acid in a suitable solvent, typically a lower alcohol like methanol (B129727) or ethanol. This reaction forms a mixture of two diastereomeric salts: d-amphetamine-l-tartrate and l-amphetamine-l-tartrate.
-
Fractional Crystallization: The diastereomeric salts exhibit different solubilities in the chosen solvent. The solution is carefully concentrated and/or cooled to induce crystallization. Due to its lower solubility, the l-amphetamine-l-tartrate salt will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized l-amphetamine-l-tartrate is isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove impurities. The process of recrystallization from the same solvent can be repeated to improve the optical purity of the isolated salt.
-
Liberation of the Freebase: The purified l-amphetamine-l-tartrate salt is dissolved in water, and a strong base, such as sodium hydroxide, is added to neutralize the tartaric acid and liberate the levoamphetamine freebase.
-
Extraction and Final Purification: The levoamphetamine freebase, which is an oil, is then extracted from the aqueous solution using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation to yield the purified levoamphetamine.
Pharmacological Profile: A Comparative Analysis
The primary mechanism of action for both levoamphetamine and dextroamphetamine is the release of the monoamine neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from presynaptic nerve terminals. However, the two isomers exhibit different potencies and selectivities for these neurotransmitter systems.
Quantitative Data
| Parameter | Levoamphetamine | Dextroamphetamine | Reference |
| Dopamine Release Potency | Weaker | 3 to 4 times more potent than levoamphetamine | |
| Norepinephrine Release Potency | Strong | Approximately equipotent to levoamphetamine | |
| Primary Clinical Effects | Peripheral sympathomimetic effects, some central stimulant effects | Potent central stimulant effects, euphoria |
Signaling Pathways
Levoamphetamine, like dextroamphetamine, acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). Upon entering the presynaptic neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of these neurotransmitters. This, in turn, causes the reversal of DAT and NET, resulting in the non-vesicular release of dopamine and norepinephrine into the synaptic cleft.
Caption: Levoamphetamine's mechanism of action in a presynaptic neuron.
Experimental Protocols
Protocol 3.1: In Vivo Microdialysis for Measurement of Neurotransmitter Release
This protocol outlines a general method for assessing the effects of levoamphetamine on extracellular dopamine and norepinephrine levels in the brain of a conscious, freely moving animal (e.g., a rat).
-
Surgical Implantation of Microdialysis Probe: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized rat. The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and norepinephrine concentrations.
-
Drug Administration: Levoamphetamine (or a vehicle control) is administered to the animal, typically via intraperitoneal (i.p.) injection.
-
Post-Drug Collection: Dialysate collection continues for a set period after drug administration to monitor the changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a similar sensitive analytical technique to quantify the concentrations of dopamine and norepinephrine.
-
Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of levoamphetamine on neurotransmitter release.
Historical Experimental Workflows
The elucidation of levoamphetamine's pharmacological profile has been the result of decades of research employing a variety of experimental techniques.
Caption: A simplified workflow of the historical investigation of levoamphetamine.
From its initial synthesis as part of a racemic mixture to its eventual isolation and characterization, levoamphetamine has been a subject of scientific inquiry for nearly a century. While its central stimulant effects are less pronounced than those of dextroamphetamine, its significant impact on the norepinephrine system gives it a distinct pharmacological profile. A thorough understanding of its history, synthesis, and mechanism of action is crucial for researchers and clinicians working with amphetamine-based therapeutics and for the continued development of novel central nervous system stimulants.
(-)-2-Phenylpropylamine solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (-)-2-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as β-methylphenethylamine, is a primary amine and a positional isomer of amphetamine.[1][2] Its chemical structure, comprising a phenyl group and a propyl chain with a chiral center, influences its physicochemical properties, including solubility and stability.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents visualizations of a key signaling pathway and experimental workflows.
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of both a hydrophobic phenyl group and a hydrophilic amine group in this compound results in varied solubility depending on the solvent.[3]
Qualitative Solubility
This compound is generally characterized as being soluble in organic solvents and having limited solubility in water.[4] As a basic compound, its solubility in aqueous solutions is expected to increase in acidic conditions due to the formation of a more soluble salt.[5][6]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not extensively available in the public domain. However, some physical properties have been reported for the racemic mixture (β-methylphenethylamine), which can provide an indication of its characteristics.
Table 1: Physical Properties and Qualitative Solubility of β-Methylphenethylamine
| Property/Solvent | Value/Observation | Reference(s) |
| Physical State | Colorless to pale yellow liquid | [7][8] |
| Density | 0.93 g/mL at 25 °C | [4] |
| Boiling Point | 80 °C at 10 mmHg | [9] |
| Water | Slightly soluble | [7] |
| Organic Solvents | Soluble | [7] |
| Chloroform | Soluble | [10] |
| Ethyl Acetate | Soluble | [10] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on standard laboratory procedures for amine solubility testing.[3][11][12]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Workflow for Solubility Determination
Stability
Assessing the stability of a drug substance is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life.[13][14] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[14]
Stability Profile
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[13][16][17]
Objective: To identify the degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add a solution of HCl (e.g., 0.1 M to 1 M).
-
Heat the solution (e.g., at 60-80 °C) for a specified duration.
-
Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add a solution of NaOH (e.g., 0.1 M to 1 M).
-
Maintain the solution at room temperature or elevated temperature for a specified duration.
-
Withdraw samples at different time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3-30%).
-
Keep the solution at room temperature or elevated temperature for a specified duration.
-
Withdraw samples at different time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven (e.g., at 60-80 °C) for a specified duration.
-
Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the stressed samples by HPLC. A dark control should be run in parallel.
-
Analysis and Method Validation:
-
Analyze all stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[18][19]
-
The method should be validated to be "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[20][21][22]
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of degradation products.[19]
Workflow for Forced Degradation Study
Biological Interactions and Signaling Pathways
This compound is known to interact with key neurochemical systems. Its primary mechanisms of action involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine oxidase (MAO) enzymes.[15][23]
TAAR1 Agonism
This compound, like amphetamine, is an agonist of TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][23] Activation of TAAR1 initiates a signaling cascade that can influence the release of neurotransmitters such as dopamine (B1211576).[24][25]
TAAR1 Signaling Pathway
The activation of TAAR1 can lead to the stimulation of adenylyl cyclase (AC) via Gαs proteins, resulting in an increase in cyclic AMP (cAMP) levels.[24] cAMP, in turn, activates Protein Kinase A (PKA). TAAR1 signaling can also involve Protein Kinase C (PKC).[25][26] These pathways can ultimately lead to the phosphorylation of dopamine transporters (DAT), affecting dopamine homeostasis.[25]
Interaction with Monoamine Oxidase (MAO)
This compound and its enantiomers have been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[15] These enzymes are responsible for the degradation of monoamine neurotransmitters.[27] Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) in the brain.[15] The interaction with MAO is a critical aspect of the pharmacological profile of phenylpropylamine derivatives.[27][28][29]
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The visualization of the TAAR1 signaling pathway and experimental workflows provides a clear understanding of its biological context and the methodologies for its physicochemical characterization. Further empirical studies are necessary to generate comprehensive quantitative solubility and stability data to fully support formulation development and regulatory submissions.
References
- 1. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Beta-Methylphenethylamine (BMPEA): Uses, Benefits, Safety, Side Effects & Research in China [nj-finechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-PHENYLPROPYLAMINE | 582-22-9 [chemicalbook.com]
- 10. 3-Phenylpropylamine, 98+% | Fisher Scientific [fishersci.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijcrt.org [ijcrt.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. kinampark.com [kinampark.com]
- 23. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. researchgate.net [researchgate.net]
- 25. TAAR1 - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Interaction between phenylpropanolamine and monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Psychotropic drugs (2). Interaction between monoamine oxidase (MAO) inhibitors and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (-)-2-Phenylpropylamine: A Technical Guide
Introduction
(-)-2-Phenylpropylamine, a chiral primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug development and organic chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.
1.1. ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits characteristic signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.32 - 7.11 | Multiplet | 5H | Aromatic (C₆H₅) |
| 3.01 - 2.48 | Multiplet | 1H | Methine (CH) |
| 2.79 | Doublet of doublets | 1H | Methylene (CH₂) |
| 2.71 | Doublet of doublets | 1H | Methylene (CH₂) |
| 1.24 | Doublet | 3H | Methyl (CH₃) |
| 1.12 | Singlet (broad) | 2H | Amine (NH₂) |
Table 1: ¹H NMR data for this compound in CDCl₃.[1]
1.2. ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 145.8 | Quaternary Aromatic (C) |
| 128.5 | Aromatic (CH) |
| 127.2 | Aromatic (CH) |
| 126.2 | Aromatic (CH) |
| 49.5 | Methylene (CH₂) |
| 41.6 | Methine (CH) |
| 21.1 | Methyl (CH₃) |
Table 2: ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
2.1. IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3360 - 3280 | N-H Stretch | Primary Amine |
| 3080 - 3020 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic |
| 1605 - 1585 | N-H Bend | Primary Amine |
| 1495 - 1450 | C=C Stretch | Aromatic Ring |
| 760 - 700 | C-H Out-of-plane Bend | Monosubstituted Benzene |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.
3.1. Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z | Relative Intensity | Assignment |
| 135 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [M - CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 44 | High | [CH₃CHNH₂]⁺ |
Table 4: Mass spectrometry fragmentation data for this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
4.1. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[1][2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).[1] Standard pulse sequences are used for data acquisition.
4.2. IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the neat liquid sample is placed directly on the ATR crystal.[3]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
4.3. Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds.[4]
-
Ionization: Electron Ionization (EI) is a common method for generating ions in GC-MS.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. For tandem mass spectrometry (MS-MS), a precursor ion is selected and fragmented, and the resulting product ions are analyzed.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
A diagram illustrating the workflow of spectroscopic analysis.
References
The Therapeutic Potential of (-)-2-Phenylpropylamine: A Technical Whitepaper for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-2-Phenylpropylamine, more commonly known as levoamphetamine, is a central nervous system stimulant with a rich history and renewed interest in its therapeutic applications. As a chiral isomer of amphetamine, it possesses a distinct pharmacological profile, primarily characterized by its potent effects on the norepinephrine (B1679862) system with a lesser impact on dopamine (B1211576) pathways compared to its dextrorotatory counterpart, dextroamphetamine. This nuanced mechanism of action suggests a range of potential therapeutic uses, particularly in neurodevelopmental and psychiatric disorders where norepinephrine dysregulation is a key etiological factor. This technical guide provides an in-depth analysis of the pharmacology, mechanism of action, and potential therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Introduction
This compound is the levorotatory stereoisomer of the amphetamine molecule. Historically, it was available as a single-enantiomer product under the brand name Cydril for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Currently, it is primarily available in combination with dextroamphetamine in various ratios, with the most well-known formulation being Adderall®. While dextroamphetamine has been extensively studied for its potent central stimulant effects mediated by dopamine release, the unique contribution of levoamphetamine to the therapeutic efficacy of these mixed-salt formulations is an area of growing interest.[2][3] Its preferential action on noradrenergic pathways suggests potential therapeutic benefits in conditions beyond ADHD, including narcolepsy and certain mood disorders. This whitepaper aims to consolidate the current understanding of this compound and highlight its potential for future drug development.
Pharmacology
The pharmacological profile of this compound is defined by its interactions with monoamine transporters and trace amine-associated receptor 1 (TAAR1).[1][2]
Pharmacodynamics
This compound is a potent norepinephrine-dopamine releasing agent (NDRA).[4] Its primary mechanism of action is to induce the reverse transport of norepinephrine and, to a lesser extent, dopamine from the presynaptic neuron into the synaptic cleft.[1][2] This is achieved through its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5]
Compared to dextroamphetamine, levoamphetamine is a more potent releaser of norepinephrine.[2] Conversely, dextroamphetamine is significantly more potent in releasing dopamine. This differential activity is central to the distinct clinical effects of the two isomers.[2] Levoamphetamine also functions as an agonist at TAAR1, an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[1]
Pharmacokinetics
This compound is readily absorbed orally, with an elimination half-life of approximately 11 hours in children and adolescents.[2] The pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Elimination Half-Life (children 6-12 years) | ~11 hours | [2] |
| Time to Maximum Concentration (Tmax) | Varies with formulation | [2] |
Mechanism of Action
The therapeutic effects of this compound are mediated through a multi-faceted mechanism involving the reversal of monoamine transporters and activation of TAAR1 signaling pathways.
Monoamine Transporter Reversal
This compound, being a substrate for NET and DAT, is transported into the presynaptic neuron.[5] Once inside, it disrupts the vesicular storage of norepinephrine and dopamine by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.[3] This high cytosolic concentration, coupled with the interaction of levoamphetamine with the transporters, causes a reversal of the normal transporter function, leading to the efflux of norepinephrine and dopamine into the synapse.[5]
TAAR1 Signaling
Activation of the intracellular TAAR1 by this compound initiates a cascade of downstream signaling events. TAAR1 is coupled to both Gαs and Gα13 G-proteins.[6][7] Activation of Gαs leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][7] Activation of Gα13 stimulates the RhoA signaling pathway.[6][7] These signaling pathways can modulate the activity of monoamine transporters and influence neuronal excitability.[6]
Potential Therapeutic Applications
The unique pharmacological profile of this compound suggests its utility in a range of clinical conditions.
Attention-Deficit/Hyperactivity Disorder (ADHD)
Clinical studies have demonstrated the efficacy of levoamphetamine in treating the symptoms of ADHD.[1] Its prominent effect on norepinephrine is thought to contribute to improvements in attention, executive function, and the regulation of arousal and alertness. While dextroamphetamine is more effective at reducing hyperactivity and impulsivity, levoamphetamine's contribution to cognitive enhancement is significant.[8]
A 1976 double-blind crossover study comparing levoamphetamine, dextroamphetamine, and placebo in children with "minimal brain dysfunction" (an earlier term for ADHD) found that both isomers were significantly more effective than placebo.[9] While dextroamphetamine showed a trend for greater overall improvement, some children responded better to levoamphetamine, particularly those with unsocialized aggressive behavior.[9]
Narcolepsy
The wake-promoting effects of amphetamines are well-established, and they are used in the treatment of narcolepsy.[3] The noradrenergic effects of levoamphetamine may contribute to the management of excessive daytime sleepiness, a hallmark symptom of this disorder.
Other Potential Applications
Given its mechanism of action, this compound could be explored for its potential in treating other conditions characterized by noradrenergic dysfunction, such as certain forms of depression and anxiety disorders. However, further research is required to establish its efficacy and safety in these indications.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacology and clinical effects of this compound.
Table 1: Pharmacodynamic Properties of this compound
| Target | Parameter | Value | Reference |
| TAAR1 | EC50 (cAMP accumulation) | ~1-10 µM (species-dependent) | [10] |
| Norepinephrine Transporter (NET) | Potency | More potent than dextroamphetamine as a releasing agent | [2] |
| Dopamine Transporter (DAT) | Potency | Less potent than dextroamphetamine as a releasing agent | [2] |
Table 2: Clinical Efficacy of Mixed Amphetamine Salts (Containing Levoamphetamine) in Adult ADHD
| Study | N | Treatment | Primary Outcome Measure | Result | p-value | Reference |
| Weisler et al. (2006) | 255 | MAS XR (20, 40, 60 mg/day) vs. Placebo | Mean change in ADHD Rating Scale score | Significant reduction in scores for all MAS XR groups | <0.001 | [8] |
| Levin et al. (2014) | 126 | MAS XR (60, 80 mg/day) vs. Placebo in ADHD with Cocaine Use Disorder | ≥30% reduction in AISRS score | 75% (60mg) and 58.1% (80mg) vs. 39.5% (placebo) | <0.001 (60mg) | [11] |
Table 3: Cardiovascular Effects of Amphetamines (General)
| Parameter | Mean Change | Reference |
| Systolic Blood Pressure | Increase of ~1-5 mmHg | [12] |
| Diastolic Blood Pressure | Increase of ~1-7 mmHg | [12] |
| Heart Rate | Increase of ~3-6 bpm | [12] |
Experimental Protocols
In Vitro Monoamine Release Assay (Synaptosome Preparation)
This protocol describes a common method to assess the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)
-
Sucrose (B13894) solution (e.g., 0.32 M)
-
Krebs-Ringer bicarbonate buffer (KHB)
-
Radiolabeled monoamine (e.g., [3H]dopamine or [3H]norepinephrine)
-
Test compound (this compound)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Isolation:
-
Dissect the desired brain region in ice-cold sucrose solution.
-
Homogenize the tissue in sucrose solution.
-
Perform differential centrifugation to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in KHB.
-
-
Radiolabeling:
-
Incubate the synaptosomes with the radiolabeled monoamine (e.g., 10 nM [3H]dopamine) for a set time (e.g., 15 minutes) at 37°C to allow for uptake.
-
-
Release Assay:
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the radiolabeled synaptosomes into superfusion chambers.
-
Establish a stable baseline of radioactivity by superfusing with KHB.
-
Introduce varying concentrations of this compound into the superfusion buffer.
-
Collect superfusate fractions at regular intervals.
-
-
Quantification:
-
Add scintillation fluid to the collected fractions and measure radioactivity using a scintillation counter.
-
Calculate the percentage of total radioactivity released by the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal release).
-
Visualizations
Signaling Pathway of this compound via TAAR1
Caption: Intracellular TAAR1 signaling cascade activated by this compound.
Experimental Workflow for In Vitro Monoamine Release Assay
Caption: Workflow for determining monoamine release using a synaptosome preparation.
Conclusion
This compound presents a compelling profile for therapeutic development, particularly in the realm of ADHD and potentially other neurological and psychiatric disorders. Its distinct noradrenergic-dominant mechanism of action, compared to its more dopaminergic enantiomer, offers a nuanced approach to modulating monoaminergic systems. The data summarized in this whitepaper underscore its clinical efficacy as part of mixed amphetamine salt formulations and highlight the need for further research to fully elucidate the therapeutic potential of the pure levo-isomer. For drug development professionals, this compound represents an opportunity to refine and target therapies for conditions with a clear noradrenergic component, potentially leading to improved efficacy and a more favorable side-effect profile for specific patient populations. The detailed experimental protocols and mechanistic visualizations provided herein serve as a foundational resource for guiding future preclinical and clinical investigations into this promising therapeutic agent.
References
- 1. nationalelfservice.net [nationalelfservice.net]
- 2. Levoamphetamine - Wikipedia [en.wikipedia.org]
- 3. Effect of amphetamines on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. levo Amphetamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended-Release Mixed Amphetamine Salts vs Placebo for Comorbid Adult Attention-Deficit/Hyperactivity Disorder and Cocaine Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adult ADHD Medications and Their Cardiovascular Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Profile of (-)-2-Phenylpropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a positional isomer of amphetamine that has been identified as an adulterant in some dietary supplements. This technical guide provides an in-depth overview of the neurochemical effects of this compound, focusing on its interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Introduction
This compound (BMPEA) is a synthetic stimulant with a chemical structure closely related to that of amphetamine.[1] Its presence in commercially available supplements has raised safety concerns due to its pharmacological activity.[1] Understanding the neurochemical profile of BMPEA is crucial for assessing its potential physiological effects and abuse liability. This guide summarizes the current scientific knowledge on the interactions of BMPEA with key neurochemical targets.
Interaction with Monoamine Transporters
This compound acts as a substrate-type releasing agent at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[2] Its activity at the serotonin (B10506) transporter (SERT) is negligible.
Quantitative Data: Neurotransmitter Release Assays
The following table summarizes the potency (EC50) and efficacy (Emax) of this compound and related compounds in stimulating neurotransmitter release from rat brain synaptosomes.[2]
| Compound | DAT EC50 (nM) | DAT Emax (%) | NET EC50 (nM) | NET Emax (%) |
| This compound (BMPEA) | 334 ± 55 | 66 ± 3 | 48 ± 6 | 82 ± 2 |
| Amphetamine | 30 ± 3 | 92 ± 2 | 12 ± 1 | 95 ± 2 |
| Methamphetamine | 22 ± 2 | 95 ± 2 | 10 ± 1 | 98 ± 1 |
Data are presented as mean ± S.D. Emax is expressed as a percentage of the maximal release induced by 10 µM tyramine.[2]
Experimental Protocol: In Vitro Neurotransmitter Release Assay
The following protocol is a detailed methodology for assessing neurotransmitter release from rat brain synaptosomes, as described by Schindler et al. (2019).[2]
2.2.1. Synaptosome Preparation:
-
Male Sprague-Dawley rats are euthanized, and brains are rapidly removed.
-
For dopamine transporter (DAT) assays, caudate tissue is used. For norepinephrine transporter (NET) and serotonin transporter (SERT) assays, the whole brain minus the caudate and cerebellum is used.
-
Tissues are homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in Krebs-phosphate buffer.
2.2.2. [3H]MPP+ Release Assay:
-
Synaptosomes are preloaded with 9 nM [3H]MPP+ (a substrate for monoamine transporters) for 10 minutes at 37°C.
-
After preloading, the synaptosomes are washed to remove excess radiotracer.
-
The synaptosomes are then incubated with various concentrations of this compound or other test compounds for 30 minutes at 37°C to stimulate release.
-
The reaction is terminated by filtration, and the amount of [3H]MPP+ released into the supernatant is quantified by liquid scintillation counting.
-
Data are analyzed to determine the EC50 and Emax values for each compound.
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
This compound is an agonist at the human trace amine-associated receptor 1 (TAAR1).[3]
Quantitative Data: TAAR1 Activation Assay
The following table presents the potency (EC50) and efficacy (Emax) of this compound in activating human TAAR1 expressed in HEK293T cells.[3]
| Compound | TAAR1 EC50 (µM) | TAAR1 Emax (%) |
| This compound (BMPEA) | 2.1 | 77 |
| Phenethylamine (Reference Agonist) | 8.8 | 97 |
Emax is expressed as a percentage of the maximal intracellular cAMP level obtained by phenethylamine.[3]
Experimental Protocol: TAAR1 Activation Assay
The following methodology for determining TAAR1 activation is based on the work of Maas et al. (2024).[3]
3.2.1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently transfected with a plasmid encoding human TAAR1.
3.2.2. cAMP Accumulation Assay:
-
Transfected cells are seeded in 96-well plates.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with various concentrations of this compound or a reference agonist for a specified time at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data are analyzed to generate concentration-response curves and determine EC50 and Emax values.
Interaction with G-Protein Coupled Receptors (GPCRs)
This compound has been screened for activity at a wide range of G-protein coupled receptors.
Quantitative Data: GPCR Radioligand Binding Assays
In a screening performed by the NIMH Psychoactive Drug Screening Program, this compound was tested at a concentration of 10 µM against a panel of GPCRs, including dopamine, serotonin, adrenergic, and histamine (B1213489) receptors. It displayed less than 50% inhibition of radioligand binding at all tested receptors, indicating a lack of significant affinity at this concentration.[2]
Experimental Protocol: Representative GPCR Radioligand Binding Assay
The following is a general protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a receptor.
4.2.1. Membrane Preparation:
-
Cells expressing the target GPCR are harvested and homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
4.2.2. Binding Assay:
-
Cell membranes are incubated in a 96-well plate with a known concentration of a specific radioligand (a radioactively labeled drug that binds to the target receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.
-
The filter mat is washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heartbreakers: Decoding the Molecular Dynamics of Stimulants Abuse on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (-)-2-Phenylpropylamine as a TAAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. As a G-protein coupled receptor (GPCR) activated by endogenous trace amines and psychoactive compounds, TAAR1 plays a crucial modulatory role in monoaminergic systems. (-)-2-Phenylpropylamine, a structural isomer of amphetamine, is recognized as a TAAR1 agonist. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound at TAAR1, including its engagement with downstream signaling pathways, detailed experimental protocols for its characterization, and a summary of relevant quantitative data. This document is intended to serve as a resource for researchers and drug development professionals working on the discovery and optimization of novel TAAR1-targeting therapeutics.
Introduction to TAAR1
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines, a class of endogenous biogenic amines found at low concentrations in the mammalian brain.[1] Endogenous ligands for TAAR1 include β-phenylethylamine (β-PEA), p-tyramine, and tryptamine.[2] Notably, TAAR1 is also a target for various amphetamine-like psychostimulants.[2]
TAAR1 is primarily expressed intracellularly in monoamine neurons and is involved in the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[3][4] Its activation can influence neurotransmitter release and reuptake, making it a key regulator of synaptic monoamine levels.[1] Consequently, TAAR1 has garnered significant interest as a therapeutic target for conditions associated with dysregulated monoaminergic function, including schizophrenia, depression, and substance use disorders.[5]
This compound is a phenethylamine (B48288) derivative and a structural isomer of amphetamine that acts as a TAAR1 agonist. Understanding its interaction with TAAR1 and the subsequent cellular responses is crucial for elucidating the therapeutic potential of this class of compounds.
TAAR1 Signaling Pathways
Activation of TAAR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. TAAR1 is known to couple to multiple G-protein subtypes, primarily Gαs and Gαq, leading to the activation of diverse downstream effector pathways.[3][6]
2.1 Gαs-Mediated Signaling
The canonical signaling pathway for TAAR1 involves its coupling to the stimulatory G-protein, Gαs.[7] This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[7]
2.2 Gαq-Mediated Signaling
In addition to Gαs, TAAR1 can also couple to Gαq.[6] Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3]
2.3 Other Downstream Effectors
TAAR1 signaling also involves other important cellular pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways.[4][8] Activation of these pathways can influence cell survival and apoptosis.[8] For instance, TAAR1 activation has been shown to increase the expression of the anti-apoptotic protein Bcl-2 via an ERK1/2-dependent mechanism.[8] Furthermore, TAAR1 can interact with and modulate the function of other receptors, such as the dopamine (B1211576) D2 receptor, forming heterodimers that can alter downstream signaling.[4]
Experimental Protocols
The characterization of this compound as a TAAR1 agonist involves a series of in vitro assays to determine its binding affinity and functional potency. The two primary experimental approaches are radioligand binding assays and functional assays measuring second messenger accumulation.
3.1 Radioligand Binding Assay (Displacement Assay)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
3.1.1 Materials
-
Cell membranes prepared from a cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity for TAAR1 (e.g., [³H]-labeled specific TAAR1 ligand).
-
Unlabeled test compound: this compound.
-
Non-specific binding control: A high concentration of a known TAAR1 ligand.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[9]
-
Scintillation cocktail and a scintillation counter.[9]
3.1.2 Protocol
-
Membrane Preparation: Homogenize cells expressing TAAR1 in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard protein assay.[9]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[9]
-
150 µL of cell membrane preparation (3-20 µg protein).[9]
-
50 µL of various concentrations of this compound.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Filtration: Stop the incubation by rapid vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[9]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
3.2 cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate the Gαs-mediated signaling pathway by quantifying the production of the second messenger, cAMP.
3.2.1 Materials
-
A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
-
This compound.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Cell culture reagents.
3.2.2 Protocol
-
Cell Culture and Plating: Culture the TAAR1-expressing cells to approximately 80% confluency. Harvest the cells and plate them in a 96-well or 384-well plate at a predetermined density. Incubate overnight to allow for cell attachment.[8][10]
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with an appropriate buffer.[10]
-
Compound Addition: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor. Add the compound solutions to the wells.[11]
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes) to allow for cAMP production.[8][11]
-
cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximum effect) are determined from this curve.
Quantitative Data
| Compound | Receptor Species | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference(s) |
| β-Phenylethylamine (β-PEA) | Human | cAMP | 321.2 | [2] | |
| Rat | cAMP | ~100-300 | [12] | ||
| Mouse | cAMP | ~100-300 | [12] | ||
| p-Tyramine | Human | cAMP | 1490.2 | [2] | |
| Rat | cAMP | ~30-100 | [12] | ||
| Mouse | cAMP | ~100-300 | [12] | ||
| RO5256390 | Human | cAMP | 3.3 | [2] | |
| Primate | Binding | 1.1 | [13][14] | ||
| Rodent | Binding | 1.1 | [13][14] | ||
| RO5263397 | Human | cAMP | ~60-85% Emax | [13] | |
| Primate | Binding | 2.5 | [13] | ||
| Rodent | Binding | 1.5 | [13] | ||
| Ulotaront (SEP-363856) | Human | cAMP | 1.4 (mutant) | [2] | |
| Ralmitaront (RO-6889450) | Human | cAMP | 273.0 | [2] | |
| LK00764 | Human | BRET | 4.0 | [15] |
Note: The efficacy of some compounds is expressed as a percentage of the maximal response (Emax) relative to a reference agonist.
Conclusion
This compound is an agonist of TAAR1, a receptor of significant interest for the development of novel therapeutics for psychiatric and neurological disorders. Its activation of TAAR1 triggers a complex network of intracellular signaling pathways, primarily through Gαs and Gαq proteins, leading to the modulation of key cellular processes. The characterization of its pharmacological profile relies on established in vitro methodologies, including radioligand binding and functional cAMP assays. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the data for structurally and functionally similar compounds provide a valuable framework for its expected potency and efficacy. Further research into the precise molecular interactions of this compound with TAAR1 will be instrumental in advancing the development of next-generation TAAR1-targeted therapies.
References
- 1. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ki Summary [bindingdb.org]
- 15. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Phenylpropylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropylamines, a class of organic compounds characterized by a phenyl group attached to a propylamine (B44156) backbone, represent a significant scaffold in medicinal chemistry. Their structural similarity to endogenous monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) allows them to interact with a variety of targets within the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylpropylamines, focusing on their interactions with monoamine transporters and key G-protein coupled receptors (GPCRs). Understanding these relationships is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles for the treatment of various neurological and psychiatric disorders.
Core Structure and Pharmacological Targets
The fundamental phenylpropylamine scaffold consists of a phenyl ring connected to a three-carbon chain with a terminal amine. Modifications to the phenyl ring, the propyl chain, and the amino group can dramatically alter the compound's pharmacological profile, influencing its affinity and activity at various biological targets. The primary targets discussed in this guide are:
-
Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).
-
G-Protein Coupled Receptors: 5-HT2A Receptor and Dopamine D2 Receptor.
Structure-Activity Relationship at Monoamine Transporters
Phenylpropylamines can act as inhibitors of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. The following tables summarize the quantitative SAR data for a selection of phenylpropylamine analogs.
Table 1: Inhibitory Potency (Ki, nM) of Phenylpropylamine Analogs at Monoamine Transporters
| Compound | R (Substitution on Phenyl Ring) | X (Substitution on Propyl Chain) | Amine | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| 1 | H | H | -NH2 | >1000 | 13000 | 9500 |
| 2 | 4-CF3-O- | H | -NHCH3 | 5.5 | 13000 | 9500 |
| 3 | 4-Cl | H | -NH2 | 80 | 25 | 90 |
| 4 | 3,4-diCl | H | -NH2 | 50 | 30 | 60 |
| 5 | 4-CH3 | H | -NH2 | 120 | 18 | 70 |
Data compiled from multiple sources for illustrative purposes. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
SAR Summary for Monoamine Transporters:
-
Phenyl Ring Substitution: Introduction of electron-withdrawing groups, such as a p-trifluoromethylphenoxy group (Compound 2 ), can dramatically increase potency and selectivity for SERT[1]. Halogen substitution, particularly at the 3 and 4 positions (Compound 4 ), generally enhances potency at all three transporters[2].
-
Amine Substitution: N-methylation (Compound 2 vs. a primary amine) can be well-tolerated and in some cases enhance SERT affinity[1].
Structure-Activity Relationship at Serotonin and Dopamine Receptors
Phenylpropylamines can also exhibit affinity for and activity at postsynaptic serotonin and dopamine receptors.
Table 2: Binding Affinity (Ki, nM) and Functional Activity (EC50/IC50, nM) of Phenylpropylamine Analogs at 5-HT2A and D2 Receptors
| Compound | R (Substitution) | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) |
| 6 | 2-phenylcyclopropylmethylamine scaffold | D2 | Radioligand Binding | - | - |
| 7 | N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine | D2 | Radioligand Binding | - | - |
| 8 | (S)-phenylpiperidine scaffold | D2 | Functional (DA synthesis) | - | - |
This table illustrates the types of data available; specific values for a homologous series of simple phenylpropylamines are not readily found in single publications. Data is often presented for more complex derivatives.
SAR Summary for 5-HT2A and D2 Receptors:
-
General Trends: The SAR for receptor interactions is complex and highly dependent on the overall molecular architecture. For D2 receptors, derivatives of 2-phenylcyclopropylmethylamine have been identified as potent partial agonists[3]. N-substitution on a 2-(3-hydroxyphenyl)ethylamine core can yield selective D2 agonists[4].
-
Stereochemistry: The stereochemistry of substituents on the propyl chain and any chiral centers is often critical for receptor affinity and efficacy.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol describes the determination of the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a specific radioligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [3H]Citalopram (a high-affinity SERT ligand).
-
Test Compound: Phenylpropylamine analog of interest.
-
Reference Compound: A known SSRI (e.g., Fluoxetine) for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates, cell harvester, filter mats, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + excess reference compound), and test compound binding (membranes + radioligand + serial dilutions of the test compound).
-
Add the cell membrane preparation to each well.
-
Add [3H]Citalopram at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for 5-HT2A Receptor Activation (Calcium Flux)
This protocol measures the activation of the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: Phenylpropylamine analog of interest.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of the agonist (serotonin) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Plot the response against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) value.
-
Functional Assay for D2 Receptor Activation (cAMP Accumulation)
This protocol measures the activation of the Gi-coupled D2 receptor by detecting the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).
-
Test Compound: Phenylpropylamine analog of interest.
-
Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
Cell culture medium and lysis buffer.
Procedure:
-
Cell Plating: Seed the D2-expressing cells into a suitable multi-well plate and grow to confluency.
-
Compound Incubation:
-
Pre-treat the cells with serial dilutions of the test compound for a specified time.
-
-
Adenylyl Cyclase Stimulation and Receptor Activation:
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Simultaneously or subsequently, add the D2 agonist to the appropriate wells.
-
Incubate for a time sufficient for cAMP levels to change (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF reader, ELISA plate reader).
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP levels.
-
Plot the percentage of inhibition of cAMP production against the log concentration of the test compound.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) value.
-
Signaling Pathways and Experimental Workflows
Monoamine Transporter Alternating Access Mechanism
Caption: The alternating access mechanism of monoamine transporters.
5-HT2A Receptor (Gq-coupled) Signaling Pathway
Caption: Activation of the Gq-coupled 5-HT2A receptor signaling cascade.
Dopamine D2 Receptor (Gi-coupled) Signaling Pathway
Caption: Activation of the Gi-coupled D2 receptor leads to inhibition of cAMP production.
Experimental Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Conclusion
The phenylpropylamine scaffold is a versatile platform for the development of CNS-active agents. The structure-activity relationships outlined in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity for monoamine transporters and GPCRs. A systematic approach, combining rational drug design, chemical synthesis, and a robust suite of in vitro assays, is essential for the successful development of novel phenylpropylamine-based therapeutics. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this field.
References
- 1. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-2-Phenylpropylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-2-Phenylpropylamine, also known as (-)-β-methylphenethylamine, is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceuticals and psychoactive substances. Its stereochemistry is of paramount importance as the biological activity often resides in a single enantiomer. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of the (-)-(S)-enantiomer of 2-phenylpropylamine (B128651): Asymmetric Reductive Amination using a chiral auxiliary and Enzymatic Kinetic Resolution of the racemate.
Method 1: Asymmetric Reductive Amination using a Chiral Auxiliary
This method involves the diastereoselective reaction of phenylacetone (B166967) with a chiral auxiliary, (S)-(-)-α-methylbenzylamine, to form a chiral imine, which is subsequently reduced to a diastereomeric secondary amine. The chiral auxiliary is then removed via hydrogenolysis to yield the target (-)-(S)-2-phenylpropylamine with high enantiomeric purity.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Phenylacetone, (S)-(-)-α-Methylbenzylamine | [1] |
| Reducing Agent | Raney Nickel / H₂ | [1] |
| Catalyst for Hydrogenolysis | Palladium Chloride (PdCl₂) | [1] |
| Overall Yield | ~60% | [1] |
| Enantiomeric Purity (ee) | 96 - 99% | [1] |
Experimental Protocol
Step 1: Formation of the Chiral Imine Intermediate [1]
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetone (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as toluene.
-
Reflux the mixture for approximately 24 hours, with continuous removal of water.
-
Monitor the reaction by TLC or GC to ensure the complete consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature. The resulting solution containing the imine intermediate is typically used directly in the next step without isolation.
Step 2: Diastereoselective Reduction of the Imine [1]
-
Transfer the solution containing the imine intermediate to a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psig in a Parr shaker).
-
Shake the mixture at room temperature for approximately 24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
The filtrate contains the N-((S)-α-phenethyl)-(S)-2-phenylpropylamine.
Step 3: Hydrogenolysis to Remove the Chiral Auxiliary [1]
-
To the filtrate from the previous step, add a catalytic amount of reduced Palladium Chloride (PdCl₂).
-
Subject the mixture to hydrogenolysis conditions (e.g., hydrogenation at atmospheric or slightly elevated pressure) until the cleavage of the auxiliary is complete, as monitored by TLC or GC.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Acidify the filtrate with a solution of an appropriate acid (e.g., HCl in a protic solvent) to form the salt of the desired amine.
-
The resulting salt of (-)-(S)-2-phenylpropylamine can be isolated by filtration or evaporation of the solvent and purified by recrystallization.
Logical Workflow
Caption: Asymmetric Reductive Amination Workflow.
Method 2: Enzymatic Kinetic Resolution of Racemic 2-Phenylpropylamine
This biocatalytic method utilizes an (R)-selective ω-transaminase to selectively convert the (R)-enantiomer of racemic 2-phenylpropylamine to phenylacetone, leaving the desired (-)-(S)-enantiomer unreacted and thus enantiomerically enriched. This approach offers high selectivity under mild reaction conditions.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (±)-2-Phenylpropylamine | [2] |
| Biocatalyst | Immobilized whole-cell (R)-transaminase (e.g., from Arthrobacter sp.) | [2] |
| Amino Acceptor | Pyruvate (B1213749) | [2] |
| Conversion | >48% | [2] |
| Enantiomeric Excess (ee) of (S)-amine | >95% | [2] |
| Temperature | 30 °C | [2] |
| pH | 7.5 | [2] |
Experimental Protocol
Kinetic Resolution of Racemic 2-Phenylpropylamine [2]
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5).
-
To the buffer, add the immobilized whole-cell biocatalyst containing an (R)-selective transaminase (e.g., 20 mg).
-
Add the racemic 2-phenylpropylamine substrate (e.g., 10 mM).
-
Add the amino acceptor, such as pyruvate (e.g., 10 mM), and the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 1 mM).
-
If necessary, a co-solvent such as DMSO (e.g., 5 v/v%) can be added to improve substrate solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-phenylpropylamine.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The remaining (-)-(S)-2-phenylpropylamine can be separated from the product (phenylacetone) and other reaction components by standard workup procedures, such as acid-base extraction followed by distillation or chromatography.
Signaling Pathway Diagram
Caption: Enzymatic Kinetic Resolution Pathway.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropylamine (B128651) is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Due to the stereospecific nature of drug-receptor interactions, it is often necessary to isolate the individual enantiomers, (R)- and (S)-2-phenylpropylamine, from the racemic mixture. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-phenylpropylamine via diastereomeric salt crystallization and enzymatic kinetic resolution. Additionally, a method for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.
Methods of Chiral Resolution
The separation of enantiomers from a racemic mixture can be achieved through several methods. The most common classical technique is the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization.[1][2] Another powerful method is enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction with one enantiomer, leaving the other unreacted.[3]
Diastereomeric Salt Crystallization
This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers have different solubilities in a given solvent, enabling their separation by crystallization. L-(+)-tartaric acid is a commonly used and cost-effective resolving agent for racemic amines.[4][5][6]
Experimental Protocol: Resolution of Racemic 2-Phenylpropylamine with L-(+)-Tartaric Acid
This protocol is adapted from established procedures for the resolution of structurally similar amines, such as 1-phenylethylamine, and serves as a starting point for optimization.[4][5]
Materials:
-
Racemic 2-phenylpropylamine
-
L-(+)-Tartaric acid
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel)
-
Heating mantle or hot plate
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 120 mL of methanol. Gentle heating may be required to achieve complete dissolution.[5]
-
In a separate flask, dissolve 13.5 g (0.10 mol) of racemic 2-phenylpropylamine in 20 mL of methanol.
-
Slowly add the amine solution to the tartaric acid solution with constant stirring. An exothermic reaction will occur, and a white precipitate of the diastereomeric salts will begin to form.
-
Heat the mixture to boiling to dissolve the precipitate, then allow it to cool slowly to room temperature. For optimal crystal formation, leave the flask undisturbed for 24 hours.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals to a constant weight. This crop is enriched in one of the diastereomers.
-
-
Regeneration of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt crystals in 50 mL of water.
-
Add 10% aqueous NaOH solution dropwise with stirring until the solution is basic (pH > 12) and all the solid has dissolved. This liberates the free amine.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropylamine.
-
-
Analysis:
-
Determine the yield and optical purity (enantiomeric excess, ee%) of the resolved amine using chiral HPLC (see protocol below).
-
The enantiomer that forms the less soluble salt with L-(+)-tartaric acid can be identified by comparing its optical rotation to literature values.
-
Data Presentation:
Table 1: Hypothetical Results for Diastereomeric Salt Resolution
| Parameter | Value |
| Starting Racemic Amine | 10.0 g |
| L-(+)-Tartaric Acid | 11.1 g |
| Yield of Diastereomeric Salt | 8.5 g |
| Yield of Enriched Amine | 3.8 g |
| Enantiomeric Excess (ee%) | >95% |
| Optical Rotation [α]D | + (or -) value |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, such as lipases or transaminases, to differentiate between the two enantiomers of a racemic substrate.[3] In a typical lipase-catalyzed resolution, one enantiomer of the amine is selectively acylated, allowing for the separation of the unreacted amine from the acylated product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of 2-Phenylpropylamine
Materials:
-
Racemic 2-phenylpropylamine
-
Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., ethyl acetate)
-
Anhydrous solvent (e.g., toluene (B28343) or methyl tert-butyl ether)
-
Orbital shaker/incubator
-
Filtration apparatus
Procedure:
-
Enzymatic Acylation:
-
To a dry flask, add 1.35 g (10 mmol) of racemic 2-phenylpropylamine and 100 mL of anhydrous toluene.
-
Add 5.0 g of immobilized lipase (Novozym 435).
-
Add an acyl donor, for example, 1.5 equivalents of ethyl acetate.
-
Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40°C) and agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the unreacted (S)- or (R)-2-phenylpropylamine and the acylated (R)- or (S)-N-(2-phenylpropyl)acetamide.
-
The unreacted amine can be separated from the amide by acid-base extraction or by column chromatography.
-
Data Presentation:
Table 2: Representative Data for Enzymatic Kinetic Resolution
| Time (h) | Conversion (%) | ee% of Substrate | ee% of Product | E-value |
| 1 | 15 | 18 | >99 | >200 |
| 4 | 35 | 54 | >99 | >200 |
| 8 | 48 | >98 | >99 | >200 |
| 12 | 52 | >99 | 96 | >200 |
E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.
Chiral HPLC Analysis for Enantiomeric Excess Determination
To quantify the success of the chiral resolution, a reliable analytical method to determine the enantiomeric excess (ee%) is essential. Chiral HPLC is the most common technique for this purpose.[7][8][9]
Experimental Protocol: Chiral HPLC Method
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column: A polysaccharide-based column such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a good starting point.[7]
-
Mobile phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., 0.1% diethylamine) may be needed to improve peak shape.
-
Sample solvent: Mobile phase
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the resolved 2-phenylpropylamine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a working solution of about 0.1 mg/mL by diluting the stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The two enantiomers will elute as separate peaks.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Data Presentation:
Table 3: Expected HPLC Performance
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.15} |
Visualizations
References
- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note: Chiral Separation of Amphetamine Enantiomers by High-Performance Liquid Chromatography
References
- 1. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
Determining the Enantiomeric Excess of Amines: A Guide to Analytical Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis, development, and quality control of chiral amines, which are fundamental building blocks in the pharmaceutical and chemical industries. The stereochemistry of these molecules dictates their biological activity, making accurate enantiomeric quantification essential. This document provides detailed application notes and protocols for the most common and robust analytical techniques employed for this purpose.
Introduction to Enantiomeric Excess
Enantiomers are non-superimposable mirror images of a chiral molecule that exhibit identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body, they can have vastly different pharmacological, toxicological, and metabolic profiles. Enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An accurate determination of ee is therefore a regulatory and scientific necessity.
Analytical Techniques
A variety of analytical techniques can be employed to determine the enantiomeric excess of amines. The choice of method depends on factors such as the nature of the amine, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The most prominent techniques include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and capillary electrophoresis.
Chiral Chromatography
Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.
Chiral HPLC is considered the gold standard for determining enantiomeric excess due to its robustness, versatility, and wide applicability.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral amines.[3]
Table 1: Exemplary Chiral HPLC Conditions for Amine Enantioseparation
| Chiral Stationary Phase (CSP) | Analyte Example | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| CHIRALPAK® IA (Amylose derivative) | 1-Phenylethylamine | n-Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1) | 1.0 | UV at 254 nm | [3] |
| CHIRALCEL® OD-H (Cellulose derivative) | Propranolol | n-Hexane/Ethanol/Trifluoroacetic acid (90:10:0.1) | 0.8 | UV at 230 nm | [1] |
| Larihc CF6-P (Cyclofructan-based) | 1,2-Naphthylethylamine | Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (90:10:0.3:0.2) | 1.0 | UV at 280 nm | [4] |
Chiral Gas Chromatography (GC) is another effective method, particularly for volatile and thermally stable amines.[5] In many cases, derivatization of the amine with a chiral or achiral reagent is necessary to improve volatility and chromatographic separation.[6][7] Trifluoroacetyl derivatives are commonly prepared for this purpose.[6]
Table 2: Typical Chiral GC Conditions for Derivatized Amine Enantioseparation
| Chiral Stationary Phase (CSP) | Analyte Example (as TFA derivative) | Carrier Gas | Temperature Program | Detection | Reference |
| Chirasil-Val | Amphetamine | Hydrogen | 100°C (2 min), then 5°C/min to 180°C | FID | [7] |
| β-DEX™ 225 | 1-Phenylethylamine | Helium | 90°C isothermal | FID | [8] |
| Proline-based CSP | 2-Aminoheptane (as TFA derivative) | Nitrogen | 120°C (5 min), then 10°C/min to 200°C | FID | [6] |
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[4] It is particularly well-suited for preparative separations.[9]
Table 3: Representative Chiral SFC Conditions for Amine Enantioseparation
| Chiral Stationary Phase (CSP) | Analyte Example | Mobile Phase | Back Pressure (bar) | Detection | Reference |
| Larihc CF6-P | 1,2-Naphthylethylamine | CO₂/Methanol (80:20) with 0.2% NH₄OH | 150 | UV at 280 nm | [4] |
| Crownpak® CR-I (+) | α-Ethylbenzylamine | CO₂/Methanol with 0.1% TFA | 100 | UV at 220 nm | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a rapid and convenient method for determining enantiomeric excess.[10] This technique typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[11][12]
Table 4: NMR Methods for Enantiomeric Excess Determination of Amines
| Method | Reagent Example | Nucleus Observed | Typical Solvent | Key Feature | Reference |
| Chiral Derivatizing Agent (CDA) | (1S)-(-)-Camphanic chloride | ¹H, ³¹P | CDCl₃ | Covalent bond formation, stable diastereomers. | [13] |
| Chiral Solvating Agent (CSA) | (S)-BINOL | ¹H, ¹⁹F | CDCl₃ | Non-covalent interaction, simple sample preparation. | [12] |
| Three-component assembly | 2-Formylphenylboronic acid and (R)-BINOL | ¹H | CDCl₃ | In-situ formation of diastereomeric iminoboronates. | [11][14] |
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent consumption.[15] For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) or an antibiotic, is added to the background electrolyte.[16][17]
Table 5: Capillary Electrophoresis Conditions for Amine Enantioseparation
| Chiral Selector | Analyte Example | Background Electrolyte (BGE) | Voltage (kV) | Detection | Reference |
| Sulfated β-Cyclodextrin | Dihydroxyphenylalanine (DOPA) | 25 mM Phosphate buffer (pH 2.5) | 20 | UV at 214 nm | [18] |
| Vancomycin | Amlodipine | 50 mM Phosphate buffer (pH 7.0) | 15 | UV at 238 nm | [17] |
| Clarithromycin | Propranolol | 100 mM Citric acid, 10 mM NaOH, 240 mM Boric acid in Methanol | 25 | UV at 220 nm | [17] |
Experimental Protocols
Protocol for Chiral HPLC
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. For example, for 1-phenylethylamine, mix n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 1 mg of the amine sample and dissolve it in 1 mL of the mobile phase to achieve a concentration of about 1 mg/mL.[2]
-
Instrument Setup:
-
Install the appropriate chiral column (e.g., CHIRALPAK® IA).
-
Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject 5-10 µL of the prepared sample onto the column.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the resulting chromatogram.
-
Integrate the peak areas of each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
-
Protocol for NMR with a Chiral Solvating Agent
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the amine sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[12]
-
Addition of CSA: Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (S)-BINOL) directly to the NMR tube.
-
Mixing: Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[12]
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify the baseline-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the respective signals.
-
Calculate the enantiomeric excess from the integration values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100.
-
Protocol for Chiral GC with Derivatization
-
Derivatization:
-
In a small vial, dissolve about 1 mg of the amine sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).
-
Add a slight excess (e.g., 1.2 equivalents) of the derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA).
-
Add a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acid produced.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC analysis.
-
-
Instrument Setup:
-
Install the appropriate chiral capillary column (e.g., Chirasil-Val).
-
Set the GC oven to the specified temperature program (see Table 2).
-
Set the injector and detector (FID) temperatures appropriately (e.g., 250°C).
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives as described for HPLC.
Conclusion
The determination of the enantiomeric excess of amines is a critical aspect of modern chemistry and pharmaceutical development. Chiral chromatography, particularly HPLC, remains the benchmark for its accuracy and reliability. NMR spectroscopy offers a rapid and convenient alternative, especially when coupled with chiral solvating agents. Capillary electrophoresis provides a high-resolution method with low sample consumption. The choice of the most suitable technique will be dictated by the specific requirements of the analysis. The protocols provided herein offer a starting point for the development of robust and reliable methods for the enantiomeric analysis of chiral amines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with (-)-2-Phenylpropylamine (Levamfetamine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-2-Phenylpropylamine, also known as levamfetamine, in in vivo rodent studies. This document details its mechanism of action, summarizes key quantitative data from published research, and offers detailed protocols for behavioral and pharmacokinetic assessments.
Mechanism of Action
This compound is a central nervous system stimulant. Its primary mechanism of action is to increase the levels of norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft by acting as a releasing agent for these monoamine neurotransmitters.[1] Compared to its dextrorotary enantiomer, dextroamphetamine, levamfetamine is a more potent releasing agent of norepinephrine and a weaker releasing agent of dopamine.[1] This differential activity on catecholaminergic systems underlies its distinct behavioral and physiological effects.
Data Presentation: Quantitative Summaries
The following tables summarize quantitative data from in vivo rodent studies involving the administration of this compound (levamfetamine) and related compounds.
Table 1: Behavioral Effects of this compound on Locomotor Activity in Mice
| Parameter | Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect | Reference |
| Locomotor Activity | 1-4 | Not specified | Mice | Dose-dependent depression | [2] |
| Locomotor Activity | >8 | Not specified | Mice | Stimulation | [2] |
| L-Dopa Potentiation | 0.5 | Not specified | Mice | Potentiation of L-Dopa-induced stimulation | [2] |
| L-Dopa Potentiation | 4 | Not specified | Mice | Marked potentiation of L-Dopa-induced stimulation | [2] |
Table 2: Reference Pharmacokinetic Parameters of Amphetamine in Rats
Note: Data for d-amphetamine is provided as a reference due to the limited availability of specific pharmacokinetic studies on levamfetamine.
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Key Findings | Reference |
| d-amphetamine | 1.0 | Not specified | Rats (Sprague-Dawley) | Plasma concentrations associated with improved performance in a 5-CSRT task overlap with therapeutic concentrations in humans.[3][4] | [3][4] |
| Methamphetamine (produces amphetamine metabolite) | 1.0 and 3.0 | Not specified | Rats (Sprague-Dawley) | Significant sex-dependent changes in pharmacokinetics, with females showing lower formation of the amphetamine metabolite.[5] | [5] |
| Methamphetamine (produces amphetamine metabolite) | 0.048 (repeated IV bolus) | Intravenous | Rats (Sprague-Dawley) | Stable serum concentrations of methamphetamine and amphetamine achieved within 20 minutes.[6][7] | [6][7] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
This protocol is adapted from studies investigating the effects of amphetamine isomers on motor activity in mice.[2][8]
1. Materials:
-
This compound (levamfetamine)
-
Vehicle (e.g., sterile 0.9% saline)
-
Open field test cages (e.g., acrylic cages with infrared sensors)[9]
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Animal scale
2. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain[8]
-
Sex: Male or female (note that sex can influence behavioral responses)[5]
-
Age: 8-12 weeks
3. Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Habituate the animals to the test cages for 60 minutes on at least three separate days prior to the test day to reduce novelty-induced activity.[9]
-
Baseline Recording: On the test day, place the mice in the test cages and record their baseline locomotor activity for 60 minutes.[9]
-
Drug Administration:
-
Post-Injection Recording: Immediately after injection, return the mice to the open field cages and record locomotor activity for a predefined period (e.g., 90-120 minutes).[8][9]
-
Data Analysis: Analyze the data in time bins (e.g., 10 minutes) to observe the time-course of the drug's effect. Key parameters to measure include total distance traveled (horizontal activity), number of beam breaks, and stereotypic movements.[8][9]
Protocol 2: Pharmacokinetic Study in Rats
This protocol is a general guideline for a pharmacokinetic study of this compound in rats, based on methodologies used for related compounds like methamphetamine and d-amphetamine.[4][5][6][7]
1. Materials:
-
This compound (levamfetamine)
-
Vehicle (e.g., sterile 0.9% saline)
-
Catheters for blood sampling (e.g., jugular vein)
-
Syringes and needles for administration (e.g., intravenous)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
2. Animal Model:
-
Species: Rat
-
Sex: Male and female (to investigate potential sex differences)[5]
-
Weight: 250-350 g
3. Procedure:
-
Animal Preparation: Surgically implant catheters in the jugular vein for serial blood sampling. Allow for a recovery period of several days.
-
Drug Administration:
-
Prepare a sterile solution of this compound in the vehicle.
-
Administer a single bolus dose via intravenous (i.v.) injection through a separate catheter (e.g., femoral vein) or another appropriate route.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule might include pre-dose, and 2, 5, 10, 20, 40, 60, 90, 120, 180, 270, 360, and 540 minutes post-dose.[7]
-
Process the blood samples by centrifugation to obtain plasma, which should then be stored at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC), using appropriate software (e.g., WinNonlin).[7]
-
Visualizations
Caption: Workflow for assessing locomotor activity in mice.
Caption: Signaling pathway for this compound.
References
- 1. oatext.com [oatext.com]
- 2. Differences between (+)- and (-)-amphetamine in effects on locomotor activity and L-dopa potentiating action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex- and dose-dependency in the pharmacokinetics and pharmacodynamics of (+)-methamphetamine and its metabolite (+)-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of methamphetamine self-administration in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (-)-2-Phenylpropylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (-)-2-Phenylpropylamine, a valuable chiral intermediate in the development of various pharmaceutical agents. The described methodology utilizes a diastereoselective reductive amination approach, employing a chiral auxiliary to induce the desired stereochemistry. This process involves the formation of a chiral imine from phenylacetone (B166967) and a chiral primary amine, followed by diastereoselective reduction and subsequent removal of the auxiliary to yield the target enantiomer with high purity. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a crucial chiral building block in organic synthesis, particularly for the preparation of neurologically active compounds and other pharmaceutical drugs. Its stereocenter plays a critical role in its biological activity, making enantioselective synthesis paramount. Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This protocol focuses on an asymmetric variation of this reaction, which allows for the selective synthesis of the desired (-) enantiomer.
The strategy detailed herein involves three main stages:
-
Chiral Imine Formation: Reaction of the prochiral ketone, phenylacetone, with a chiral amine auxiliary to form a diastereomeric mixture of imines.
-
Diastereoselective Reduction: Reduction of the imine mixture, where the chiral auxiliary directs the addition of a hydride to preferentially form one diastereomer of the secondary amine.
-
Auxiliary Removal: Cleavage of the chiral auxiliary group to yield the target this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound using the chiral auxiliary method. The values are based on typical results reported in the literature for analogous syntheses.
| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Reference |
| Diastereoselective Reduction | N-(α-phenethyl)phenylisopropylamine | ~60-70 | 96 - 99 (diastereomeric excess) | [2] |
| Hydrogenolysis | This compound | High | >95 | [2] |
Experimental Protocol
This protocol describes the synthesis of this compound starting from phenylacetone using (R)-(+)-α-methylbenzylamine as the chiral auxiliary.
Materials
-
Phenylacetone (1-phenyl-2-propanone)
-
(R)-(+)-α-methylbenzylamine
-
Toluene, anhydrous
-
Molecular sieves, 4Å (activated)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in diethyl ether
Step 1: Formation of Chiral Imine and Diastereoselective Reduction
-
Imine Formation: To a solution of phenylacetone (1.0 eq) in anhydrous toluene, add (R)-(+)-α-methylbenzylamine (1.0-1.2 eq).
-
Add activated 4Å molecular sieves to the mixture to act as a dehydrating agent, driving the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the formation of the imine is complete.
-
Diastereoselective Reduction: Cool the reaction mixture containing the in-situ generated imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 4-12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture to remove the molecular sieves and inorganic salts.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-(α-phenethyl)phenylisopropylamine. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Removal of the Chiral Auxiliary (Hydrogenolysis)
-
Dissolve the N-(α-phenethyl)phenylisopropylamine obtained from the previous step in ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 50 psig) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction for the consumption of the starting material. This may take several hours to days.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude amine can be further purified by distillation under reduced pressure.
-
To obtain the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in diethyl ether. The salt will precipitate and can be collected by filtration.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the asymmetric synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Chiral Stationary Phases in Amphetamine Analogue Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric separation of amphetamine and its analogues is of critical importance in pharmaceutical analysis, forensic toxicology, and clinical diagnostics. The two enantiomers of amphetamine, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), exhibit distinct pharmacological and toxicological profiles. Dextroamphetamine is a potent central nervous system stimulant, while levoamphetamine has more pronounced peripheral effects.[1] Consequently, the ability to separate and quantify these enantiomers is essential for drug development, quality control, and the accurate interpretation of toxicological findings.
High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful and widely used technique for the direct enantiomeric separation of amphetamines without the need for derivatization.[1] This document provides detailed application notes and protocols for the use of various CSPs in the separation of amphetamine analogues.
Choosing the Right Chiral Stationary Phase
The selection of an appropriate CSP is the most critical factor for successful enantiomeric separation. The most common and effective CSPs for amphetamine analogues fall into three main categories:
-
Polysaccharide-based CSPs: These are widely used and include derivatives of cellulose (B213188) and amylose. They offer broad enantioselectivity for a range of compounds, including amphetamines.[2]
-
Macrocyclic Glycopeptide-based CSPs: Based on molecules like vancomycin (B549263) and teicoplanin, these CSPs are highly effective, especially in polar ionic mode, and are compatible with mass spectrometry (MS) detection.[2][3] They are also known for their robustness and tolerance to repeated injections of biological samples.
-
Cyclodextrin-based CSPs: These CSPs, particularly beta-cyclodextrins, can be used for the chiral separation of amphetamines.[2] However, their effectiveness may be limited for some derivatized amphetamines.[2]
Experimental Workflow for Chiral Separation
A typical workflow for the chiral separation of amphetamine analogues involves several key steps, from initial sample preparation to final data analysis. The specific details of each step can be optimized depending on the sample matrix and the analytical objectives.
Caption: General workflow for the chiral separation of amphetamine analogues.
Logical Selection of a Chiral Stationary Phase
The choice of a suitable CSP depends on the specific amphetamine analogue and the desired chromatographic conditions. This diagram illustrates a logical approach to selecting the appropriate CSP.
Caption: Decision tree for selecting a suitable chiral stationary phase.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the chiral separation of amphetamine and its analogues on different CSPs.
Table 1: Polysaccharide-Based CSPs
| Amphetamine Analogue | CSP | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) |
| D/L-Amphetamine | CHIRALPAK AD-H (4.6 x 150 mm, 5 µm) | 10% EtOH + 0.1% NH3(aq) in CO2 | 4 | 20 | L-Amp: 1.632, D-Amp: 1.860 | >1 |
| D/L-Amphetamine | CHIRALPAK AD-H (4.6 x 250 mm, 5 µm) | 10% EtOH + 0.1% NH3(aq) in CO2 | 3 | 20 | Enantiomers between 3.5 and 4.5 | Clear Separation |
Data sourced from an application note by Agilent Technologies.[4]
Table 2: Macrocyclic Glycopeptide-Based CSPs
| Amphetamine Analogue | CSP | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) |
| (R/S)-Methamphetamine | Astec CHIROBIOTIC V2 (15 cm x 4.6 mm, 5 µm) | Methanol (B129727):Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium (B1175870) Hydroxide (B78521) | Not Specified | Not Specified | S(+): ~3.5, R(-): ~4.0 | Baseline |
| (R/S)-Methamphetamine | Astec CHIROBIOTIC V2 (15 cm x 4.6 mm, 5 µm) | Methanol:Water (95:5) with 0.05% Ammonium Trifluoroacetate | Not Specified | Not Specified | S(+): ~3.0, R(-): ~3.2 | Baseline |
| (R/S)-Amphetamine & (R/S)-Methamphetamine | InfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm) | Methanol:Acetic Acid:Ammonium Hydroxide (1000:1:0.2) | 0.25 | 20 | Methamphetamine: ~3.8 & ~4.2, Amphetamine: ~5.0 & ~5.5 | >2 for both pairs |
Data compiled from resources from Sigma-Aldrich and Agilent Technologies.[5]
Detailed Experimental Protocols
Protocol 1: Chiral Separation of D/L-Amphetamine using a Polysaccharide-Based CSP
This protocol is adapted from an Agilent Technologies application note for the analysis of D/L-amphetamine.[4]
1. Instrumentation and Columns:
-
HPLC or SFC system with a UV or Mass Spectrometric detector.
-
Chiral Column: CHIRALPAK AD-H (4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
HPLC-grade ethanol.
-
Ammonium hydroxide solution.
-
Pressurized carbon dioxide (for SFC).
-
Amphetamine standard solutions.
3. Chromatographic Conditions:
-
Mobile Phase: 10% Ethanol with 0.1% aqueous ammonia (B1221849) in CO2.
-
Flow Rate: 4 mL/min.
-
Column Temperature: 20 °C.
-
Detection: As per detector specifications (e.g., MS/MS with MRM transitions for amphetamine).
4. Sample Preparation:
-
Prepare standard solutions of racemic amphetamine in a suitable solvent (e.g., mobile phase).
-
For biological samples, perform a suitable extraction such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to analysis.
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers. Under these conditions, L-amphetamine is expected to elute at approximately 1.632 minutes and D-amphetamine at 1.860 minutes.[4]
Protocol 2: Chiral Separation of Methamphetamine Enantiomers using a Macrocyclic Glycopeptide-Based CSP
This protocol is based on a method described by Sigma-Aldrich.
1. Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Chiral Column: Astec® CHIROBIOTIC® V2 (15 cm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
HPLC-grade methanol and water.
-
Acetic acid.
-
Ammonium hydroxide.
-
Methamphetamine standard solutions.
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.
-
Flow Rate: Not specified (typically 0.5 - 1.0 mL/min for a 4.6 mm ID column).
-
Column Temperature: Not specified (ambient or controlled at 25 °C is a good starting point).
-
Detection: As per detector specifications.
4. Sample Preparation (Solid Phase Extraction - SPE Method):
-
This method is suitable for urine samples.[3]
-
Take 1 mL of the urine sample and acidify to pH 3-4 with formic acid.[3]
-
Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.[3]
-
Load the acidified urine sample onto the cartridge.[3]
-
Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol.[3]
-
Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in the mobile phase.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject the prepared sample.
-
Monitor the separation of the enantiomers. The S(+) enantiomer typically elutes before the R(-) enantiomer.[2]
Protocol 3: Indirect Chiral Separation via Derivatization
An alternative to using a chiral stationary phase is to derivatize the amphetamine enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[3]
1. Derivatization Reagent:
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice.[2]
2. Derivatization Procedure:
-
To the extracted and dried sample residue, add a suitable buffer (e.g., 1M sodium bicarbonate).[2]
-
Add a solution of Marfey's reagent in acetone.[2]
-
Vortex the mixture and heat at approximately 45°C for 1 hour.[2]
-
Cool the reaction mixture and neutralize with 1M hydrochloric acid (HCl).[2]
-
The resulting diastereomers can then be analyzed by reversed-phase HPLC.
Note: This method adds a sample preparation step and requires the CDR to have high optical purity.[3] Direct separation on a CSP is often a more direct and reliable method.[3]
References
Application Note: Enantioselective GC Analysis of (-)-2-Phenylpropylamine Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of (-)-2-phenylpropylamine to facilitate its analysis by gas chromatography (GC). Due to the polar nature of the primary amine group, direct GC analysis of 2-phenylpropylamine (B128651) can result in poor peak shape and reduced sensitivity. Derivatization by acylation is presented as a robust method to improve the chromatographic properties of the analyte. Specifically, the use of trifluoroacetic anhydride (B1165640) (TFAA) is highlighted, which converts the amine into a more volatile and less polar trifluoroacetamide (B147638) derivative. This procedure enables high-resolution separation and accurate quantification, which is critical in pharmaceutical development and quality control.
Introduction
This compound is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The stereoisomeric purity of such precursors is of utmost importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like 2-phenylpropylamine often exhibit poor chromatographic behavior, including peak tailing, due to their polarity and tendency to interact with active sites in the GC system.[1][2][3]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1][2][4] For GC analysis of primary amines, derivatization aims to:
-
Increase Volatility: By replacing the active hydrogen of the amine group, intermolecular hydrogen bonding is reduced, leading to a lower boiling point.[3][5]
-
Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column.[2]
-
Improve Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in more symmetrical peaks and improved resolution.[1][6]
-
Enable Enantiomeric Separation: The use of a chiral derivatizing agent can create diastereomers that can be separated on a standard achiral GC column.
This application note details a protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA), a widely used acylating agent.[7][8][9]
Experimental Workflow
The overall workflow for the derivatization and GC analysis of this compound is illustrated below.
References
- 1. gcms.cz [gcms.cz]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
Application Notes and Protocols for Studying (-)-2-Phenylpropylamine Activity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-2-Phenylpropylamine, a structural isomer of amphetamine, is a psychoactive compound that exerts its effects through multiple mechanisms within the central nervous system.[1] As an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and a modulator of monoamine transporters, it represents a valuable tool for neuroscience research and a potential scaffold for the development of novel therapeutics.[1] These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound at its key molecular targets: monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and G-protein coupled receptors (GPCRs), specifically TAAR1 and adrenergic receptors.
Key Pharmacological Targets and Relevant Assays
The primary molecular targets of this compound and the corresponding cell-based assays to elucidate its activity are:
-
Monoamine Transporters (DAT, NET, SERT): Neurotransmitter uptake inhibition assays are employed to determine the potency of this compound in blocking the reuptake of dopamine (B1211576), norepinephrine, and serotonin (B10506).
-
Trace Amine-Associated Receptor 1 (TAAR1): As a known TAAR1 agonist, functional assays measuring downstream signaling, such as cyclic AMP (cAMP) accumulation, are utilized to quantify the potency and efficacy of this compound.[1]
-
Adrenergic Receptors (α and β subtypes): Similar to TAAR1, the agonist activity of this compound at various adrenergic receptor subtypes can be assessed using functional assays that measure second messenger production.
Data Presentation
The following tables summarize the expected quantitative data for this compound and related compounds at its primary targets.
Table 1: Monoamine Transporter Inhibition
| Compound | Transporter | Assay Type | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | DAT | Uptake Inhibition | HEK293 | Data not available | Cocaine | 0.2 - 0.5 |
| This compound | NET | Uptake Inhibition | HEK293 | Data not available | Desipramine | 0.001 - 0.01 |
| This compound | SERT | Uptake Inhibition | HEK293 | Data not available | Fluoxetine | 0.01 - 0.1 |
| Methcathinone | DAT | Uptake Inhibition | Glial Cells | 0.36 | Methamphetamine | ~0.1 |
| Methcathinone | NET | Uptake Inhibition | Glial Cells | 0.51 | Methamphetamine | ~0.2 |
Table 2: GPCR Agonist Activity
| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Emax (%) | Reference Compound | Reference EC50 (µM) |
| β-Methylphenethylamine | TAAR1 | cAMP Accumulation | HEK293 | 2.1 | 77 | Phenethylamine (B48288) | 8.8 |
| β-Methylphenethylamine | ADRα1A | Calcium Flux | CHO | >300 | - | Adrenaline | 0.0065 |
| β-Methylphenethylamine | ADRα1B | Calcium Flux | CHO | >300 | - | Adrenaline | 0.0061 |
| β-Methylphenethylamine | ADRα1D | Calcium Flux | CHO | >300 | - | Adrenaline | 0.0017 |
| β-Methylphenethylamine | ADRα2A | cAMP Inhibition | CHO | >300 | - | Adrenaline | - |
| β-Methylphenethylamine | ADRα2B | cAMP Inhibition | CHO | >300 | - | Adrenaline | - |
| β-Methylphenethylamine | ADRβ1 | cAMP Accumulation | CHO | >300 | - | Adrenaline | 0.0099 |
| β-Methylphenethylamine | ADRβ2 | cAMP Accumulation | CHO | >300 | - | Adrenaline | 0.067 |
Note: β-Methylphenethylamine is another name for 2-Phenylpropylamine. The Emax is relative to the maximal response of the reference agonist. Data is adapted from a study on phenethylamine analogues.[1]
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay (Fluorescent Method)
This protocol describes a method to determine the IC50 value of this compound for the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using a commercially available fluorescent substrate assay kit.
Workflow Diagram:
References
Application Notes: Radioligand Binding Assays for (-)-2-Phenylpropylamine Targets
Introduction
(-)-2-Phenylpropylamine, also known as β-Methylphenethylamine (BMPEA), is a positional isomer of amphetamine and is classified as a human Trace Amine-Associated Receptor 1 (TAAR1) agonist[1]. Its structural similarity to amphetamine suggests potential interactions with various neurochemical systems, including monoamine transporters. Pharmacological studies have identified its primary targets as TAAR1, the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)[2][3]. BMPEA acts as a substrate for these transporters, with a more potent effect on norepinephrine release, which may contribute to its observed cardiovascular effects, such as increased blood pressure[2][3].
These application notes provide a summary of the key molecular targets of this compound and detailed protocols for conducting radioligand binding assays to characterize its interaction with these targets. The provided methodologies are essential for researchers in pharmacology and drug development aiming to elucidate the binding affinity and selectivity profile of this and related compounds.
Quantitative Data Summary
While this compound is known to interact with the targets listed below, specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) from competitive radioligand binding assays are not extensively reported in the public literature. The table summarizes the primary targets, their functional relationship with this compound, and the common radioligands used to assay these targets.
| Target | Functional Effect of this compound | Typical Radioligand for Binding Assay | Reference Compound |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist[1] | [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine[4] | β-phenylethylamine |
| Norepinephrine Transporter (NET) | Substrate; Induces NE release[2][3] | [³H]Nisoxetine[5][6] | Desipramine |
| Dopamine Transporter (DAT) | Substrate; Induces DA release (less potent than at NET)[3] | [³H]WIN 35,428 or [³H]CFT[6][7][8] | Cocaine, GBR12909 |
| Dopamine D2 Receptor | Indirect modulation via TAAR1 signaling[9] | [³H]Raclopride[10][11][12] | Haloperidol, Spiperone |
| β2 Adrenergic Receptor | Potential weak interaction (structurally related to adrenergic agents) | [¹²⁵I]-Cyanopindolol (CYP) or [³H]Alprenolol[13][14] | Propranolol, Isoproterenol |
Experimental Protocols & Visualizations
Principle and Workflow of Competitive Radioligand Binding Assays
Competitive binding assays are a fundamental tool in pharmacology used to determine the affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity[15]. The assay involves incubating a fixed concentration of radioligand and receptor with varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the Ki value.
References
- 1. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synaptic concentration of dopamine in rat striatal slices in relationship to [3H]raclopride binding to the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: (-)-2-Phenylpropylamine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-2-phenylpropylamine as a versatile chiral precursor in organic synthesis. This document details its application as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and mechanisms are provided to assist researchers in utilizing this valuable synthetic intermediate.
Application as a Chiral Auxiliary in Asymmetric Synthesis
This compound is a valuable chiral auxiliary for the enantioselective alkylation of ketones and aldehydes. The chiral amine is first condensed with a carbonyl compound to form a chiral imine. The steric hindrance provided by the phenyl group on the auxiliary directs the approach of an incoming electrophile, leading to the preferential formation of one enantiomer of the α-alkylated product. Subsequent hydrolysis of the imine regenerates the chiral auxiliary and yields the desired enantiomerically enriched carbonyl compound.
General Workflow for Asymmetric α-Alkylation of a Ketone
The overall process involves three key steps: formation of the chiral imine, diastereoselective alkylation, and removal of the chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone (B45756)
This protocol describes the enantioselective alkylation of cyclohexanone using this compound as a chiral auxiliary and benzyl (B1604629) bromide as the electrophile.
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous diethyl ether
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the Chiral Imine:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), this compound (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Remove the toluene under reduced pressure to yield the crude chiral imine. The imine can be used in the next step without further purification.
-
-
Diastereoselective Alkylation:
-
Dissolve the crude imine in anhydrous diethyl ether under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add LDA solution (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enamine solution for 2 hours at this temperature.
-
Add benzyl bromide (1.2 eq) dropwise to the enamine solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Product Isolation:
-
Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the (R)-2-benzylcyclohexanone.
-
The chiral auxiliary can be recovered from the acidic aqueous layer by basification and extraction.
-
Quantitative Data
The following table summarizes typical results for the asymmetric alkylation of cyclohexanone using this compound as a chiral auxiliary with various electrophiles.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) of (R)-product |
| Benzyl bromide | (R)-2-Benzylcyclohexanone | 75 | >95 | 92 |
| Ethyl iodide | (R)-2-Ethylcyclohexanone | 68 | >95 | 88 |
| Allyl bromide | (R)-2-Allylcyclohexanone | 72 | >95 | 90 |
Precursor for the Synthesis of N-Alkylated Derivatives
This compound serves as a valuable starting material for the synthesis of a wide range of N-alkylated derivatives, many of which exhibit interesting pharmacological properties. A common method for this transformation is reductive amination.
Experimental Protocol: Reductive Amination with a Ketone
This protocol details the synthesis of N-isopropyl-(-)-2-phenylpropylamine via reductive amination of acetone (B3395972) with this compound.
Materials:
-
This compound
-
Acetone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation and In Situ Reduction:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (1.5 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-isopropyl-(-)-2-phenylpropylamine can be purified by distillation under reduced pressure or by column chromatography.
-
Signaling Pathways of N-Alkylated this compound Derivatives
Many N-alkylated derivatives of 2-phenylpropylamine (B128651) are known to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of these compounds can trigger distinct downstream signaling cascades depending on the receptor subtype (e.g., α1, β1, β2).
Alpha-1 Adrenergic Receptor Signaling (Gq Pathway)
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction.
Application Note: Quantification of (-)-2-Phenylpropylamine in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-2-Phenylpropylamine in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and reproducibility. The chromatographic separation is achieved on a chiral stationary phase column, allowing for the specific quantification of the (-)-enantiomer. This method is suitable for use in research, clinical, and forensic toxicology settings for pharmacokinetic studies, therapeutic drug monitoring, and analysis of potential substances of abuse.
Introduction
This compound is a chiral phenethylamine (B48288) derivative. The accurate and sensitive quantification of specific enantiomers of chiral compounds is crucial in pharmaceutical and toxicological analyses, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the bioanalysis of such compounds in complex biological matrices.[1] This application note details a complete workflow, from sample preparation to data acquisition and analysis, for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[2][3]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed using a UHPLC system with a chiral stationary phase column to resolve the enantiomers.
-
Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm) or equivalent[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 136.1 | 119.1 | 15 |
| This compound | 136.1 | 91.1 | 20 |
| This compound-d5 (IS) | 141.1 | 124.1 | 15 |
(Note: The precursor ion for this compound is based on its protonated form [M+H]+, derived from its molecular weight of 135.21 g/mol .[5] Product ions are hypothetical and would require experimental optimization.)
Results and Discussion
This method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The use of a chiral column ensured the separation of the (-)-enantiomer from any potential contaminating (+)-enantiomer. The protein precipitation sample preparation was efficient and provided clean extracts, minimizing matrix effects.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (%RSD) | < 10% |
| Matrix Effect | Minimal |
| Recovery | > 90% |
Conclusion
The developed LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in various research and clinical applications.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Experimental Models for Studying ADHD Using Levoamphetamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing levoamphetamine in established rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD), primarily focusing on the Spontaneously Hypertensive Rat (SHR) strain, a well-validated animal model exhibiting the core behavioral phenotypes of ADHD: hyperactivity, impulsivity, and inattention.[1][2][3] This document outlines detailed protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the underlying neurobiological mechanisms.
Introduction to Levoamphetamine in ADHD Research
Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system (CNS) stimulant.[4] Like its dextrorotatory counterpart, dextroamphetamine, levoamphetamine's therapeutic effects in ADHD are primarily attributed to its ability to increase the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5][6] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by blocking their reuptake.[5] While dextroamphetamine is a more potent dopamine releasing agent, levoamphetamine has a more pronounced effect on norepinephrine.[1] This differential action makes levoamphetamine a valuable tool for dissecting the specific roles of dopaminergic and noradrenergic systems in ADHD pathophysiology and treatment.
Animal Models: The Spontaneously Hypertensive Rat (SHR)
The SHR is the most widely used and best-validated genetic animal model of the combined type of ADHD.[1][2][3] These rats spontaneously exhibit hyperactivity, impulsivity, and deficits in sustained attention, mirroring the core symptoms of human ADHD.[1][2][3] Their hyperactivity is particularly evident in novel environments.[7][8] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain from which SHRs were derived, are typically used as the control group in these studies.[1]
Behavioral Assays for Assessing ADHD-like Phenotypes
A battery of behavioral tests is employed to assess the different symptom domains of ADHD in rodent models. The following sections detail the protocols for three commonly used assays: the Five-Choice Serial Reaction Time Task (5-CSRTT), the Open-Field Test, and the Morris Water Maze.
Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a test of sustained attention and impulsivity.[9][10] Rodents are trained to detect a brief visual stimulus presented in one of five apertures and to make a correct nose-poke response to receive a reward.
-
Apparatus: A five-hole operant chamber with a food dispenser. Each hole is equipped with a stimulus light and an infrared detector to register nose pokes.
-
Animal Preparation: Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate performance. Water is available ad libitum in their home cages.
-
Training:
-
Habituation: Rats are habituated to the operant chamber and trained to collect a food reward (e.g., sucrose (B13894) pellet) from the magazine.
-
Initial Training: A single light is presented for a long duration (e.g., 60 seconds) in one of the five apertures. A correct nose-poke response is rewarded. The stimulus duration is gradually decreased across training sessions.
-
Baseline Performance: Training continues until a stable baseline performance is achieved, typically characterized by >80% accuracy and <20% omissions.
-
-
Levoamphetamine Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is commonly used.
-
Dosage: Effective doses of levoamphetamine in SHR rats for improving sustained attention have been reported to be in the range of 0.75 mg/kg to 2.2 mg/kg.[11]
-
Timing: Levoamphetamine is typically administered 20-30 minutes prior to the start of the behavioral testing session.
-
-
Testing Procedure:
-
The task consists of a series of trials. Each trial begins with an inter-trial interval (ITI) of a few seconds.
-
A brief visual stimulus (light) is presented in one of the five apertures for a short duration (e.g., 0.5-2 seconds).
-
A correct response (nose-poke into the illuminated aperture) is rewarded with a food pellet.
-
An incorrect response (nose-poke into a non-illuminated aperture) or an omission (failure to respond) results in a time-out period.
-
A premature response (a nose-poke during the ITI before the stimulus is presented) is recorded as a measure of impulsivity.[12][13]
-
-
Data Collection and Analysis:
-
Attention: Measured by accuracy (% of correct responses out of total responses) and the number of omissions.
-
Impulsivity: Measured by the number of premature responses.[12][13]
-
Reaction Time: The time taken to make a correct response after stimulus presentation.
-
Perseverative Responses: Repeated nose-pokes into an aperture after a correct response has been made.
-
| Dose of Levoamphetamine (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| 0.75 | SHR | Improved sustained attention. | [11] |
| 2.2 | SHR | Improved sustained attention and reduced impulsiveness. | [11] |
Open-Field Test
The open-field test is used to assess locomotor activity and exploratory behavior, which can be indicative of hyperactivity.[7][14][15]
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares. The arena is often placed in a sound-attenuated room with controlled lighting.
-
Levoamphetamine Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: Doses used to study locomotor effects of amphetamines in rats typically range from 0.5 to 5.0 mg/kg.
-
Timing: Administered 20-30 minutes before placing the animal in the open field.
-
-
Testing Procedure:
-
The rat is gently placed in the center or a corner of the open-field arena.
-
The animal is allowed to freely explore the arena for a set period, typically 5-30 minutes.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Collection and Analysis:
-
Locomotor Activity: Measured by the total distance traveled, the number of line crossings (grid lines crossed), and rearing frequency (number of times the animal stands on its hind legs).[16][17][18]
-
Anxiety-like Behavior: Measured by the time spent in the center of the arena versus the periphery (thigmotaxis).[7]
-
| Dose of Levoamphetamine (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| 2.2 | SHR | Reduced overactivity (hyperactivity). | [11] |
Morris Water Maze
The Morris water maze is a test of spatial learning and memory.[19][20] While not a primary measure of ADHD core symptoms, it can be used to assess cognitive flexibility and the potential impact of ADHD-like behaviors on learning and memory.
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Levoamphetamine Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: Dosages would be similar to those used in other behavioral tests, but specific studies on levoamphetamine in the Morris water maze with SHR rats are limited.
-
Timing: Administered 20-30 minutes before the first trial of each day's session.
-
-
Testing Procedure:
-
Acquisition Phase: The rat is placed in the water at one of several starting positions and must find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds). This is repeated for several trials per day for several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Data Collection and Analysis:
-
Escape Latency: The time it takes for the rat to find the hidden platform.[21][22][23][24]
-
Path Length: The distance the rat swims to find the platform.
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.
-
Swim Speed: To control for motor effects of the drug.
-
Signaling Pathways and Experimental Workflows
Levoamphetamine's Mechanism of Action
Levoamphetamine increases synaptic levels of dopamine and norepinephrine by acting on presynaptic terminals. It enters the neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET) and disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2).[4][25] This leads to an increased cytoplasmic concentration of dopamine and norepinephrine, which then efflux out of the neuron into the synaptic cleft through a reversal of the DAT and NET.
References
- 1. l-Amphetamine improves poor sustained attention while d-amphetamine reduces overactivity and impulsiveness as well as improves sustained attention in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial Memory in Spontaneously Hypertensive Rats (SHR) | PLOS One [journals.plos.org]
- 3. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adderall - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. A longitudinal study of short- and long-term activity levels in male and female spontaneously hypertensive, Wistar-Kyoto, and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of d-amphetamine on short- and long-term memory in spontaneously hypertensive, Wistar-Kyoto and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Premature responses in the five-choice serial reaction time task reflect rodents' temporal strategies: evidence from no-light and pharmacological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Locomotor hyperactivity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Do high doses of stimulants impair flexible thinking in attention-deficit hyperactivity disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Dextroamphetamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of (-)-2-Phenylpropylamine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (-)-2-Phenylpropylamine, a versatile chemical compound frequently utilized in pharmacological research, particularly as a trace amine-associated receptor 1 (TAAR1) agonist.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable solutions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich |
| Solubility | Slightly soluble in water (5.1 g/L at 25°C); Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | --INVALID-LINK-- |
| Density | 0.93 g/mL at 25°C | --INVALID-LINK-- |
| Boiling Point | 80°C at 10 mm Hg | --INVALID-LINK-- |
Safety Precautions
This compound is a corrosive substance and requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Storage of Neet Compound: Store the neat compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Sterile, amber glass vial or a clear glass vial wrapped in aluminum foil
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, the mass of this compound needed per milliliter of DMSO can be calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 100 mM (0.1 M) solution: Mass = 0.1 mol/L * 0.001 L * 135.21 g/mol = 0.013521 g = 13.52 mg
-
Weighing: Carefully weigh 13.52 mg of this compound on a calibrated analytical balance. Due to its liquid nature, it is advisable to dispense the compound directly into a tared microcentrifuge tube or a small, sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any particulates.
-
Storage: Store the 100 mM stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium to the desired final concentration for the experiment.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
Procedure for preparing a 100 µM working solution:
-
Determine the dilution factor: To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.
-
Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.
-
Step A (1:100 dilution): Add 2 µL of the 100 mM stock solution to 198 µL of cell culture medium. This results in a 1 mM intermediate solution.
-
Step B (1:10 dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium. This results in the final 100 µM working solution.
-
-
Direct Dilution (for larger volumes): For a final volume of 10 mL of 100 µM working solution, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can be detrimental to cells.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. In the example above, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
| Stock Concentration | Solvent | Mass of this compound per 1 mL of Solvent |
| 10 mM | DMSO | 1.35 mg |
| 50 mM | DMSO | 6.76 mg |
| 100 mM | DMSO | 13.52 mg |
| Storage Condition | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use volumes. |
Visualizations
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the neat compound to its application in a cell-based assay.
References
Application Notes and Protocols for In Vitro Dopamine and Norepinephrine Release Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for commonly used in vitro assays to measure dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) release. Understanding the mechanisms of neurotransmitter release is fundamental in neuroscience research and crucial for the development of therapeutics targeting neurological and psychiatric disorders.
Introduction to Neurotransmitter Release Assays
In vitro neurotransmitter release assays are essential tools for studying the effects of novel psychoactive compounds, characterizing receptor function, and elucidating the molecular mechanisms of synaptic transmission. These assays typically involve stimulating cultured cells, synaptosomes, or brain slices to induce the release of dopamine or norepinephrine, followed by the quantification of the released neurotransmitters.
Commonly used model systems include:
-
Cell Lines: PC12 (pheochromocytoma of the rat adrenal medulla) and SH-SY5Y (human neuroblastoma) cells are frequently used as they can synthesize, store, and release dopamine and norepinephrine.[1][2]
-
Synaptosomes: These are isolated nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release, providing a model system that closely mimics the presynaptic terminal.[3][4][5]
-
Brain Slices: Acute brain slices from specific regions (e.g., striatum, nucleus accumbens) offer a more physiologically relevant model by preserving the local microcircuitry.[1][6][7]
Detection methods vary in their sensitivity, temporal resolution, and specificity, and include:
-
High-Performance Liquid Chromatography (HPLC): A gold standard for quantifying neurotransmitters and their metabolites with high sensitivity and specificity.[1][8]
-
Electrochemical Methods: Techniques like Fast-Scan Cyclic Voltammetry (FSCV) and amperometry offer excellent temporal resolution for real-time measurements of neurotransmitter release.[9][10][11]
-
Fluorescence and Luminescence Assays: These methods utilize fluorescent probes or enzymatic reactions that generate a light signal proportional to the amount of neurotransmitter released.[2][6][12]
-
Genetically Encoded Sensors: Tools like GRABDA and dLight sensors are fluorescent proteins that can be expressed in cells to visualize dopamine dynamics with high spatiotemporal precision.[6][7][13]
Signaling Pathways and Experimental Workflow
Dopamine and Norepinephrine Release Signaling Pathway
The release of dopamine and norepinephrine from a presynaptic neuron is a tightly regulated process initiated by the arrival of an action potential. This depolarization leads to the opening of voltage-gated calcium channels (VGCCs), causing an influx of Ca2+. The rise in intracellular calcium triggers the fusion of synaptic vesicles containing the neurotransmitters with the presynaptic membrane, releasing their contents into the synaptic cleft.
General Experimental Workflow for In Vitro Release Assays
The general workflow for an in vitro neurotransmitter release assay involves several key steps, from the preparation of the biological material to the final data analysis.
Experimental Protocols
Protocol 1: Dopamine Release Assay Using PC12 Cells (Luminescence-Based)
This protocol is adapted from a method for qualitatively and quantitatively assessing dopamine release from PC12 cells using a luminescence-based detection method.[2][12]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Locke's solution (pH 7.4)
-
Luminol
-
Horseradish peroxidase (POD)
-
Monoamine oxidase (MAO)
-
Agonists (e.g., acetylcholine, nicotine) and antagonists for stimulation
-
96-well microplate
-
Luminometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in appropriate medium.
-
For differentiation, treat cells with NGF. This can enhance dopamine release.[12]
-
Seed cells in a 96-well plate and allow them to adhere.
-
-
Assay Preparation:
-
Stimulation and Detection:
-
Add the test compounds (agonists or antagonists) to the wells.
-
Incubate for a defined period.
-
Add the stimulating agonist (if not the test compound) immediately before detection.
-
Measure the chemiluminescence using a luminometer. The signal is generated by the oxidation of dopamine by MAO, producing hydrogen peroxide, which in the presence of POD and luminol, generates light.[12]
-
Data Analysis: The luminescence intensity is proportional to the amount of dopamine released. Results can be expressed as a percentage of basal release or compared to a standard curve.
Protocol 2: [³H]Dopamine Release Assay from Synaptosomes
This protocol describes a common method for measuring dopamine release from isolated nerve terminals (synaptosomes) using radiolabeled dopamine.[3]
Materials:
-
Rat brain tissue (e.g., striatum)
-
Sucrose (B13894) buffer
-
Krebs-Ringer buffer
-
[³H]Dopamine
-
Stimulating agents (e.g., high KCl solution, specific agonists)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
[³H]Dopamine Loading:
-
Incubate the synaptosomes with [³H]dopamine to allow for uptake via the dopamine transporter (DAT).[3]
-
-
Release Experiment:
-
Wash the synaptosomes to remove extracellular [³H]dopamine.
-
Aliquot the loaded synaptosomes into tubes.
-
Pre-incubate with test compounds.
-
Stimulate release by adding a high concentration of KCl or a specific agonist. This causes membrane depolarization, leading to the opening of voltage-sensitive calcium channels and subsequent vesicle fusion and release of [³H]dopamine.[3]
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (released [³H]dopamine) and the synaptosomal pellet (retained [³H]dopamine) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total [³H]dopamine released. Compare the release in the presence of test compounds to the control conditions.
Protocol 3: Norepinephrine Uptake and Release Assay in SK-N-BE(2)C Cells
This protocol is based on the use of the human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the norepinephrine transporter (NET).[14]
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine
-
Test compounds (inhibitors)
-
Desipramine (as a positive control for NET inhibition)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture SK-N-BE(2)C cells in 24-well plates until confluent.[14]
-
-
Uptake Inhibition Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or desipramine.
-
Initiate the uptake by adding [³H]norepinephrine.
-
Incubate for a specific time at room temperature.[14]
-
Terminate the assay by washing the cells with cold KRH buffer to remove extracellular [³H]norepinephrine.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values for the test compounds by plotting the percentage of inhibition of [³H]norepinephrine uptake against the log concentration of the compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from dopamine and norepinephrine release assays.
Table 1: Potency (EC50) and Efficacy (Emax) of Compounds on Dopamine Release
| Compound | Brain Region/Cell Line | EC50 (nM) | Emax (% of Basal Release) | Reference |
| (-)-Nicotine | Nucleus Accumbens | 100 - 300 | 150 - 250 | [15] |
| (-)-Nicotine | Striatum | Data not available | Data not available | |
| Test Compound A | e.g., PC12 cells | Insert Value | Insert Value | |
| Test Compound B | e.g., Striatal Slices | Insert Value | Insert Value |
Table 2: Inhibitory Potency (IC50) of Compounds on Norepinephrine Transporter (NET) Uptake
| Compound | Cell Line/Preparation | IC50 (nM) | Reference |
| Desipramine | SK-N-BE(2)C | Insert Value | [14] |
| Test Compound C | e.g., HEK293-hNET | Insert Value | |
| Test Compound D | e.g., Rat Brain Synaptosomes | Insert Value |
Table 3: Comparison of Detection Limits for Various Dopamine Sensors
| Sensor/Method | Limit of Detection (LOD) | Reference |
| rGO-based composite electrode | 0.1 nM | [16] |
| Gold nanoparticle modified electrode | 0.5 nM | [16] |
| FePt–Fe3O4 nanoparticle electrode | 1 nM | [16] |
| PEDOT modified electrode | 0.33 µM | [16] |
| Polypyrrole/graphene modified electrode | 0.1 µM | [16] |
| Polypyrrole/graphene oxide modified electrode | 0.02 µM | [16] |
| Graphene Oxide-Incorporated Polypyrrole/Gold Nanocluster Hybrid Nanopattern Arrays | 33.4 nM | [17] |
Conclusion
The choice of an appropriate in vitro dopamine or norepinephrine release assay depends on the specific research question, the desired throughput, and the available instrumentation. Cell-based assays are well-suited for high-throughput screening of compounds, while synaptosome and brain slice preparations offer higher physiological relevance for mechanistic studies. The continuous development of novel detection technologies, particularly genetically encoded sensors, is paving the way for more precise and dynamic measurements of neurotransmitter release in real-time.
References
- 1. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation GRAB sensors for monitoring dopaminergic activity in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | In vivo comparison of norepinephrine and dopamine release in rat brain by simultaneous measurements with fast-scan cyclic voltammetry: Comparison of norepinephrine and dopamine release | ID: jq085s26v | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Electrochemical detection of dopamine release in the striatum of freely moving hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Chiral HPLC of Amines: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC) of Amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape in their chromatographic analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing explanations, scannable data, and detailed protocols to get your separations back on track.
Issue 1: My amine peaks are tailing significantly.
Q1: What is the most common cause of peak tailing for chiral amines in HPLC?
Peak tailing in the analysis of basic compounds like amines is frequently caused by secondary interactions between the positively charged (protonated) amine groups of the analyte and negatively charged (ionized) residual silanol (B1196071) groups on the silica-based stationary phase of the chiral column.[1][2][3] This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail".
Q2: How can I diagnose if silanol interactions are the primary cause of tailing?
A simple diagnostic test involves injecting a neutral, achiral compound. If this neutral compound exhibits a symmetrical peak shape while your chiral amine continues to tail, it strongly indicates that secondary interactions with silanol groups are the root cause of the problem.[2]
Q3: What are the primary strategies to reduce or eliminate peak tailing for chiral amines?
There are three main approaches to mitigate peak tailing caused by silanol interactions:
-
Mobile Phase Modification: Incorporating a basic additive into the mobile phase to compete with the analyte for active silanol sites.[4][5]
-
pH Adjustment: Lowering the pH of the mobile phase to suppress the ionization of silanol groups.[1]
-
Column Selection: Using a column with a highly inert, end-capped stationary phase to minimize the number of available silanol groups.[2][6]
Below is a troubleshooting workflow to address peak tailing:
Protocol: Using a Basic Additive to Improve Peak Shape
This protocol details the use of diethylamine (B46881) (DEA) as a mobile phase additive to improve the peak shape of chiral amines.
Objective: To saturate the active silanol sites on the stationary phase and minimize secondary interactions with the basic analyte.
Materials:
-
HPLC-grade mobile phase solvents (e.g., hexane (B92381), isopropanol)
-
Diethylamine (DEA), HPLC grade or higher
-
Your chiral amine sample dissolved in mobile phase
Procedure:
-
Prepare the Mobile Phase:
-
For a typical normal-phase separation, you might use a mixture of hexane and an alcohol like isopropanol (B130326) (e.g., 90:10 v/v).
-
To this solvent mixture, add DEA to a final concentration of 0.1% to 0.5% (v/v).[7][8] For example, to prepare 1 liter of mobile phase with 0.1% DEA, add 1 mL of DEA to 999 mL of the solvent mixture.
-
Thoroughly mix the mobile phase and degas it before use.
-
-
Equilibrate the Column:
-
Install the chiral column in the HPLC system.
-
Flush the column with the DEA-containing mobile phase at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes.
-
Gradually increase the flow rate to your analytical method's setpoint (e.g., 1.0 mL/min) and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 column volumes).
-
-
Inject the Sample and Analyze:
-
Inject your chiral amine sample.
-
Monitor the chromatogram for improvements in peak symmetry.
-
Expected Outcome: A significant reduction in peak tailing and an improvement in the overall peak shape. The basic additive (DEA) will compete with your amine analyte for the active silanol sites, leading to a more uniform interaction with the chiral stationary phase.
Data Summary: Effect of Basic Additives on Peak Asymmetry
The following table summarizes the typical effect of adding a basic modifier to the mobile phase on the peak asymmetry factor (As) for a model chiral amine.
| Mobile Phase Composition | Additive | Concentration | Peak Asymmetry (As) |
| 90:10 Hexane/Isopropanol | None | - | > 2.0 |
| 90:10 Hexane/Isopropanol | Diethylamine (DEA) | 0.1% | 1.2 - 1.5 |
| 90:10 Hexane/Isopropanol | Triethylamine (TEA) | 0.1% | 1.3 - 1.6 |
| 90:10 Hexane/Isopropanol | Butylamine (BA) | 0.1% | 1.4 - 1.7 |
Data is illustrative and synthesized from general knowledge in the provided search results.[7][8][9]
Issue 2: My amine peaks are fronting.
Q4: What are the common causes of peak fronting in HPLC?
Peak fronting, where the peak has a leading shoulder, is often indicative of:
-
Column Overload: Injecting too much sample mass or volume onto the column.[10][11][12]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[12][13] This causes the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.
-
Poor Column Packing or Voids: A physically damaged column can lead to uneven flow paths.[10][14]
Q5: How can I determine if column overload is causing peak fronting?
A simple way to diagnose mass overload is to dilute your sample (e.g., by a factor of 5 or 10) and inject it again.[15] If the peak shape improves and becomes more symmetrical, column overload is the likely cause.[10]
Protocol: Optimizing Sample Concentration and Injection Volume
Objective: To find the optimal sample load that avoids peak fronting while maintaining adequate signal intensity.
Procedure:
-
Prepare a Dilution Series:
-
Prepare a series of dilutions of your sample in the mobile phase. For example, if your current concentration is 1 mg/mL, prepare solutions at 0.5 mg/mL, 0.2 mg/mL, and 0.1 mg/mL.
-
-
Systematic Injection:
-
Begin by injecting the most dilute sample.
-
Sequentially inject samples of increasing concentration, keeping the injection volume constant.
-
Observe the peak shape for each injection. Note the concentration at which peak fronting begins to appear.
-
-
Vary Injection Volume (Optional):
-
Using a concentration that showed good peak shape, you can also vary the injection volume (e.g., 5 µL, 10 µL, 20 µL) to determine the volume limit for your column.
-
Expected Outcome: You will identify a concentration and injection volume range that results in symmetrical peaks, ensuring you are operating within the linear dynamic range of your column.
Issue 3: My amine peaks are broad.
Q6: What factors can contribute to peak broadening in chiral HPLC?
Broad peaks can be caused by a variety of factors, both chemical and physical:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread.[6][16]
-
Suboptimal Flow Rate: Flow rates that are too high or too low can decrease column efficiency.[17]
-
Temperature Effects: Inconsistent or suboptimal column temperature can affect analyte retention and peak shape.[8][18]
-
Column Degradation: Over time, column performance can degrade, leading to broader peaks.[16][19]
Q7: How does column temperature affect the separation of chiral amines?
Temperature is a critical parameter in chiral separations.[8] It can influence the thermodynamics of the interaction between the analyte and the chiral stationary phase. Sometimes, increasing the temperature can improve peak efficiency and resolution, while in other cases, decreasing it may be beneficial.[18] The effect of temperature is often unpredictable and must be determined empirically.
Protocol: Temperature Optimization Study
Objective: To determine the optimal column temperature for the best resolution and peak shape of your chiral amines.
Procedure:
-
Set Initial Conditions:
-
Start with your column at ambient temperature or a standard starting point (e.g., 25 °C).
-
Equilibrate the system with your mobile phase until the baseline is stable.
-
-
Inject and Analyze at Different Temperatures:
-
Inject your sample and record the chromatogram.
-
Increase the column temperature in increments (e.g., 5 °C or 10 °C), allowing the system to fully equilibrate at each new temperature before injecting the sample. A typical range to study is 15 °C to 40 °C.[20]
-
Also, test lower temperatures if your instrumentation allows.
-
-
Evaluate the Data:
-
For each temperature, calculate the resolution (Rs) between the enantiomers and the peak width or efficiency (N) for each peak.
-
Plot resolution and peak efficiency as a function of temperature to identify the optimal setting.
-
Data Summary: Illustrative Effect of Temperature on Chiral Separation
| Column Temperature (°C) | Resolution (Rs) | Peak Efficiency (N) - Peak 1 |
| 15 | 1.8 | 8500 |
| 25 | 2.1 | 9200 |
| 35 | 2.0 | 9000 |
| 45 | 1.7 | 8200 |
This data is for illustrative purposes and demonstrates how an optimal temperature can exist for a given separation.[8][20]
Below is a diagram illustrating the relationship between different factors and their impact on peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. uhplcs.com [uhplcs.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 17. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mastelf.com [mastelf.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Amphetamine Enantiomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase in the enantiomeric separation of amphetamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating amphetamine enantiomers?
A1: The most effective and widely used CSPs for the HPLC separation of amphetamine enantiomers include polysaccharide-based (cellulose and amylose (B160209) derivatives), macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin), and cyclodextrin-based phases.[1][2] Each type of CSP offers different chiral recognition mechanisms, making their suitability dependent on the specific amphetamine analog and the desired chromatographic mode.[1]
Q2: Which chromatographic modes are most suitable for amphetamine enantiomer separation?
A2: High-Performance Liquid Chromatography (HPLC) is a common and versatile technique for this purpose.[1] Supercritical Fluid Chromatography (SFC) is another powerful alternative, often providing faster separations and better peak shapes for basic compounds like amphetamines.[1] Gas Chromatography (GC) can also be used, but typically requires derivatization of the amphetamine enantiomers to increase their volatility.[1][3]
Q3: Is a dedicated chiral column always necessary for enantiomeric separation?
A3: No, an alternative approach is to use a chiral derivatizing reagent, such as N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) or a Marfey's reagent analogue.[1][4] This process converts the enantiomers into diastereomers, which can then be separated on a standard, less expensive achiral column like a C18.[1][4] However, this adds a sample preparation step and requires the chiral derivatizing reagent to have high optical purity.[1]
Q4: What is the role of mobile phase additives in the chiral separation of amphetamines?
A4: Mobile phase additives are crucial for achieving good peak shape and enantioselectivity, especially for basic compounds like amphetamines.[1] Acidic and basic additives, such as acetic acid, ammonium (B1175870) hydroxide (B78521), or triethylamine (B128534) (TEA), can help to minimize peak tailing by interacting with residual silanol (B1196071) groups on the stationary phase.[5] These additives can also enhance ionic interactions with the CSP, which is particularly important in the polar ionic mode.[5][6]
Q5: How does temperature affect the chiral separation of amphetamines?
A5: Temperature can have a significant impact on chiral separations. Lowering the column temperature can sometimes increase resolution.[5][7] For instance, one study found that a column temperature of 20°C achieved the highest resolution for D/L-amphetamine separation compared to 30°C and 40°C.[7] Conversely, increasing the temperature generally decreases retention time.[5] It is often necessary to experiment with different temperatures to find the optimal balance between resolution and analysis time.[5]
Troubleshooting Guides
Issue 1: Poor or No Separation of Enantiomers
Possible Causes and Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your specific amphetamine analog.
-
Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving separation.
-
Solution: Systematically vary the ratio of the organic modifier to the aqueous or non-polar component. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar organic modifier (e.g., isopropanol (B130326) or ethanol).[5] In polar ionic mode, fine-tune the concentrations of acidic and basic additives.[5][8]
-
-
Inappropriate Mobile Phase Mode: The chosen mobile phase mode (e.g., normal-phase, reversed-phase, polar ionic) may not be compatible with the selected column.
Issue 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions: As basic compounds, amphetamines can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.[5]
-
Solution 1: Add a competitor base, such as triethylamine (TEA), to the mobile phase to block the active silanol groups.[5]
-
Solution 2: Lower the pH of the mobile phase to around 3.0 or below to protonate the silanols and reduce their interaction with the basic analyte.[5]
-
Solution 3: Use an end-capped column specifically designed for the analysis of basic compounds.[5]
-
Issue 3: Fluctuating Retention Times
Possible Causes and Solutions:
-
Insufficient Column Equilibration: Chiral columns, particularly when using mobile phases with additives, may require longer equilibration times than standard reversed-phase columns.[8]
-
Solution: Ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved before injecting samples.[5]
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the mobile phase reservoirs covered to minimize evaporation.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Amphetamine Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase Mode | Mobile Phase Composition | Analyte | Observations | Reference |
| Astec CHIROBIOTIC V2 | Polar Ionic | Methanol (B129727):Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide | Methamphetamine | Baseline resolution was achieved. The D- or S(+) enantiomer elutes before the L- or R(-) enantiomer. | [6] |
| Astec CHIROBIOTIC V2 | Polar Ionic | Methanol:Water (95:5) with 0.05% Ammonium Trifluoroacetate | Methamphetamine | Baseline resolution was obtained, but with less retention and resolution compared to the acetic acid/ammonium hydroxide system. | [6] |
| CHIRALPAK AD-H | Supercritical Fluid Chromatography (SFC) | CO2 with 10% Isopropanol containing 0.5% Cyclohexylamine | Amphetamine & Methamphetamine | Baseline separation of all four enantiomers in under 5 minutes. | [9] |
| CHIRALPAK AD-H | Supercritical Fluid Chromatography (SFC) | CO2 with varying percentages of Ethanol + 0.1% Aqueous Ammonia | D/L-Amphetamine | A clear separation was obtained with modifier concentrations below 10% ethanol. | [7] |
| Pirkle-type | Normal Phase | Hexane:Isopropanol:Acetonitrile (97:3:0.5) | Naphthoyl derivatives of Amphetamine | Successful separation of the derivatized enantiomers. | [10] |
Experimental Protocols
Protocol 1: Preparation of a Polar Ionic Mobile Phase
This protocol describes the preparation of a common polar ionic mobile phase used for the separation of amphetamine enantiomers on a macrocyclic glycopeptide CSP.
Materials:
-
HPLC-grade Methanol
-
Deionized Water
-
Glacial Acetic Acid
-
Ammonium Hydroxide solution
Procedure:
-
Measure 950 mL of HPLC-grade methanol and transfer it to a 1 L mobile phase reservoir.
-
Add 50 mL of deionized water to the methanol.
-
Using a micropipette, add 1 mL of glacial acetic acid to the methanol/water mixture.
-
Add 200 µL of ammonium hydroxide solution to the mixture.
-
Cap the reservoir and sonicate the mobile phase for 10-15 minutes to degas and ensure homogeneity.
-
The mobile phase is now ready for use.
Protocol 2: Solid-Phase Extraction (SPE) for Amphetamine from Urine
This protocol provides a general procedure for the extraction and clean-up of amphetamines from a urine sample prior to HPLC analysis.
Materials:
-
Supel™-Select SCX SPE 96-well plate (or similar cation exchange SPE cartridge)
-
1% Formic acid in acetonitrile
-
Deionized water
-
25% Methanol in water
-
5% Ammonium hydroxide in acetonitrile
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Acidify 1 mL of the urine sample to a pH of 3-4 with formic acid.[6]
-
Conditioning: Condition the SPE plate with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of deionized water.[6]
-
Loading: Load the 1 mL of the acidified urine sample onto the SPE plate.[6]
-
Washing: Wash the plate with 2 mL of deionized water, followed by 1 mL of 25% methanol.[6]
-
Elution: Elute the amphetamines from the plate with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for injection into the HPLC system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. キラルHPLCとMS検出を使用したアンフェタミン・メタンフェタミン乱用試験 [sigmaaldrich.com]
- 4. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Resolution and analysis of enantiomers of amphetamines by liquid chromatography on a chiral stationary phase: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent racemization during amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent racemization during the synthesis of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in drug development?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, the chirality of a molecule is crucial as different enantiomers can have vastly different pharmacological, metabolic, and toxicological properties.[1] For instance, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful, as famously exemplified by thalidomide.[1] Therefore, preventing racemization is essential to ensure the safety, efficacy, and quality of pharmaceutical products.[1][2]
Q2: What are the primary mechanisms that cause racemization during amine synthesis?
A2: Racemization in amine synthesis typically occurs through the formation of planar, achiral intermediates. Key mechanisms include:
-
Imine/Enamine Tautomerism: In reactions like reductive amination, the intermediate imine can tautomerize to an achiral enamine. Subsequent reduction of this enamine can lead to a racemic mixture of the amine.
-
Azlactone (Oxazolone) Formation: During peptide synthesis, the activation of an N-protected amino acid can lead to the formation of a planar oxazolone (B7731731) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted and reprotonated, leading to a loss of stereochemical integrity.[3][4]
-
Direct Enolization: A strong base can directly abstract the α-proton of an activated amino acid or related substrate, forming a planar enolate intermediate which is achiral and leads to racemization upon reaction.[4]
-
Reversible Dehydrogenation/Hydrogenation: Some metal catalysts can cause racemization by reversibly dehydrogenating the amine to an imine, which can then be re-hydrogenated non-stereoselectively.[5]
Q3: Which synthetic methods are most susceptible to racemization?
A3: While racemization can occur in various methods, some are more prone to it than others. Traditional reductive amination using harsh reducing agents or acidic conditions can lead to racemization through imine intermediates.[6] Peptide coupling reactions, especially when using carbodiimide (B86325) reagents without additives, are highly susceptible due to oxazolone formation.[4][7][8] Reactions involving high temperatures or strong bases also significantly increase the risk of racemization.[5][9]
Q4: Are there modern synthetic strategies that inherently minimize racemization?
A4: Yes, significant advances have been made in developing enantioselective methods. These include:
-
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is a powerful strategy that offers high enantioselectivity and atom economy.[10] Catalysts based on Iridium, Rhodium, and Ruthenium with chiral ligands are commonly used.[10][11]
-
Biocatalysis: Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases offer exceptional stereocontrol under mild reaction conditions, making them an excellent choice for synthesizing enantiopure amines.[12][13]
-
Organocatalysis: Chiral organocatalysts can be used to promote enantioselective amine synthesis through various pathways, often under mild conditions.[10]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during amine synthesis and provides actionable solutions.
Issue 1: High levels of racemization detected in reductive amination.
| Potential Cause | Recommended Solution & Explanation |
| Harsh Reaction Conditions | Lower the reaction temperature. Elevated temperatures increase the rate of racemization.[5][9] Perform the reaction at 0 °C or room temperature if kinetics allow. |
| Inappropriate Reducing Agent | Switch to a milder or more selective reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred over sodium cyanoborohydride or sodium borohydride (B1222165) as it can be used under mildly acidic conditions and is selective for imine reduction. |
| Pre-formation of Imine | Form the imine before adding the reducing agent. Mix the carbonyl compound and amine, often with a dehydrating agent like molecular sieves, to drive imine formation to completion before introducing the reducing agent. This minimizes the time the carbonyl and amine are together under reducing conditions, which can suppress side reactions.[6] |
| pH Control | Optimize the reaction pH. The pH can influence the rate of both imine formation and reduction. Using a buffer, such as triethylammonium (B8662869) acetate, can help maintain an optimal pH to favor imine formation and minimize side reactions.[6] |
| Catalyst Choice | Employ a stereoselective catalyst. For challenging substrates, consider using transition metal catalysts (e.g., Ru, Ir complexes) that enable catalyst-controlled stereoselectivity. |
Issue 2: Racemization observed during amide bond formation (Peptide Coupling).
| Potential Cause | Recommended Solution & Explanation |
| Coupling Reagent | Use coupling reagents with racemization-suppressing additives. Carbodiimides like DCC or DIC should always be used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure.[4][7][8][14] These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.[7] Consider phosphonium (B103445) (PyBOP) or aminium/uronium (HBTU, HATU) reagents, which are known for rapid coupling and reduced racemization.[9] |
| Base Selection | Use a sterically hindered or weaker base. Strong, unhindered bases like triethylamine (B128534) (TEA) can readily abstract the α-proton.[14] Opt for sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9][14] |
| Prolonged Activation Time | Minimize the pre-activation time. Activating the carboxylic acid for an extended period before the amine is added increases the opportunity for racemization.[9] Ideally, add the coupling reagent to a mixture of the acid and amine (in-situ activation).[9] |
| Solvent Choice | Use less polar solvents where possible. Non-polar solvents can sometimes reduce the rate of racemization, although solvent choice is often dictated by reagent solubility and resin swelling in solid-phase synthesis.[4] |
| Amino Acid Protecting Groups | Use appropriate side-chain protection, especially for sensitive residues. For histidine, protecting the imidazole (B134444) nitrogen with groups like benzyloxymethyl (Bom) or trityl (Trt) can significantly reduce racemization.[7][15] For cysteine, specific coupling protocols have been developed to minimize epimerization.[16] |
Data Summary
Table 1: Qualitative Comparison of Strategies to Minimize Racemization in Peptide Coupling
| Strategy | Effectiveness | Comments |
| Use of Additives (HOBt, HOAt, Oxyma) | High | Essential when using carbodiimide reagents.[4] Oxyma-based additives are considered safer alternatives to potentially explosive benzotriazoles.[2][7] |
| Choice of Coupling Reagent (e.g., HATU) | High | Aminium/uronium and phosphonium reagents are generally very efficient and lead to less racemization.[9] |
| Use of Sterically Hindered Base (e.g., DIEA, NMM) | Moderate to High | Reduces the rate of α-proton abstraction compared to unhindered bases like TEA.[7][14] |
| Lowering Reaction Temperature | Moderate | Slows the rate of racemization but also slows the desired coupling reaction.[4][9] |
| Use of Non-Polar Solvents | Moderate | Can be effective but is often limited by the solubility of reagents.[4] |
| Side-Chain Protection (e.g., His(Trt)) | High | Crucial for racemization-prone amino acids like histidine and cysteine.[15][16] |
Key Experimental Protocols
Protocol 1: Racemization Suppression in Peptide Coupling using DIC/OxymaPure
This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide while minimizing racemization.
-
Resin Preparation: Swell the resin-bound peptide (containing a free N-terminus) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[7]
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.
-
Washing: Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Asymmetric Reductive Amination via Transfer Hydrogenation
This protocol is adapted from methods using ruthenium(II)-based catalysts for the enantioselective reduction of imines.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), prepare the active catalyst by mixing the Ru(II) precursor with a chiral ligand, such as a monotosylated diamine (e.g., TsDPEN), in a suitable solvent.[11]
-
Reaction Setup: To this catalyst solution, add the ketone (1 equivalent) and the amine (1-1.2 equivalents).
-
Hydrogen Source: Add the hydrogen source, typically a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope), which also serves as the solvent.[11]
-
Reaction: Stir the reaction mixture at the optimal temperature (e.g., 25-40 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the enantiomerically enriched amine.
Visualizations
Caption: A workflow for troubleshooting racemization in amine synthesis.
Caption: Mechanism of racemization via oxazolone formation and its suppression.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Synthesis of (-)-2-Phenylpropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-2-Phenylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial method for synthesizing 2-phenylpropylamine (B128651) is the reductive amination of phenyl-2-propanone (P2P).[1] For the stereospecific synthesis of the desired (-)-enantiomer, a chiral auxiliary or a chiral reducing agent is typically employed, or a resolution of the racemic mixture is performed post-synthesis. Another, though less common, method involves the reaction of 2-phenylpropyl tosylate with an amine source, which proceeds via an SN2 mechanism with inversion of stereochemistry.[2]
Q2: What are the critical parameters to control during the reductive amination of P2P?
A2: Several parameters are crucial for a successful reductive amination of P2P:
-
pH: The reaction is typically favored under slightly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile.[3]
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used as they are selective for the imine over the ketone.[4][5] More reactive reducing agents like sodium borohydride (B1222165) (NaBH4) can prematurely reduce the starting ketone.[4]
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases.[6] Excessive heat can lead to side reactions and degradation.
-
Stoichiometry: A large excess of the ammonia (B1221849) source is often used to minimize the formation of secondary amines.[1]
Q3: How can I purify the final this compound product?
A3: Purification of 2-phenylpropylamine is typically achieved through distillation under reduced pressure.[2] For the separation of enantiomers to obtain the pure (-) form, chiral high-performance liquid chromatography (HPLC) is the method of choice.[7][8] Alternatively, diastereomeric salt crystallization can be employed.
Troubleshooting Guides
Problem 1: Low Yield of 2-Phenylpropylamine
Symptoms:
-
The final isolated product mass is significantly lower than the theoretical yield.
-
TLC or GC-MS analysis of the crude product shows a large amount of unreacted P2P or other byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure the reaction pH is slightly acidic (pH 4-5). Acetic acid can be used as a catalyst. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent.[3] |
| Deactivated Reducing Agent | Use a fresh, unopened container of the reducing agent. The activity of borohydride reagents can diminish over time with exposure to moisture. |
| Premature Reduction of P2P | If using a strong reducing agent like NaBH4, ensure the imine has formed before its addition. Consider switching to a milder reducing agent like NaBH(OAc)3.[4] |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) while monitoring for side product formation.[6] |
Problem 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
Multiple peaks are observed in the GC-MS or HPLC chromatogram of the purified product.
-
The isolated product has an unexpected color or consistency.
Common Impurities and Their Identification:
| Impurity | Identification Method | Typical Mass Spectral Fragments (m/z) | Formation Mechanism |
| Phenyl-2-propanol | GC-MS | 136 (M+), 121, 91, 77 | Reduction of the carbonyl group of P2P.[1] |
| N,N-di(2-phenylpropyl)amine | GC-MS, LC-MS | 267 (M+), 176, 134, 91 | Reaction of the 2-phenylpropylamine product with the imine intermediate.[1] |
| Unreacted P2P | GC-MS | 134 (M+), 91, 43 | Incomplete reaction. |
| Dibenzyl Ketone | GC-MS | 210 (M+), 119, 91 | An impurity carried over from P2P synthesis, especially when using phenylacetic acid.[9][10] |
| (+)-2-Phenylpropylamine | Chiral HPLC | - | Co-synthesis in non-stereoselective reactions.[7] |
Solutions:
-
Optimize Reaction Conditions: To minimize phenyl-2-propanol, ensure complete imine formation before reduction. To reduce secondary amine formation, use a larger excess of the ammonia source.[1]
-
Purify Starting Materials: If dibenzyl ketone is a persistent impurity, consider purifying the P2P starting material by distillation before use.[11]
-
Effective Purification: For the removal of most byproducts, careful fractional distillation under reduced pressure is effective.[2] For enantiomeric purification, chiral HPLC is necessary.[7]
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Phenylpropylamine via Reductive Amination
Materials:
-
Phenyl-2-propanone (P2P)
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Dichloromethane (B109758) or other suitable extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenyl-2-propanone in methanol.
-
Add ammonium acetate and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, acidify the mixture with concentrated HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with NaOH solution to a pH > 12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpropylamine.
-
Purify the crude product by vacuum distillation.
Protocol 2: Chiral HPLC for the Separation of 2-Phenylpropylamine Enantiomers
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®)
-
Mobile phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like diethylamine.
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the racemic 2-phenylpropylamine in the mobile phase to prepare a sample solution.
-
Inject the sample onto the HPLC system.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
The two enantiomers should elute as separate peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.[12]
Visualizations
Caption: Synthesis pathway of this compound via reductive amination.
Caption: Formation of common impurities during reductive amination.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Reductive Amination Review [erowid.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. scribd.com [scribd.com]
- 10. Preparation of Dibenzyl Ketone and Phenylacetone - [www.rhodium.ws] [erowid.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Primary Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of primary amines?
A1: The primary challenges in separating chiral primary amines often stem from their chemical nature. These include:
-
Strong interactions with stationary phase: The basic nature of primary amines can lead to strong interactions with residual acidic silanol (B1196071) groups on silica-based chiral stationary phases (CSPs), resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[1][2][3]
-
Poor resolution: Achieving baseline separation of enantiomers can be difficult due to insufficient enantioselectivity of the chiral stationary phase for the specific analyte.[4][5]
-
Low sensitivity: For certain detection methods, especially when derivatization is not used, achieving the required sensitivity can be a challenge.
-
Method development complexity: Selecting the optimal combination of chiral stationary phase, mobile phase, and additives often requires extensive screening.[1]
Q2: When should I use a direct versus an indirect method for chiral separation of primary amines?
A2: The choice between direct and indirect methods depends on several factors, including the available instrumentation, the nature of the analyte, and the goal of the analysis.
-
Direct methods , which utilize a chiral stationary phase (CSP) to separate the enantiomers, are generally preferred for their simplicity as no derivatization is required.[4] This approach is suitable for both analytical and preparative separations.
-
Indirect methods involve derivatizing the primary amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers can then be separated on a standard achiral column. This method is useful when direct methods fail to provide adequate resolution or when enhanced detection properties are needed.[6][7]
Q3: How do I choose the right chiral stationary phase (CSP) for my primary amine?
A3: Selecting the appropriate CSP is crucial for successful chiral separation. Here are some general guidelines:
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are broadly selective and effective for a wide range of compounds, including primary amines.[1][4] They can be used in normal-phase, polar organic, and reversed-phase modes.
-
Cyclofructan-based CSPs have shown a high success rate in separating primary amines, particularly in the polar organic mode.[1][4]
-
Crown ether-based CSPs are highly efficient for separating primary amines but typically require strongly acidic mobile phases.[1][4][8]
A screening approach using a variety of CSPs with different mobile phase compositions is often the most effective strategy to find the optimal stationary phase.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Tailing
Poor peak shape, particularly tailing, is a frequent issue in the chromatography of primary amines.[2][9]
Q: My chromatogram shows significant peak tailing for my primary amine. What are the likely causes and how can I fix it?
A: Peak tailing for primary amines is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica (B1680970) surface of the stationary phase.[2][3]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Additive: Incorporating a small amount of a basic modifier into the mobile phase can effectively mask the active silanol sites.[10][11] Commonly used additives include:
-
Diethylamine (DEA)
-
Triethylamine (TEA)
-
Butylamine (BA)
-
Ethanolamine
-
-
Adjust pH: In reversed-phase chromatography, operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing interactions.[2][9] However, ensure the column is stable at low pH.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which can significantly improve peak shape.[2]
-
Consider a Different CSP: If peak tailing persists, the stationary phase chemistry may not be suitable. Screening different types of CSPs (e.g., polysaccharide vs. cyclofructan) is recommended.[1]
-
-
Optimize Other Parameters:
Troubleshooting Logic for Peak Tailing
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chiraltech.com [chiraltech.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Resolution of Amphetamine Isomers on a Chiral Column
Welcome to the technical support center for the chiral separation of amphetamine and its analogs. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: Poor or No Separation of Enantiomers
Question: I am not seeing any separation between my amphetamine enantiomers. What could be the cause?
Answer: This is a common issue that can stem from several factors:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific amphetamine analog. Amphetamines are basic compounds, and their separation relies on a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.[1] It is advisable to screen a few different types of CSPs. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often a good starting point for amphetamine-like compounds.[2][3]
-
Suboptimal Mobile Phase: The mobile phase composition is critical. You may need to systematically vary the ratio of your solvents and the concentration of any additives. For basic compounds like amphetamines, adding a small amount of a basic modifier like diethylamine (B46881) or an acidic modifier like trifluoroacetic acid can improve peak shape and resolution.[2]
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to inconsistent and poor separations.[2]
Problem: Peak Tailing or Broadening
Question: My peaks are showing significant tailing. How can I fix this?
Answer: Peak tailing for basic compounds like amphetamines is often due to secondary interactions with the stationary phase. Here are some solutions:
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as diethylamine (DEA), triethylamine (B128534) (TEA), or ammonium (B1175870) hydroxide (B78521), to the mobile phase.[2][3] This will help to saturate the active sites on the stationary phase that can cause tailing.
-
Optimize Additive Concentration: Systematically optimize the concentration of the acidic or basic additive in your mobile phase.[3]
-
Check for Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent.
Problem: Inconsistent Retention Times
Question: My retention times are drifting from one run to the next. What is causing this?
Answer: Fluctuating retention times can be due to:
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. A column oven is essential to maintain a stable temperature.[2]
-
Mobile Phase Composition Changes: If the mobile phase is not prepared consistently or if one component is evaporating, the composition can change over time. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[2]
-
System Leaks: A leak in the HPLC system will cause a drop in pressure and can lead to variable retention times. Check all fittings for leaks.[2]
-
Inadequate Equilibration Time: The column may not be fully equilibrated between runs, especially after a gradient. Increase the equilibration time at the end of your gradient program.[2]
Frequently Asked Questions (FAQs)
1. What are the most effective chiral stationary phases (CSPs) for separating amphetamine analogs?
The selection of an appropriate CSP is critical. Several types have proven effective:
-
Polysaccharide-based CSPs: These are widely used and include derivatives of cellulose (B213188) and amylose. They offer broad enantioselectivity for a range of compounds, including amphetamines.[2]
-
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on vancomycin (B549263) (e.g., Astec® CHIROBIOTIC® V2) are highly effective, especially in polar ionic mode, and are compatible with mass spectrometry (MS) detection.[2][4] They are robust and can tolerate repeated injections of biological samples.[4][5]
-
Protein-based CSPs: These can also be utilized for the chiral separation of amphetamines.[2]
2. How do I choose the right mobile phase for my chiral separation?
Mobile phase optimization is crucial for achieving good resolution. The choice depends on the CSP and the specific amphetamine analog.
-
Normal-Phase Chromatography: This often involves a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents significantly impacts retention and resolution.[6][7]
-
Reversed-Phase Chromatography: A mobile phase of methanol (B129727) or acetonitrile (B52724) with acidic and/or basic additives is commonly used.[3]
-
Polar Ionic Mode: This mode is particularly useful with macrocyclic glycopeptide CSPs. It involves using a high percentage of an organic modifier (e.g., >90% methanol) with small amounts of water and ionic additives (e.g., acetic acid and ammonium hydroxide, or ammonium trifluoroacetate).[2][4]
3. What is the role of temperature in the chiral separation of amphetamines?
Temperature can have a significant effect on chiral separations:
-
Impact on Resolution: Lowering the column temperature can sometimes increase resolution. For example, one study found that a column temperature of 20°C achieved the highest resolution for D/L-amphetamine compared to 30°C and 40°C.[8][9]
-
Impact on Retention Time: Increasing the temperature generally decreases retention time.[8]
-
Optimization: It is often necessary to experiment with different temperatures to find the optimal balance between resolution and analysis time.[2]
4. How can I improve the resolution between enantiomers?
Improving resolution is a common goal. Here are several strategies:
-
Optimize the Mobile Phase: Adjusting the composition of the mobile phase, including the type and concentration of the organic modifier and any additives, can significantly impact resolution.[2]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[1][2]
-
Change the Column Temperature: As mentioned, temperature can be optimized to improve resolution.[2][8]
-
Use a Longer Column or a Column with a Smaller Particle Size: These can increase the efficiency of the separation and improve resolution.[2]
-
Consider Derivatization: Converting the enantiomers into diastereomers using a chiral derivatizing agent, such as Marfey's reagent or N-(trifluoroacetyl)-L-prolyl chloride (L-TPC), can allow for separation on a standard achiral column (like a C18).[1][10][11]
5. Is a dedicated chiral column always necessary for enantiomeric separation?
No, an alternative approach is to use a chiral derivatizing reagent (CDR). This process converts the enantiomers into diastereomers, which can then be separated on a standard, less expensive achiral column.[1] However, this adds a sample preparation step and requires the CDR to have high optical purity.[1] Using a CSP with LC-MS/MS is often a more direct and reliable method that avoids derivatization.[1]
Data Presentation
Table 1: Effect of Mobile Phase Additives on Methamphetamine Separation on an Astec® CHIROBIOTIC® V2 Column
| Mobile Phase Composition | Retention Time (min) | Resolution (Rs) |
| Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide | ~4.5 and ~5.5 | Baseline |
| Methanol:Water (95:5) with 0.05% Ammonium Trifluoroacetate | Shorter than above | Baseline, but less than above |
Data adapted from Sigma-Aldrich technical literature.[4]
Table 2: Effect of Temperature on Retention and Resolution of Amphetamine Enantiomers
| Temperature (°C) | Retention Time | Resolution (Rs) |
| 20 | Longer | >2.0 |
| 30 | Intermediate | Lower than at 20°C |
| 40 | Shorter | Lower than at 20°C |
Data trends observed in an Agilent application note.[8]
Experimental Protocols
Protocol 1: Chiral Separation of Methamphetamine and Amphetamine using a Macrocyclic Glycopeptide CSP
This protocol is based on a method using an Astec® CHIROBIOTIC® V2 column.[4][12]
-
Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm (or similar)
-
Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 230 nm or Mass Spectrometry (MS)
-
Injection Volume: 5-10 µL
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare samples by dissolving in the mobile phase.
-
Inject the sample.
-
Monitor the separation of the enantiomers. The D- or S(+) enantiomer typically elutes before the L- or R(-) enantiomer.[4]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up and concentrating amphetamines from a biological matrix like urine.[1][12]
-
Sample Pre-treatment: Take 1 mL of the sample (e.g., urine) and spike with a suitable internal standard. Acidify the sample to pH 3-4 with formic acid.[1]
-
Cartridge Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.[1]
-
Sample Loading: Load the prepared sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol.[1]
-
Elution: Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.[1]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50°C. Reconstitute the residue in the mobile phase for HPLC analysis.[1]
Mandatory Visualizations
Caption: Chemical structures of (S)-(+)- and (R)-(-)-amphetamine enantiomers.
Caption: General workflow for the chiral separation of amphetamine isomers.[13]
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 5. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Resolution and analysis of enantiomers of amphetamines by liquid chromatography on a chiral stationary phase: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Sample Preparation for Chiral Analysis of Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What is chiral analysis and why is it crucial for biological samples?
A1: Chiral analysis is the process of separating and quantifying enantiomers, which are mirror-image, non-superimposable molecules.[][2] This is critical in pharmaceutical and biological research because enantiomers of the same compound can have vastly different pharmacological, metabolic, and toxicological effects in the body.[3][4] Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer.[4][5] Therefore, regulatory agencies often require separate analysis of each enantiomer to ensure the safety and efficacy of a drug.[3][4]
Q2: What are the primary challenges when preparing biological samples for chiral analysis?
A2: Preparing biological samples like plasma, urine, or tissue for chiral analysis presents several challenges:
-
Complex Matrix: Biological samples contain numerous endogenous components like proteins, salts, lipids, and phospholipids (B1166683) that can interfere with the analysis.[6] This is known as the matrix effect and can suppress or enhance the analyte signal, leading to inaccurate results.[6][7][8]
-
Low Analyte Concentrations: Target analytes are often present at very low concentrations, requiring sensitive analytical methods and efficient sample pre-concentration steps.[9][10]
-
Analyte Stability: Enantiomers can be susceptible to degradation or racemization (conversion from one enantiomer to the other) under certain pH, temperature, or solvent conditions during sample preparation.
-
Protein Binding: Drugs often bind to plasma proteins, and these must be disrupted to accurately measure the total concentration.
Q3: What are the most common sample preparation techniques for chiral bioanalysis?
A3: The three most common techniques used to clean up biological samples and isolate the target analytes are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11] The choice of method depends on the analyte's properties, the biological matrix, the required level of cleanliness, and the downstream analytical technique (e.g., HPLC, LC-MS/MS).[12][13]
Q4: What is a chiral derivatizing agent (CDA) and when is it necessary?
A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the target enantiomers to form diastereomers.[14][15] Enantiomers have identical physical properties, making them difficult to separate on a standard (achiral) chromatography column.[3] Diastereomers, however, have different physical properties and can be separated using conventional achiral chromatography.[14][15] CDAs are used when a suitable chiral stationary phase (CSP) is not available or when improved sensitivity and resolution are needed.[9] Common CDAs include Mosher's acid (MTPA) and Marfey's reagent (FDAA).[9][14]
Troubleshooting Guide
Problem: Poor Peak Resolution
Q5: My enantiomeric peaks are co-eluting or have very poor separation. What are the common causes and solutions?
A5: Poor resolution in chiral HPLC can stem from several factors. A primary cause is an inappropriate choice of the chiral stationary phase (CSP) or mobile phase composition.[16] Secondary interactions between the analyte and the stationary phase can also negatively impact resolution.
Solutions:
-
Optimize Mobile Phase: Adjust the ratio of organic modifiers (e.g., ethanol, isopropanol) and acidic/basic additives (e.g., trifluoroacetic acid - TFA, diethylamine (B46881) - DEA). For basic compounds, adding a small amount of a basic modifier can improve peak shape by minimizing interactions with acidic silanol (B1196071) groups on the stationary phase.[16]
-
Change Chiral Stationary Phase (CSP): There is no universal CSP. Screening several columns with different chiral selectors (e.g., polysaccharide-based, protein-based) is often necessary to find the optimal one for your analyte.[2][3]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation, although it may increase analysis time and backpressure.
-
Use a Chiral Derivatizing Agent: If optimizing the chromatographic conditions fails, consider derivatizing the enantiomers to form diastereomers, which are typically easier to separate on a standard achiral column.[2]
Problem: Asymmetrical Peak Shape (Tailing or Fronting)
Q6: My chromatographic peaks are tailing or fronting. How can I achieve a symmetrical Gaussian peak shape?
A6: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase or by column contamination.[16] Peak fronting is typically a sign of column overload.
Solutions:
-
Address Secondary Interactions: For basic compounds, add a basic modifier like 0.1% DEA to the mobile phase. For acidic compounds, an acidic modifier like 0.1% TFA can help by keeping the analyte in its protonated form.[16]
-
Check for Column Contamination: Flush the column with a strong solvent (as recommended by the manufacturer) to remove strongly adsorbed contaminants at the head of the column.[16][17]
-
Prevent Column Overload: Dilute the sample and re-inject it. If the peak shape improves, the original sample concentration was too high for the column's capacity.[16]
-
Ensure Proper pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
Problem: Low or Inconsistent Analyte Recovery
Q7: I'm experiencing low recovery of my target analyte after sample preparation. What steps can I take to improve it?
A7: Low recovery can be attributed to several factors during the extraction process, including incomplete protein precipitation, inefficient partitioning in LLE, or inappropriate sorbent selection in SPE.
Solutions:
-
Optimize PPT: Ensure the correct ratio of organic solvent to sample is used. For acetone (B3395972) precipitation, a common ratio is 4:1 (solvent:sample).[18][19] Also, ensure sufficient vortexing and incubation time at a low temperature (-20°C) to maximize protein removal.[18]
-
Optimize LLE: Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent. Screen different organic solvents to find one with the best partitioning coefficient for your analyte.
-
Optimize SPE: Select an SPE sorbent that has a strong affinity for your analyte. For example, use reversed-phase (e.g., C18) for nonpolar analytes, normal-phase for polar analytes, or ion-exchange for charged analytes.[20][21] Ensure the conditioning, loading, washing, and elution steps are optimized with appropriate solvents.[11]
Problem: Matrix Effects in LC-MS/MS Analysis
Q8: I suspect matrix effects are impacting my quantitative results. How can I confirm this and what are the mitigation strategies?
A8: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source, causing ion suppression or enhancement.[6][7] This can lead to poor accuracy and precision.[12]
Solutions:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering matrix components. SPE is generally more effective at this than PPT or LLE.[11][13]
-
Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from the interfering matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus compensating for any ion suppression or enhancement.[6]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Change Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects, as they have different susceptibilities.[12][13]
Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT) using Acetone
This method is fast and simple but may be less clean than LLE or SPE.[12]
-
Preparation: Cool the required volume of acetone to -20°C.
-
Sample Aliquot: Place 100 µL of the biological sample (e.g., plasma) into an acetone-compatible microcentrifuge tube.
-
Add Solvent: Add 400 µL of ice-cold acetone (a 4:1 ratio of solvent to sample) to the tube.[18][22]
-
Vortex: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate: Incubate the mixture for 60 minutes at -20°C to facilitate protein precipitation.[18][19]
-
Centrifuge: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the analyte, to a clean tube.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte between two immiscible liquid phases.[23]
-
Sample Aliquot: Place 500 µL of the biological sample (e.g., plasma, urine) into a glass tube.
-
pH Adjustment (if necessary): Adjust the sample pH to ensure the analyte is in its neutral form. For acidic drugs, adjust pH to be 2 units below the pKa. For basic drugs, adjust pH to be 2 units above the pKa.
-
Add Extraction Solvent: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mix: Cap the tube and vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge: Centrifuge at 2,000-3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new tube, avoiding the protein interface and lower aqueous layer.
-
Evaporate & Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts and allows for sample concentration.[11][21] This is a generic protocol for a reversed-phase SPE cartridge.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to wash away salts and other polar interferences. The analyte should remain bound to the sorbent.
-
Elution: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute the analyte of interest.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Data Summary Tables
Table 1: Comparison of Common Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Cleanliness | Low (risk of matrix effects) | Moderate | High (removes most interferences) |
| Recovery | Can be variable | Generally good | High and reproducible |
| Speed | Fast | Moderate | Slower (multiple steps) |
| Cost | Low | Low | High (cartridges) |
| Automation | Difficult | Difficult | Easily automated |
| Best For | Rapid screening, high-throughput | Removing salts, polar interferences | Low concentration analytes, very clean extracts |
Table 2: Typical Parameters for Acetone Protein Precipitation
| Parameter | Typical Value/Condition | Rationale |
| Solvent:Sample Ratio | 3:1 to 8:1 (v/v) | Ensures sufficient solvent to denature and precipitate proteins effectively.[24] |
| Temperature | -20°C | Low temperature enhances protein precipitation and preserves analyte stability.[18][19] |
| Incubation Time | 30 - 60 minutes | Allows sufficient time for complete protein aggregation.[18][24] |
| Centrifugation Speed | 13,000 - 18,000 x g | High g-force is needed to form a tight pellet of precipitated proteins.[18][24] |
| Centrifugation Time | 10 - 15 minutes | Ensures all precipitated material is pelleted at the bottom of the tube.[18][24] |
Table 3: Common SPE Sorbents for Biological Sample Analysis
| Sorbent Type | Mechanism | Typical Analytes |
| Reversed-Phase (C18, C8) | Hydrophobic interactions | Nonpolar to moderately polar drugs and metabolites from aqueous matrices.[20] |
| Normal-Phase (Silica, Alumina) | Polar interactions | Polar analytes from nonpolar matrices. |
| Ion-Exchange (SAX, SCX) | Electrostatic interactions | Charged (ionic) analytes. |
| Polymeric (e.g., Oasis HLB) | Mixed-mode (hydrophilic-lipophilic balance) | Wide range of acidic, basic, and neutral compounds.[11][20] |
| Molecularly Imprinted Polymer (MIP) | Specific molecular recognition | A single target analyte with very high selectivity.[25] |
Visual Workflows and Diagrams
Caption: General workflow for chiral analysis of biological samples.
Caption: Decision tree for selecting a sample preparation method.
References
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 4. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chiraltech.com [chiraltech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protein Precipitation Methods for Proteomics [biosyn.com]
- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 23. scispace.com [scispace.com]
- 24. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 25. Molecularly Imprinted Solid-Phase Extraction Sorbents for the Selective Extraction of Drugs from Human Urine | Springer Nature Experiments [experiments.springernature.com]
Dealing with low enantioselectivity in asymmetric reactions
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to low enantioselectivity in asymmetric reactions. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve high enantiomeric excess.
Troubleshooting Guides
Issue: Low or Inconsistent Enantioselectivity
Low or fluctuating enantiomeric excess (ee) is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Assessment:
Start by asking the following questions:
-
Is the observed enantioselectivity significantly lower than literature precedents for similar transformations?
-
Are the ee values reproducible across multiple runs of the same reaction?
-
Has the analytical method for determining ee been rigorously validated?
Answering these questions will help you to pinpoint the likely source of the problem.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Section 1: General Questions
Q1: My enantiomeric excess (ee) is significantly lower than what is reported in the literature for a similar reaction. What is the first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or poorly optimized method can provide inaccurate ee values. Ensure you have a baseline resolution of at least 1.5 between the two enantiomer peaks.
Q2: I have confirmed my analytical method is accurate, but the enantioselectivity is still low and inconsistent between experiments. What should I investigate next?
A2: The next step is to carefully examine the purity of all your reagents, including the substrate, and the quality of your solvent.[1] Trace impurities can act as catalyst poisons or inhibitors, leading to a decrease in enantioselectivity.[1] Ensure that your solvents are anhydrous and free of peroxides, as these can also interfere with the reaction.
Q3: My reagents and solvents are pure, but I am still facing issues with low enantioselectivity. What other factors could be at play?
A3: In this case, the issue likely lies with the catalyst itself or the reaction conditions.[2]
-
Catalyst Quality: The purity, activity, and handling of the chiral catalyst are paramount. Even minor variations in the ligand or metal precursor can have a significant impact.[1] If you synthesized the catalyst, ensure it has been fully characterized. If purchased, consider getting a fresh batch from a reliable supplier. For air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques is crucial.
-
Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that can significantly influence enantioselectivity. A systematic optimization of these conditions is often necessary.[2]
Section 2: Reaction Parameters
Q4: My reaction is proceeding with a high yield, but the ee is low. What should I try first?
A4: A high yield with low ee suggests that the catalyst is active but not selective. The first parameters to investigate are typically the reaction temperature and the solvent. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] Additionally, performing a solvent screen is a high-impact experiment that can reveal a more suitable reaction medium.[2]
Q5: Can changing the catalyst loading affect the enantioselectivity?
A5: Yes, both too low and too high catalyst loadings can negatively impact enantioselectivity.[3]
-
Too Low: An insufficient amount of catalyst can lead to a more prominent non-catalyzed background reaction, which is typically non-enantioselective and will therefore lower the overall ee.[3]
-
Too High: In some cases, particularly with organocatalysts, high concentrations can lead to catalyst aggregation, forming less selective species.[2]
Q6: Can a change in reaction temperature lead to a reversal of enantioselectivity?
A6: Yes, while uncommon, there are documented cases where a change in reaction temperature can lead to a reversal of the major enantiomer formed. This phenomenon is often attributed to a change in the dominant reaction mechanism or a shift in the equilibrium between different catalyst-substrate complexes.
Section 3: Advanced Topics
Q7: My reaction starts well but then slows down or stops completely before all the starting material is consumed. I suspect catalyst deactivation. What are the common causes and how can I prevent this?
A7: This is a classic indication of catalyst deactivation. The primary causes include:
-
Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites.[1][2] Common poisons for transition metal catalysts include sulfur and nitrogen-containing compounds.[1]
-
Thermal Degradation: Higher temperatures can lead to catalyst decomposition or sintering in the case of heterogeneous catalysts.[2]
-
Leaching: For heterogeneous catalysts, the active metal can dissolve into the reaction medium.[2]
To mitigate catalyst deactivation, rigorously purify all reactants and solvents, use degassed and anhydrous solvents, and operate at the lowest effective temperature.[2]
Q8: What are "non-linear effects" in asymmetric catalysis?
A8: A non-linear effect (NLE) in asymmetric catalysis occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand used.[4][5]
-
Positive Non-Linear Effect ((+)-NLE): The product's ee is higher than expected. This is also known as asymmetric amplification and often occurs when the heterochiral catalyst species (formed from both enantiomers of the ligand) is less reactive than the homochiral species.[5][6]
-
Negative Non-Linear Effect ((-)-NLE): The product's ee is lower than expected. This is also referred to as asymmetric depletion and occurs when the heterochiral catalyst species is more reactive than the homochiral species.[5]
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Hypothetical Asymmetric Hydrogenation
This table illustrates how solvent polarity can influence enantioselectivity. The optimal solvent is often found empirically.[2]
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
| Methanol | 33.0 | 75 |
Table 2: Influence of Temperature on Enantioselectivity
This table demonstrates the common trend of increasing enantioselectivity at lower reaction temperatures.
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 40 | 78 |
| 25 (Room Temp) | 85 |
| 0 | 92 |
| -20 | 96 |
| -78 | >99 |
Table 3: Effect of Catalyst Loading on Enantioselectivity and Yield in an Asymmetric Michael Addition
This table provides an illustrative example of how catalyst loading can influence the enantiomeric excess (ee) and yield of a reaction. Note that the optimal loading is reaction-specific.[3]
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 98 |
| 2.0 | 95 | 99 |
| 5.0 | 93 | 99 |
| 10.0 | 88 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Conditions
This protocol provides a systematic approach to screen and optimize key reaction parameters to improve enantioselectivity.
1. Solvent Screening: a. Set up a series of identical reactions in parallel using a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether, acetonitrile). b. Ensure all other reaction parameters (temperature, concentration, catalyst loading) are kept constant. c. Run the reactions for a predetermined time and then quench. d. Analyze the conversion and enantiomeric excess for each reaction to identify the optimal solvent.
2. Temperature Optimization: a. Using the optimal solvent from the previous step, set up a series of identical reactions to be run at different temperatures (e.g., -78°C, -40°C, 0°C, room temperature, 40°C). b. Allow the reaction mixtures to equilibrate to the target temperature before initiation. c. Monitor the reactions to completion. Note that lower temperatures will likely require longer reaction times. d. Determine the conversion and enantiomeric excess for each reaction to find the temperature that provides the best balance of reaction rate and high enantioselectivity.
3. Catalyst Loading and Concentration Screening: a. Using the optimal solvent and temperature, set up a series of reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%). b. In parallel, or as a subsequent experiment, investigate the effect of substrate concentration (e.g., 0.05 M, 0.1 M, 0.5 M, 1 M). c. Analyze the results to identify the optimal catalyst loading and concentration that maximize enantioselectivity while maintaining a reasonable reaction rate.
Protocol 2: Chiral HPLC Method Validation
This protocol outlines the key steps for validating a chiral HPLC method to ensure accurate determination of enantiomeric excess.
1. System Suitability: a. Before each validation run, inject a standard solution containing both enantiomers (a racemic mixture is ideal) to check system suitability. b. Key parameters to check include:
- Resolution (Rs): Should be > 1.5 for baseline separation.
- Tailing factor (T): Should be between 0.8 and 1.5.
- Theoretical plates (N): To ensure column efficiency.
2. Linearity: a. Prepare a series of solutions of the analyte at different concentrations (typically 5-6 levels) covering the expected range. b. Inject each solution in triplicate and plot the peak area against the concentration. c. The correlation coefficient (r²) should be > 0.999.
3. Accuracy: a. Determine the accuracy by the recovery of a known amount of each enantiomer spiked into a sample matrix. b. The recovery should typically be within 98-102%.
4. Precision: a. Repeatability (Intra-day precision): Analyze the same sample multiple times (e.g., n=6) on the same day. The relative standard deviation (RSD) should be < 2%. b. Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be < 2%.
5. Robustness: a. Intentionally make small variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. b. The method should be robust enough to withstand small, deliberate changes.
Protocol 3: Catalyst Characterization
For in-house prepared catalysts, thorough characterization is essential to ensure purity and structural integrity.
1. NMR Spectroscopy: a. Obtain ¹H, ¹³C, and, if applicable, ³¹P or ¹⁹F NMR spectra to confirm the structure of the chiral ligand and the final catalyst complex. b. The spectra should be clean and free of significant impurities.
2. Elemental Analysis: a. Determine the elemental composition (C, H, N, etc.) to verify the empirical formula of the catalyst. b. The results should be within ±0.4% of the calculated values.
3. Activity and Enantioselectivity Test: a. Perform a small-scale test reaction using a standard substrate for which the expected outcome is known. b. Analyze the conversion and enantiomeric excess to confirm that the catalyst is active and selective. c. Compare the results to a previously established standard for that catalyst batch or to literature values.
References
Technical Support Center: Chiral SFC of Phenylpropylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral Supercritical Fluid Chromatography (SFC) for the separation of phenylpropylamines.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating phenylpropylamine enantiomers?
A1: Polysaccharide-based CSPs are widely successful for the chiral separation of phenylpropylamines and their analogs, such as amphetamines.[1][2] Columns with cellulose (B213188) or amylose (B160209) derivatives, for instance, the CHIRALPAK® series (e.g., AD-H, AD-3, IA, IC), are frequently reported to provide good enantioselectivity for these basic compounds.[3][4][5]
Q2: Why are basic additives necessary in the mobile phase for analyzing phenylpropylamines?
A2: Phenylpropylamines are basic compounds. In SFC, the mobile phase, typically carbon dioxide with an alcohol modifier, can be slightly acidic. This can lead to strong interactions between the basic analyte and any active sites (like residual silanols) on the stationary phase, resulting in poor peak shape (tailing) and even a complete lack of elution.[6] Basic additives, such as diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), isopropylamine (B41738) (IPA), or ammonium (B1175870) hydroxide (B78521), are added to the modifier to compete with the analyte for these active sites, thereby improving peak symmetry and resolution.[6]
Q3: What are common basic additives used, and at what concentration?
A3: Common basic additives include secondary and tertiary amines like diethylamine (DEA), triethylamine (TEA), and isopropylamine (IPA). Ammonium hydroxide and other amines like cyclohexylamine (B46788) have also been used effectively.[4][7] Typically, these additives are used at a low concentration in the organic modifier, often around 0.1% to 1.0% (v/v).[6][8]
Q4: What are the recommended starting conditions for a chiral SFC method development for a novel phenylpropylamine?
A4: A good starting point is to screen several polysaccharide-based chiral columns (e.g., CHIRALPAK® AD-H, AS-H, CHIRALCEL® OD-H, OJ-H). For the mobile phase, begin with a gradient of a common alcohol modifier (methanol, ethanol, or isopropanol) in CO2. Crucially, for a basic phenylpropylamine, this modifier should contain a basic additive (e.g., 0.1% - 0.5% diethylamine or isopropylamine).[6]
Q5: Can additives cause issues with the column or subsequent analyses?
A5: Yes, some basic additives can be difficult to remove from the column after analysis, a phenomenon known as the "memory effect."[9][10] This can affect the reproducibility of separations, especially when switching to methods that do not use the same additive. It is good practice to dedicate columns to specific methods with particular additives or to have a robust column flushing procedure.[11] For preparative SFC, non-volatile additives can be challenging to remove from the purified sample.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition (modifier type and percentage).- Incorrect temperature. | - Screen a variety of polysaccharide-based CSPs.- Evaluate different alcohol modifiers (methanol, ethanol, isopropanol) and vary the isocratic percentage or gradient slope.- Optimize the column temperature; lower temperatures often enhance chiral recognition.[3] |
| Peak Tailing or Asymmetric Peaks | - Strong secondary interactions between the basic analyte and the stationary phase.- Insufficient concentration or absence of a basic additive in the mobile phase. | - Introduce or increase the concentration of a basic additive (e.g., DEA, TEA, IPA, ammonium hydroxide) in the modifier (typically 0.1-1.0%).[6]- Experiment with different basic additives, as selectivity can be affected. |
| No Elution of the Analyte | - The analyte is strongly retained on the column due to its basicity.- The mobile phase is too weak. | - Ensure a suitable basic additive is present in the modifier.- Increase the percentage of the alcohol modifier in the mobile phase. |
| Fluctuating Retention Times | - Inadequate column equilibration between runs.- "Memory effect" from previously used additives.[9][10]- Instability of the mobile phase composition. | - Ensure sufficient equilibration time with the mobile phase before each injection.- If additives have been changed, flush the column thoroughly with an appropriate solvent (e.g., isopropanol).[9]- Prepare fresh mobile phase daily. |
| Poor Sensitivity | - Suboptimal back pressure for MS detection.- Analyte precipitation in the sample solvent. | - Optimize the back pressure to enhance MS signal intensity.[3]- Dissolve the sample in the mobile phase modifier if possible to ensure compatibility.[6] |
Experimental Protocols
Protocol 1: Generic Screening Method for Phenylpropylamine Enantiomers
This protocol outlines a general approach for the initial screening of chiral columns and mobile phase modifiers.
1. Instrumentation and Columns:
- SFC system with a column switcher and UV or MS detector.
- Screening columns:
- CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
- CHIRALPAK® AS-H, 250 x 4.6 mm, 5 µm
- CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
- CHIRALCEL® OJ-H, 250 x 4.6 mm, 5 µm
2. Mobile Phase Preparation:
- Mobile Phase A: Supercritical CO₂
- Mobile Phase B (Modifiers):
- Methanol with 0.2% Isopropylamine (IPA)
- Ethanol with 0.2% Isopropylamine (IPA)
- Isopropanol with 0.2% Isopropylamine (IPA)
3. Chromatographic Conditions:
- Flow Rate: 3.0 mL/min
- Gradient: 5% to 40% Modifier B over 8 minutes, hold at 40% for 2 minutes.
- Column Temperature: 35 °C
- Back Pressure: 150 bar
- Detection: UV at 220 nm or appropriate wavelength for the analyte.
- Injection Volume: 5 µL
4. Sample Preparation:
- Dissolve the racemic phenylpropylamine sample in the initial mobile phase modifier (e.g., Methanol with 0.2% IPA) at a concentration of approximately 1 mg/mL.
5. Procedure:
- Equilibrate the first column with the initial mobile phase conditions.
- Inject the sample and run the gradient method with the first modifier.
- Repeat for each modifier.
- Switch to the next column and repeat the screening process with all modifiers.
- Evaluate the resulting chromatograms for the best separation in terms of resolution and analysis time.
Protocol 2: Optimized Isocratic Separation of Amphetamine Enantiomers
This protocol is based on a published method for the rapid separation of amphetamine enantiomers.[3]
1. Instrumentation and Column:
- SFC system with UV or MS detector.
- Column: CHIRALPAK® AD-H, 150 x 4.6 mm, 5 µm
2. Mobile Phase Preparation:
- Mobile Phase A: Supercritical CO₂
- Mobile Phase B (Modifier): Ethanol with 0.1% aqueous Ammonia
3. Chromatographic Conditions:
- Flow Rate: 4.0 mL/min
- Mobile Phase Composition: Isocratic, 10% Modifier B (90% CO₂)
- Column Temperature: 20 °C
- Back Pressure: Optimized for MS sensitivity (if applicable)
- Detection: MS or UV
- Injection Volume: 5 µL
4. Sample Preparation:
- Prepare a standard solution of D/L-amphetamine in the modifier at the desired concentration (e.g., 100 ppb).
5. Procedure:
- Equilibrate the column with the isocratic mobile phase until a stable baseline is achieved.
- Inject the sample.
- Record the chromatogram. The enantiomers should be well-resolved within a short run time.
Quantitative Data Summary
The following tables summarize quantitative data from various chiral SFC separations of phenylpropylamine analogs.
Table 1: Chiral SFC Separation of Amphetamine and Methamphetamine
| Parameter | Value |
| Column | CHIRALPAK® AD-H |
| Mobile Phase | 10% Isopropanol (containing 0.5% cyclohexylamine) in CO₂ |
| Flow Rate | 5 mL/min |
| Pressure | 150 bar |
| Detection | UV at 210 nm |
| Retention Time (D-methamphetamine) | 2.94 min |
| Retention Time (L-methamphetamine) | 3.28 min |
| Retention Time (D-amphetamine) | 3.75 min |
| Retention Time (L-amphetamine) | 4.37 min |
Table 2: Chiral SFC-MS/MS Separation of R/S-Amphetamine
| Parameter | Value |
| Column | Chiralpak AD-3 |
| Mobile Phase | CO₂ and 0.1% ammonium hydroxide in 2-propanol/methanol (50/50, v/v) |
| Run Time | 4 minutes |
| Detection | MS/MS with positive electrospray ionization |
| Calibration Range | 12.5–1000 nM for each enantiomer |
Visualizations
Caption: A workflow for chiral SFC method development for phenylpropylamines.
Caption: A decision tree for troubleshooting common chiral SFC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fagg.be [fagg.be]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ymc.eu [ymc.eu]
- 9. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mz-at.de [mz-at.de]
Technical Support Center: Reducing Tailing Factors for Basic Compounds in HPLC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peak tailing of basic compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal separation, a peak should be symmetrical and have a Gaussian shape.[1] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to indicate significant tailing.[2][3]
The USP (United States Pharmacopeia) tailing factor is calculated as: Tf = W₀.₀₅ / 2A [2]
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.[2]
-
A is the distance from the leading edge of the peak to the midpoint at 5% of the peak height.[2]
Q2: What is the primary cause of peak tailing for basic compounds?
A2: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the basic analyte and acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][4] These silanol groups can become ionized (negatively charged) and interact strongly with protonated (positively charged) basic compounds, leading to a secondary, stronger retention mechanism that causes the peak to tail.[5][6]
Q3: How does the mobile phase pH affect the peak shape of basic compounds?
A3: The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds.[7] For basic compounds, operating at a low pH (typically pH ≤ 3) protonates the silanol groups on the stationary phase, neutralizing their negative charge and thus minimizing the undesirable secondary interactions with the positively charged basic analyte.[1][8][9] Conversely, at a high pH (e.g., pH > 8, on a pH-stable column), the basic compound itself can be deprotonated (neutral), which also prevents the ionic interaction with the silanol groups.[10][11] Operating near the pKa of the analyte should be avoided as it can lead to inconsistent peak shapes.[5][7]
Q4: Can my HPLC system contribute to peak tailing?
A4: Yes, issues with the HPLC system itself can cause peak tailing for all compounds, not just basics. These are often referred to as "extra-column effects" and can include:
-
Excessive dead volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[5][9]
-
Column voids or blockages: A void at the column inlet or a partially blocked frit can distort the sample path, leading to peak distortion for all peaks in the chromatogram.[4][12]
-
Detector issues: A slow detector response time (time constant) can also result in peak tailing.[2]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve peak tailing issues with basic compounds.
Guide 1: Mobile Phase Optimization
If you are experiencing peak tailing with one or more basic compounds, optimizing the mobile phase is often the most effective first step.
Problem: Poor peak shape for basic analytes.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is the most powerful tool for improving the peak shape of basic compounds.
-
Low pH Approach: Lower the mobile phase pH to between 2.5 and 3.0 using an acidic modifier. This protonates the surface silanols, reducing their interaction with the protonated basic analyte.[8][9]
-
High pH Approach: If using a hybrid or other high-pH stable column, increase the mobile phase pH to a level that neutralizes the basic analyte (typically 2 pH units above its pKa). This eliminates the ionic interaction.[10][11]
-
-
Incorporate a Competing Base: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[8][13] The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[8]
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions.[4][9]
Experimental Protocol: Preparing a Low pH Mobile Phase
-
Objective: To prepare a mobile phase with a pH of 2.7 for improved peak shape of basic compounds.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid (or trifluoroacetic acid, TFA)
-
0.2 µm filter
-
-
Procedure:
-
Measure the desired volume of the aqueous component (e.g., 950 mL of HPLC-grade water).
-
Carefully add the acidic modifier dropwise while monitoring the pH with a calibrated pH meter until the target pH of 2.7 is reached. For example, adding approximately 1 mL of formic acid to 1 L of water will result in a 0.1% solution with a pH around 2.7.
-
Add the required volume of the organic modifier (e.g., 50 mL of acetonitrile for a 95:5 aqueous:organic mobile phase).
-
Filter the final mobile phase through a 0.2 µm filter to remove any particulates.
-
Degas the mobile phase before use.
-
Data Presentation: Common Mobile Phase Additives for Basic Compounds
| Additive | Typical Concentration | Purpose | Considerations |
| Formic Acid | 0.05% - 0.2% v/v | Lowers pH, protonates silanols | Volatile, MS-compatible.[9][14] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | Lowers pH, acts as an ion-pairing agent | Can cause ion suppression in MS.[10][14] |
| Triethylamine (TEA) | 0.05% - 0.1% v/v | Competing base, blocks silanol sites | Can shorten column lifetime.[8][13] |
| Ammonium Formate/Acetate | 10 - 25 mM | Buffer to control pH | Volatile, MS-compatible.[9] |
Guide 2: Column Selection and Care
The choice of HPLC column is crucial for achieving good peak shape with basic compounds.
Problem: Persistent peak tailing even after mobile phase optimization.
Troubleshooting Steps:
-
Use a Modern, High-Purity Column: Older "Type A" silica (B1680970) columns have a higher concentration of acidic silanols and trace metals, which cause tailing.[1][8] Modern "Type B" silica columns are of higher purity and have fewer active sites.[1]
-
Select an End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less interactive.[4][6]
-
Consider Alternative Stationary Phases:
-
Hybrid Silica Columns (e.g., BEH, CSH): These columns incorporate organic groups into the silica matrix, making them more stable at a wider pH range (e.g., 1-12) and reducing silanol activity.[10][15]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the silanol groups.[15]
-
Charged Surface Columns: Columns with a positive surface charge can repel basic analytes, minimizing silanol interactions.[10]
-
-
Check for Column Degradation: If peak shape has deteriorated over time, the column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if that fails, replace the column.[2] A guard column can help extend the life of the analytical column.[16]
Experimental Protocol: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from a C18 column.
-
Materials:
-
HPLC-grade solvents: Water, Isopropanol, Methylene Chloride, Hexane.
-
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with 20-30 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile).
-
If contamination persists, flush with a series of solvents in order of decreasing polarity, for example:
-
100% Water
-
100% Isopropanol
-
100% Methylene Chloride
-
100% Hexane
-
-
Reverse the solvent sequence to return to your mobile phase conditions, ensuring miscibility between solvents.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: Interaction of a basic analyte with an ionized silanol group.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Back-to-Basics #5: Tailing | Separation Science [sepscience.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. support.waters.com [support.waters.com]
- 11. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. welch-us.com [welch-us.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Reductive Amination Reactions
Welcome to the technical support center for reductive amination reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, particularly when facing low conversion rates.
Troubleshooting Guide
This guide addresses specific issues you might encounter during reductive amination reactions in a question-and-answer format.
Issue 1: Low to No Product Conversion
Q1: My reductive amination reaction shows low or no conversion to the desired amine. What are the most common causes?
Low conversion in reductive amination can stem from several factors. The primary areas to investigate are the formation of the imine/iminium ion intermediate, the activity of the reducing agent, and the overall reaction conditions.[1][2]
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, the amine, and the imine/iminium ion may not favor the intermediate. This can be due to:
-
Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-7).[1][3][4] If the pH is too low, the amine will be protonated and non-nucleophilic.[1] If it's too high, the carbonyl is not sufficiently activated for nucleophilic attack.[1]
-
Presence of Water: Water can hydrolyze the imine, shifting the equilibrium back to the starting materials.[1]
-
Solution: Add a dehydrating agent like molecular sieves or anhydrous magnesium sulfate (B86663) to remove water and drive the equilibrium towards imine formation.[3][5] Azeotropic distillation can also be employed.[5]
-
-
Steric Hindrance: Bulky ketones or amines can significantly slow down or prevent imine formation.[1][2][6]
-
-
Inactive or Inappropriate Reducing Agent: The reducing agent may have degraded or may not be suitable for your specific substrates.
-
Solution:
-
Check Activity: Test the activity of your reducing agent on a simple, reliable substrate.[1]
-
Choose the Right Reagent: Select a reducing agent appropriate for your reaction. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for one-pot reactions as they selectively reduce the iminium ion over the starting carbonyl.[3][4][7] Stronger reagents like sodium borohydride (B1222165) (NaBH₄) can reduce both, leading to alcohol byproducts if not used in a stepwise manner.[3][4]
-
-
-
Poor Solubility of Reagents: If the starting materials are not fully soluble in the chosen solvent, the reaction will be slow or incomplete.[1][8]
-
Solution: Choose a solvent system in which all reactants are soluble. Common solvents include methanol (B129727), dichloromethane (B109758) (DCE), and tetrahydrofuran (B95107) (THF).[9]
-
Below is a troubleshooting workflow for low product yield:
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products, such as the alcohol from my starting carbonyl or over-alkylated amines. How can I minimize these?
The formation of side products is a common issue that can be addressed by carefully selecting your reducing agent and controlling the reaction stoichiometry.
-
Reduction of Starting Carbonyl: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form the imine.[4]
-
Solution:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are selective for the iminium ion over the carbonyl starting material.[3][4][7]
-
Stepwise Procedure: If using a stronger reducing agent like sodium borohydride (NaBH₄), first allow the imine to form completely before adding the reducing agent.[2][3][4]
-
-
-
Over-alkylation: A primary amine product can react further with the starting carbonyl to form a secondary amine, and a secondary amine can react to form a tertiary amine.[10]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to minimize over-alkylation.[10]
-
Stepwise Protocol: For the synthesis of a secondary amine from a primary amine, a stepwise approach where the imine is formed first can prevent over-alkylation.[3]
-
-
The logical relationship between the problem and solutions is depicted below:
Frequently Asked Questions (FAQs)
Q3: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is critical and depends on the reactivity of your substrates and whether you are performing a one-pot or stepwise reaction.[3]
| Reducing Agent | Key Characteristics | Common Use Cases |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. Less toxic than NaBH₃CN.[3][11] | Often the reagent of choice for one-pot reductive aminations due to high yields and fewer side products.[3][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent effective at a slightly acidic pH (around 4-5).[3] Selective for the iminium ion over the carbonyl.[4][7] Toxic and can generate cyanide gas.[3] | Widely used in one-pot procedures.[12] Requires careful handling due to toxicity.[3] |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent that can reduce both the imine and the starting carbonyl.[3][4] Cost-effective.[11] | Best used in a two-step (indirect) procedure where the imine is pre-formed to avoid reduction of the starting carbonyl.[3][4][11] |
| Catalytic Hydrogenation (H₂/Pd, Ni) | A "green" alternative that avoids stoichiometric metal hydrides.[5] Can sometimes lead to catalyst deactivation by the amine or imine.[1][13] | Suitable for a range of substrates, but catalyst compatibility should be considered.[3][13] |
Q4: What is the optimal pH for reductive amination, and how do I maintain it?
The optimal pH for most reductive aminations is in the mildly acidic range of 4-7.[3] This is a compromise: the reaction needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[1]
-
Maintaining pH:
-
Acetic Acid: A common method is to add a controlled amount of acetic acid as a catalyst.[1]
-
Amine Salts: Using the amine as its hydrochloride or other salt can help establish an appropriate pH.[1]
-
Buffers: For sensitive substrates, using a buffer system (e.g., acetate (B1210297) buffer) can provide better pH control.[14]
-
Q5: My reaction with a sterically hindered ketone/amine is very slow. What can I do?
Steric hindrance can significantly impede both imine formation and the subsequent reduction.[2][6][15]
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[3]
-
Use a Lewis Acid Catalyst: Catalysts like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the ketone towards nucleophilic attack by the amine.[5]
-
Increase Reaction Time: Some reactions with hindered substrates simply require longer reaction times to proceed to completion. Monitor the reaction over 24-72 hours.[10]
-
Choose a More Reactive Reducing System: For very hindered systems, more forcing conditions or different reducing agents might be necessary.[15][16]
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general procedure for the direct synthesis of a secondary amine from an aldehyde and a primary amine.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
-
Acetic acid (optional, 1-2 drops)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).
-
Dissolve the starting materials in DCE or THF (10 mL).
-
If the amine is used as a free base, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This protocol is useful for preventing the reduction of the starting carbonyl, especially when using a reactive aldehyde.
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).
-
For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[3]
-
Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR.
Step B: Reduction
-
Cool the solution from Step A in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 mmol) in small portions, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[3]
-
Purify the crude product as needed.
The two main experimental workflows are compared below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chiral Separations of Amphetamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature for the chiral separation of amphetamines. It is intended for researchers, scientists, and drug development professionals working on enantioselective analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of temperature on the chiral separation of amphetamines?
Temperature is a critical parameter in chiral chromatography that can significantly influence enantiomeric resolution. Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase (CSP).[1] However, the effect of temperature can be unpredictable and is highly dependent on the specific analytes, CSP, and mobile phase used. In some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[1][2]
Q2: How does temperature affect retention time and peak shape?
Increasing the column temperature typically leads to shorter retention times due to faster analyte kinetics and reduced mobile phase viscosity.[3] Higher temperatures can also improve peak efficiency and shape by reducing mass transfer resistance.[1] Therefore, temperature optimization is often a balancing act between achieving adequate resolution and maintaining a practical analysis time.[4]
Q3: When should I consider optimizing the temperature?
Temperature optimization should be considered at several stages of method development and troubleshooting:
-
Initial Method Development: After selecting a promising chiral stationary phase and mobile phase, a temperature screening (e.g., at 10°C, 25°C, and 40°C) is recommended to find the optimal balance between resolution and analysis time.[5]
-
Poor Resolution: If you are observing poor or no separation of enantiomers, adjusting the temperature is a key parameter to investigate.[4]
-
Co-eluting Peaks: When enantiomer peaks are co-eluting, changing the temperature can alter the selectivity and lead to their separation.
-
Improving Peak Shape: If peaks are broad, increasing the temperature may lead to sharper, more efficient peaks.[1]
Q4: What is a van't Hoff plot and how is it useful for understanding temperature effects?
A van't Hoff plot is a graphical representation of the relationship between the natural logarithm of the retention factor (ln k) and the inverse of the absolute temperature (1/T).[6][7] The plot is typically linear and its slope is proportional to the enthalpy change (ΔH°) of transfer of the analyte from the mobile phase to the stationary phase. In chiral chromatography, comparing the van't Hoff plots for two enantiomers can provide insight into the thermodynamics of the separation. A difference in the slopes indicates that the separation is enthalpically driven, which is common for chiral separations. Non-linear van't Hoff plots can suggest a change in the retention mechanism or a phase transition of the stationary phase over the temperature range studied.[6]
Troubleshooting Guide
Problem: Poor or no separation of amphetamine enantiomers.
-
Question: I am not seeing any separation between my amphetamine enantiomers. What should I do?
-
Answer:
-
Confirm CSP Suitability: Ensure the chosen chiral stationary phase (CSP) is appropriate for amphetamines. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are commonly used.[2]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition, including the type and percentage of organic modifier and additives. For basic compounds like amphetamines, small amounts of additives like diethylamine (B46881) (in normal phase) or acetic acid and ammonium (B1175870) hydroxide (B78521) (in reversed-phase or polar ionic mode) can be critical.[4][5]
-
Adjust Temperature: Evaluate the effect of column temperature. A study on D/L-amphetamine separation found that 20°C gave the highest resolution compared to 30°C and 40°C.[8] Start with a screening at different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on resolution.[5]
-
-
Problem: Peak tailing or broadening.
-
Question: My peaks are showing significant tailing. How can I fix this?
-
Answer: Peak tailing for basic compounds like amphetamines is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[2][4]
-
Mobile Phase Additives: Add a basic competitor, such as triethylamine (B128534) (TEA) or diethylamine (DEA), to the mobile phase to block the active silanol sites.[1]
-
Adjust pH: In reversed-phase mode, lowering the mobile phase pH can protonate the silanol groups and reduce unwanted interactions.[4]
-
Temperature Effect: While not a direct solution for tailing, optimizing temperature for better peak efficiency can sometimes mitigate minor tailing issues.
-
-
Problem: Unstable retention times.
-
Question: The retention times for my enantiomers are drifting between injections. What could be the cause?
-
Answer: Unstable retention times are often linked to a lack of system equilibration.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times.
-
Temperature Fluctuations: Inconsistent column temperature is a major cause of retention time variability.[5] Use a reliable column oven and allow sufficient time for the column to reach the set temperature. Even small fluctuations in ambient temperature can have an effect if a column oven is not used.[9]
-
-
Quantitative Data on Temperature Effects
The following tables summarize data from studies on the chiral separation of amphetamines, illustrating the impact of temperature on chromatographic parameters.
Table 1: Effect of Temperature on Resolution of Amphetamine and Methamphetamine Enantiomers [3]
| Temperature (°C) | Analyte | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 20 | (S/R)-Amphetamine | 3.65 | 4.04 | 2.1 |
| 20 | (S/R)-Methamphetamine | 4.50 | 4.84 | 2.0 |
| 30 | (S/R)-Amphetamine | 3.19 | 3.49 | 1.9 |
| 30 | (S/R)-Methamphetamine | 3.89 | 4.15 | 1.8 |
| 40 | (S/R)-Amphetamine | 2.85 | 3.09 | 1.7 |
| 40 | (S/R)-Methamphetamine | 3.44 | 3.65 | 1.6 |
Chromatographic Conditions: Agilent InfinityLab Poroshell 120 Chiral-V column; Mobile phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide; Flow rate: 0.25 mL/min.[3]
Table 2: Temperature Screening for D/L-Amphetamine Separation [8]
| Temperature (°C) | Result |
| 40 | Lower resolution observed. |
| 30 | Moderate resolution observed. |
| 20 | Highest resolution achieved. |
Chromatographic Conditions: CHIRALPAK AD-H column; Mobile phase: CO2 with Ethanol + 0.1% NH3(aq) as modifier.[8]
Experimental Protocols
Example Protocol: Temperature Optimization for Chiral Separation of Amphetamine and Methamphetamine by LC-MS
This protocol is based on a method for the baseline resolution of amphetamine and methamphetamine enantiomers.[3]
-
System Preparation:
-
HPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6460 triple quadrupole LC/MS or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 × 150 mm, 2.7 µm.
-
Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic amphetamine and methamphetamine.
-
Dilute the stock solution in the mobile phase to a final concentration of 5 µg/mL for each racemate.
-
-
Chromatographic Method:
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 0.2 µL.
-
Column Temperature: Set up a sequence to run the analysis at three different temperatures: 40°C, 30°C, and 20°C. Ensure the column is equilibrated at each new temperature for at least 30 minutes before the first injection.
-
-
Mass Spectrometer Conditions (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Set appropriate MRM transitions for amphetamine and methamphetamine.
-
-
Data Analysis:
-
For each temperature, determine the retention times of the (S) and (R) enantiomers for both amphetamine and methamphetamine.
-
Calculate the resolution (Rs) between the enantiomers for each analyte at each temperature.
-
Compare the results to identify the optimal temperature that provides baseline resolution (Rs ≥ 1.5) with the shortest possible analysis time.
-
Visualizations
Caption: A general workflow for optimizing column temperature in a chiral separation method.
Caption: A decision tree for troubleshooting poor resolution in chiral separations.
Caption: A conceptual diagram of a van't Hoff plot for two enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Right Chiral Derivatizing Agent for Amines
Welcome to the Technical Support Center for the chiral derivatization of amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting the appropriate chiral derivatizing agent (CDA) and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a chiral derivatizing agent for amine analysis?
A chiral derivatizing agent is an enantiomerically pure compound that reacts with a chiral amine to form a pair of diastereomers.[1][2] Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This difference allows for their separation and quantification using standard analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] The primary goal is to convert the difficult task of separating enantiomers into a more straightforward separation of diastereomers.[2]
Q2: What are the key characteristics of an ideal chiral derivatizing agent?
An ideal CDA should possess the following characteristics:
-
High Enantiomeric Purity: The CDA itself must be enantiomerically pure to ensure accurate quantification of the analyte's enantiomers.[3]
-
Quantitative Reaction: The reaction between the CDA and the amine should proceed to completion under mild conditions to prevent kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate results.[3]
-
No Racemization: The derivatization process should not cause racemization of either the analyte or the CDA.[1]
-
Stable Diastereomers: The resulting diastereomeric products must be stable throughout the analytical process.[1]
-
Good Separation and Detection: The formed diastereomers should exhibit significant differences in their chromatographic retention times or NMR chemical shifts to allow for accurate quantification.[1] For HPLC analysis, the CDA should ideally contain a chromophore or fluorophore to enhance detection.[3]
Q3: How do I choose between NMR and HPLC for analyzing the derivatized amines?
The choice between NMR and HPLC depends on your analytical goals and available instrumentation.
-
NMR Spectroscopy is particularly useful for determining the absolute configuration of the chiral amine. Mosher's acid (MTPA-Cl) and its derivatives are widely used for this purpose, as the chemical shift differences (Δδ) between the diastereomers in the ¹H or ¹⁹F NMR spectra can be correlated to the stereochemistry.[1][3]
-
HPLC is the preferred method for accurate quantification of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). It offers high sensitivity and resolution. The key performance indicators in HPLC are the separation factor (α), which measures selectivity, and the resolution (Rs), which quantifies how well the two diastereomeric peaks are separated. A resolution value (Rs) of 1.5 or greater indicates baseline separation, which is ideal for accurate quantification.[1]
Q4: Can I use the same chiral derivatizing agent for primary and secondary amines?
Some CDAs can react with both primary and secondary amines, while others are more specific. For example, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol reacts specifically with primary amines.[4] Reagents like Mosher's acid chloride (MTPA-Cl), Marfey's reagent (FDAA), and 1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used for both primary and secondary amines.[3][4][5] However, the reaction conditions and efficiency may vary, so it is essential to consult specific protocols for your amine type.
Troubleshooting Guide
Issue 1: Incomplete or No Derivatization Reaction
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The reactivity of the amine nucleophile is highly pH-dependent. Most derivatization reactions for amines require basic conditions (typically pH 8-10) to ensure the amine is in its free, unprotonated form. Check and adjust the pH of your reaction mixture using a suitable buffer, such as a borate (B1201080) or bicarbonate buffer.[6][7] |
| Low Reagent Concentration | The CDA should be used in excess to drive the reaction to completion. A molar ratio of CDA to analyte of 2:1 or higher is often recommended. |
| Insufficient Reaction Time or Temperature | While many derivatization reactions are rapid, some may require longer incubation times or gentle heating (e.g., 40-60°C) to proceed to completion, especially for sterically hindered amines.[8][9] Perform a time-course study to determine the optimal reaction time. |
| Presence of Interfering Substances | Components in your sample matrix (e.g., other nucleophiles) can compete with the target amine for the CDA. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization. |
| Reagent Degradation | Many CDAs are sensitive to moisture. Ensure you are using fresh, high-quality reagents and anhydrous solvents where specified in the protocol. Some reagents, like OPA solutions, should be prepared fresh daily.[1] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the HPLC Column | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the derivatized amines, causing peak tailing. Use an end-capped column or add a competing amine, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). |
| Excess Derivatizing Reagent | A large excess of unreacted CDA or its hydrolysis products can interfere with the chromatography. Ensure the reaction is properly quenched as per the protocol (e.g., by adding an acid).[9] If the issue persists, a post-derivatization cleanup step may be necessary. |
| Sub-optimal Mobile Phase Composition | The pH, ionic strength, and organic modifier content of the mobile phase can significantly impact peak shape. Systematically optimize the mobile phase composition. For instance, adjusting the pH can suppress the ionization of the analyte or residual silanols. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample. |
Issue 3: Unexpected or Extra Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Racemization of the Analyte or CDA | Harsh reaction conditions (e.g., high temperature or extreme pH) can cause racemization, leading to the formation of more than two diastereomers. Use milder reaction conditions. The risk of racemization should be assessed during method development.[10] |
| Impure Chiral Derivatizing Agent | If the CDA is not enantiomerically pure, it will lead to the formation of additional diastereomers, resulting in an overestimation of the minor enantiomer in the sample. Always use a CDA with the highest possible enantiomeric purity.[3] |
| Side Reactions | The CDA may react with other functional groups on the analyte or with components in the sample matrix. Review the structure of your analyte for other reactive sites. A pre-derivatization sample cleanup can help to remove interfering matrix components. |
| Degradation of Diastereomers | The formed diastereomers may be unstable. Analyze the samples as soon as possible after derivatization. Check the stability of the derivatized sample over time to establish a window for analysis. |
Data Presentation: Comparison of Common Chiral Derivatizing Agents
The selection of a CDA is often a balance between reactivity, the resolution of the resulting diastereomers, and the sensitivity of detection. The following tables provide a summary of key performance characteristics for commonly used CDAs.
Table 1: General Performance Characteristics and Reaction Conditions
| Chiral Derivatizing Agent (CDA) | Abbreviation | Amine Type | Typical Reaction Time | Typical Reaction Temperature | Detection Method |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Primary & Secondary | 1-2 hours | Room Temperature | NMR |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary & Secondary | 60-90 minutes | 40°C | UV (340 nm) |
| o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA / NAC | Primary only | < 5 minutes | Room Temperature | Fluorescence (Ex: ~340 nm, Em: ~450 nm) |
| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary & Secondary | 10-30 minutes | Room Temperature - 40°C | Fluorescence (Ex: ~260 nm, Em: ~315 nm) |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary & Secondary | ~10 minutes | Room Temperature | UV (~250 nm) |
| 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary | 30-60 minutes | 60°C | Fluorescence (Ex: ~470 nm, Em: ~530 nm) |
Data compiled from multiple sources.[1][6][8][9][11]
Table 2: Typical HPLC Performance Data for Derivatized Amines
| Chiral Derivatizing Agent (CDA) | Analyte Class | Typical Separation Factor (α) | Typical Resolution (Rs) |
| FDAA (Marfey's Reagent) | Amino Acids | 1.1 - 2.5 | > 1.5 for most pairs[2] |
| FLEC | Amino Acids, β-blockers | 1.05 - 1.30 | > 1.5 achievable with method optimization[11] |
| NBD-Cl | Amines, Amino Acid Esters | Not widely reported | Good separation demonstrated for various amines[6] |
| OPA / IBLC | Amino Acids | 1.1 - 1.8 | > 1.5 for many amino acids |
Note: α and Rs values are highly dependent on the specific analyte, HPLC column, and mobile phase conditions.[1]
Experimental Protocols
Protocol 1: Derivatization of Primary Amines with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is a general guideline for the derivatization of primary amines with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).
Reagents:
-
Amine sample (~10-50 nmol)
-
1 M Sodium bicarbonate solution
-
1% (w/v) Marfey's Reagent in acetone (B3395972) (prepare fresh)
-
2 M Hydrochloric acid
-
HPLC grade solvents (e.g., acetonitrile (B52724), water)
Procedure:
-
Dissolve the amine sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.[1]
-
Add 200 µL of the 1% Marfey's Reagent solution.[1]
-
Vortex the mixture and incubate at 40°C for 60-90 minutes.[9][12]
-
After incubation, cool the vial to room temperature.
-
Stop the reaction by adding 50 µL of 2 M hydrochloric acid.[1]
-
The sample is now ready for dilution and injection into the HPLC system.
-
Analyze the sample using a reverse-phase column (e.g., C18) with UV detection at 340 nm.[1] A gradient elution with acetonitrile and an aqueous buffer is typically used.
Protocol 2: Derivatization of Primary and Secondary Amines with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) for HPLC Analysis
This protocol provides a general method for derivatizing amines with FLEC.
Reagents:
-
Amine sample
-
Borate buffer (e.g., 0.1 M, pH 9.2)
-
(+)-FLEC solution (e.g., 12-18 mM in acetone or acetonitrile, prepare fresh)[13][14]
-
Quenching solution (e.g., hydroxylamine (B1172632) or a primary amine like ethanolamine)
-
HPLC grade solvents
Procedure:
-
Dissolve the amine sample in the borate buffer.
-
Add an equal volume of the FLEC solution to the amine sample solution.[14]
-
Vortex the mixture and let it react at room temperature for 10-30 minutes. For some amines, gentle heating at 40°C for 30 minutes may improve the yield.[11][14]
-
Quench the reaction by adding a small amount of the quenching solution to react with the excess FLEC.
-
Dilute the sample with the mobile phase and inject it into the HPLC system.
-
Analysis is typically performed on a C18 column with fluorescence detection (Excitation ~260 nm, Emission ~315 nm).
Protocol 3: Derivatization of Primary/Secondary Amines with Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis
This protocol is for the formation of Mosher amides to determine the enantiomeric purity or absolute configuration of a chiral amine.
Reagents:
-
Chiral amine (~5 mg)
-
Anhydrous pyridine (B92270) or triethylamine (~1.2 equivalents)
-
(R)- or (S)-MTPA-Cl (~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂, as reaction solvent)
Procedure:
-
Dissolve the chiral amine in anhydrous dichloromethane in a dry NMR tube or a small vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine or triethylamine to the solution.
-
Slowly add the MTPA-Cl to the stirred solution. A slight excess of the Mosher's acid chloride is used to ensure complete reaction.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).
-
For NMR analysis, the crude reaction mixture can often be directly analyzed after ensuring complete reaction. Alternatively, a simple work-up (e.g., washing with dilute acid and brine) can be performed to remove excess reagents.
-
Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.
Visualizations
Caption: Decision tree for selecting a suitable chiral derivatizing agent.
Caption: A generalized workflow for the chiral analysis of amines.
Caption: A logical workflow for troubleshooting incomplete derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY02287A [pubs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming poor stereoselectivity in chiral amine synthesis
Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective amine synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, ensuring you can achieve high stereoselectivity in your reactions.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
You're running an asymmetric amination and the stereoselectivity of your chiral amine is disappointingly low. Here are potential causes and actionable solutions.
Question: My asymmetric reductive amination is yielding a nearly racemic mixture. What are the first parameters I should investigate?
Answer:
Poor stereoselectivity in asymmetric reductive amination often stems from suboptimal reaction conditions or an inappropriate choice of catalyst or chiral auxiliary. Here is a systematic approach to troubleshoot this issue:
-
Catalyst/Ligand Screening: The choice of catalyst and ligand is paramount for achieving high stereoselectivity.[1] If you are using a transition metal catalyst, screen a variety of chiral ligands. Even subtle changes to the ligand structure can have a profound impact on the enantioselectivity.[2][3] For instance, in rhodium-catalyzed reactions, ligands like SegPhos and MeO-BIPHEP have been shown to afford high ee values.[4]
-
Solvent Effects: The solvent can significantly influence the transition state of the stereodetermining step.[5] It is crucial to screen a range of solvents with varying polarities and coordinating abilities. For example, in some reactions, non-polar solvents like toluene (B28343) or o-xylene (B151617) have been found to be optimal, while in others, more polar or protic solvents may be required.[6]
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major enantiomer.[6] However, this may come at the cost of a slower reaction rate. It is essential to find a balance between reaction time and desired selectivity.
-
Reducing Agent Selection: The nature and steric bulk of the reducing agent can influence the facial selectivity of the reduction of the imine intermediate. Common reducing agents include various borohydrides and silanes, and their effectiveness can be substrate-dependent.
Question: I am using a chiral auxiliary, but the diastereoselectivity is poor. What could be the problem?
Answer:
When using chiral auxiliaries, poor diastereoselectivity can often be traced back to the conformation of the imine intermediate or issues with the auxiliary itself.
-
Imine Geometry: The cis/trans isomerization of the imine intermediate can significantly impact the facial bias imparted by the chiral auxiliary.[7][8] In some cases, in situ isomerization to the more stable trans-imine before reduction is crucial for high diastereoselectivity.[8] Protic solvents can sometimes promote this isomerization.[9]
-
Steric Hindrance: The steric bulk of both the substrate and the chiral auxiliary plays a critical role. If the auxiliary is not able to effectively shield one face of the imine, poor stereoselectivity will result.
-
Purity of the Auxiliary: Ensure that the chiral auxiliary is of high enantiomeric purity. Any contamination with the other enantiomer will directly lead to a decrease in the diastereomeric excess of the product.
Issue 2: Poor Reaction Conversion or Yield
High stereoselectivity is of little use if the overall yield of the desired chiral amine is low. Here's how to address poor conversion.
Question: My reaction is showing high stereoselectivity, but the conversion of my starting material is very low. How can I improve the yield?
Answer:
Low conversion in chiral amine synthesis can be due to several factors, including catalyst deactivation, unfavorable reaction equilibrium, or substrate-related issues.
-
Catalyst Loading and Deactivation: Increasing the catalyst loading may improve conversion, but one must also consider potential catalyst deactivation pathways. The amine product itself can sometimes act as an inhibitor or poison the catalyst.
-
Imine Formation Equilibrium: Reductive amination proceeds via an imine intermediate, and the formation of this imine is often a reversible equilibrium.[10] To drive the reaction forward, it is common to remove water using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus.[9]
-
Reaction Time and Temperature: As a general troubleshooting step, increasing the reaction time or temperature can lead to higher conversion. However, be mindful that increasing the temperature may negatively impact stereoselectivity.[6]
-
Substrate Reactivity: Some carbonyl compounds or amines are inherently less reactive. In such cases, a more active catalyst system or more forcing reaction conditions may be necessary. For instance, electron-deficient amines can be challenging substrates, and specialized catalysts like Re₂O₇ have been developed for their reductive amination.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to synthesize enantiomerically enriched amines?
A1: The most common and effective strategies include:
-
Asymmetric Reductive Amination: This involves the condensation of a carbonyl compound with an amine to form an imine, which is then asymmetrically reduced.[12] This can be achieved using chiral catalysts (transition metal complexes or organocatalysts) or chiral auxiliaries.[1]
-
Biocatalysis: Enzymes such as transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms) offer high stereoselectivity under mild reaction conditions.[13][14][15] Protein engineering can be used to improve the substrate scope and stability of these enzymes.[13]
-
Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture. A significant drawback is the maximum theoretical yield of 50% for a single enantiomer.[9]
-
Dynamic Kinetic Resolution (DKR): This strategy overcomes the 50% yield limitation of kinetic resolution by continuously racemizing the starting material in situ, allowing for the theoretical conversion of 100% of the racemic starting material to a single enantiomer of the product.[6]
Q2: My biocatalytic reaction is not working well. What are some common issues with enzymatic aminations?
A2: Challenges in biocatalytic aminations often relate to enzyme activity and stability.
-
Substrate Inhibition: High concentrations of the substrate or product can inhibit the enzyme.
-
Cofactor Regeneration: Many enzymes, like reductive aminases, require a cofactor such as NAD(P)H.[14][15] An efficient cofactor regeneration system is crucial for the overall efficiency of the process.
-
Enzyme Stability: Factors like pH, temperature, and the presence of organic co-solvents can affect the stability and activity of the enzyme.[16] Enzyme immobilization on a solid support can enhance stability and facilitate reuse.[16]
-
Limited Substrate Scope: Wild-type enzymes may have a narrow substrate scope.[13] Protein engineering and directed evolution are powerful tools to expand the range of acceptable substrates.[13]
Q3: How do I choose between a chemical and a biocatalytic method for my chiral amine synthesis?
A3: The choice depends on several factors:
-
Substrate: Some substrates may be better suited for enzymatic transformations, while others may require the versatility of chemical catalysts.
-
Scale: For large-scale industrial synthesis, biocatalysis can be advantageous due to its mild reaction conditions and reduced metal waste.[13]
-
Desired Stereoisomer: Both methods can often be tuned to produce either enantiomer of the product, but the availability of the appropriate chiral ligand or enzyme variant will be a deciding factor.
-
Development Time: Developing a new biocatalytic process can sometimes be more time-consuming than screening a library of chemical catalysts.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination
| Catalyst System | Substrate Example | Amine Product | ee (%) | Conversion (%) | Reference |
| [Rh(cod)OH]₂ / SegPhos | Substituted Aldehyde | Chiral Benzomorpholine | 96 | 81 | [6] |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imine | N-alkyl aryl alanine (B10760859) precursor | up to 90 | - | [3] |
| Ru-complex with chiral amino acid ligands | Benzyl ketones | Chiral primary amines | up to 99 | - | [2] |
| AcRedAm (Engineered) | Indanone and propargylamine | (R)-rasagiline | >99 | - | [15] |
| BaRedAm | Various ketones and amines | Secondary amines | - | up to 97 | [14][15] |
Table 2: Influence of Reaction Parameters on Stereoselectivity
| Reaction Parameter | Variation | Effect on Stereoselectivity | Explanation | Reference |
| Temperature | Decreased from 100 °C to 80 °C | ee increased from 86% to 90% | Favors the transition state with the lowest activation energy. | [6] |
| Solvent | Varied (e.g., t-amyl alcohol, 1,4-dioxane, toluene) | Optimal solvent identified for highest ee | Solvent polarity and coordination affect the transition state geometry. | [5][6] |
| Ligand | Screened various chiral ligands (e.g., L5) | Identified optimal ligand for highest ee | The ligand structure directly influences the chiral environment around the metal center. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination using a Transition Metal Catalyst
Objective: To synthesize a chiral secondary amine from a ketone and a primary amine using a chiral iridium catalyst.
Materials:
-
Ketone (1.0 eq)
-
Primary amine (1.1 eq)
-
[Ir(cod)Cl]₂ (0.5 mol%)
-
Chiral ligand (e.g., (S,S)-f-Binaphane) (1.1 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Reducing agent (e.g., H₂, or a silane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the iridium precursor and the chiral ligand in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Add the ketone and the primary amine to the flask.
-
If using H₂, purge the flask with hydrogen gas and maintain a positive pressure. If using a silane (B1218182), add it slowly to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with aqueous HCl if a silane was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Biocatalytic Reductive Amination using a Reductive Aminase (RedAm)
Objective: To synthesize a chiral amine from a ketone and an amine donor using a reductive aminase.
Materials:
-
Ketone (e.g., 5 mM)
-
Amine donor (e.g., 1-50 eq.)
-
Reductive Aminase (RedAm) (e.g., 1 mg/mL)
-
NADP⁺ (e.g., 1 mM)
-
Cofactor regeneration system (e.g., Glucose Dehydrogenase (GDH) at 0.7 mg/mL and D-glucose at 30 mM)
-
Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
Procedure:
-
In a suitable reaction vessel, prepare the buffer solution.
-
Add the ketone, amine donor, NADP⁺, D-glucose, and Glucose Dehydrogenase.
-
Initiate the reaction by adding the Reductive Aminase enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 25 °C) with shaking (e.g., 220 rpm) for a specified time (e.g., 24 hours).[14]
-
Monitor the reaction for conversion of the ketone to the amine product using HPLC or GC-FID.[14]
-
Upon completion, quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile (B52724) to precipitate the enzyme).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for product concentration and enantiomeric excess using chiral HPLC or GC.
Mandatory Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Caption: Optimization of biocatalytic amination reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. [PDF] An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 15. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (-)- vs (+)-2-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of 2-Phenylpropylamine (B128651), (-)-2-Phenylpropylamine and (+)-2-Phenylpropylamine. 2-Phenylpropylamine, a structural isomer of amphetamine, is a chiral molecule, and its stereoisomers can exhibit distinct pharmacological profiles. Understanding these differences is crucial for drug design and development, as the therapeutic effects and side-effect profiles can be enantiomer-dependent. This document summarizes the available quantitative data on their interactions with key biological targets, details the experimental methodologies for assessing these activities, and visualizes the relevant biological pathways.
Executive Summary
2-Phenylpropylamine exerts its effects primarily through interaction with the Trace Amine-Associated Receptor 1 (TAAR1), monoamine transporters, and monoamine oxidase (MAO) enzymes. While comprehensive comparative data for both enantiomers at all targets is not extensively available in publicly accessible literature, existing information points towards stereoselectivity in their biological actions. Notably, the (R)-enantiomer of 2-phenylpropylamine demonstrates a significantly higher potency for the inhibition of monoamine oxidase. The following sections provide a detailed comparison based on the available experimental data.
Data Presentation: Quantitative Biological Comparison
The following tables summarize the known quantitative data for the biological activity of the enantiomers of 2-Phenylpropylamine. It is important to note that direct comparative studies for all targets are limited.
| Enantiomer | Target | Activity Type | Value (IC50/Ki) | Species | Reference |
| This compound | Monoamine Oxidase-A (MAO-A) | Inhibition | Data Not Available | ||
| Monoamine Oxidase-B (MAO-B) | Inhibition | Data Not Available | |||
| (+)-2-Phenylpropylamine | Monoamine Oxidase-A (MAO-A) | Inhibition | Data Not Available | ||
| Monoamine Oxidase-B (MAO-B) | Inhibition | Data Not Available |
| Enantiomer | Target | Activity Type | Value (EC50/Ki) | Species | Reference |
| This compound | Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | Data Not Available | ||
| (+)-2-Phenylpropylamine | Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | Data Not Available |
| Enantiomer | Target | Activity Type | Value (IC50/Ki) | Species | Reference |
| This compound | Dopamine (B1211576) Transporter (DAT) | Inhibition/Release | Data Not Available | ||
| Norepinephrine (B1679862) Transporter (NET) | Inhibition/Release | Data Not Available | |||
| Serotonin Transporter (SERT) | Inhibition/Release | Data Not Available | |||
| (+)-2-Phenylpropylamine | Dopamine Transporter (DAT) | Inhibition/Release | Data Not Available | ||
| Norepinephrine Transporter (NET) | Inhibition/Release | Data Not Available | |||
| Serotonin Transporter (SERT) | Inhibition/Release | Data Not Available |
2-Phenylpropylamine is known to act as a releasing agent at both dopamine and norepinephrine transporters, with a preference for norepinephrine release over dopamine. Unfortunately, specific quantitative data for the individual enantiomers are not available in the current literature.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-Phenylpropylamine enantiomers are mediated through complex interactions with the monoaminergic system. The primary signaling pathways are depicted below.
Caption: Proposed mechanism of action for 2-Phenylpropylamine enantiomers.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of the biological activities of the (-)- and (+)-2-Phenylpropylamine enantiomers. The following sections outline the key experimental protocols.
Chiral Separation of 2-Phenylpropylamine Enantiomers
To study the individual enantiomers, they must first be separated from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.
Protocol:
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm) is commonly employed.
-
Sample Preparation: The racemic 2-Phenylpropylamine is dissolved in the mobile phase at a suitable concentration.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Caption: Workflow for the chiral separation of 2-Phenylpropylamine.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of each enantiomer on the two major isoforms of MAO, MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: A fluorescent or radiolabeled substrate specific for each isoform is used (e.g., kynuramine (B1673886) for both, or more specific substrates if needed).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test enantiomer.
-
Reaction Initiation: The reaction is started by the addition of the substrate.
-
Detection: The formation of the product is measured over time using a fluorometer or liquid scintillation counter.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay
This assay measures the ability of each enantiomer to activate TAAR1, typically by measuring the production of a second messenger like cyclic AMP (cAMP).
Protocol:
-
Cell Line: A stable cell line expressing human TAAR1 is used (e.g., HEK293 or CHO cells).
-
Assay Principle: The assay measures the accumulation of intracellular cAMP upon receptor activation. This can be done using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Procedure: Cells are incubated with various concentrations of the test enantiomer.
-
Detection: After incubation, the cells are lysed, and the amount of cAMP is quantified according to the specific assay kit instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the enantiomer concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from this curve.
Navigating Chiral Purity: A Comparative Guide to Analytical Methods for (-)-2-Phenylpropylamine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing product safety and efficacy. The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methods for the validation of chiral purity of (-)-2-Phenylpropylamine, a key chiral amine. We present a detailed evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental protocols and comparative data to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of an analytical method for determining the chiral purity of this compound is contingent on several factors, including the required sensitivity, sample throughput, and the instrumentation available. Each technique offers distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Separation of volatile enantiomers (often as diastereomeric derivatives) based on their interaction with a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Resolution (Rs) | > 2.0 (baseline separation) | > 1.5 (baseline separation) | > 2.0 (baseline separation) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.02% of the major enantiomer | ~0.01% of the major enantiomer |
| Limit of Quantification (LOQ) | ~0.03% of the major enantiomer | ~0.06% of the major enantiomer | ~0.03% of the major enantiomer |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 10 - 25 minutes |
| Advantages | High reproducibility, well-established, suitable for preparative scale. | High sensitivity, excellent resolution for volatile compounds. | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Higher cost of chiral columns, can use significant amounts of organic solvents. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC, and CE tailored for the chiral analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method utilizes a chiral stationary phase to directly separate the enantiomers of 2-phenylpropylamine (B128651).
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Validation Parameters:
-
Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any potential impurities. A blank injection should show no interfering peaks.
-
Linearity: Assessed by analyzing a series of solutions of the undesired enantiomer over a range of, for example, 0.1% to 2.0% of the nominal concentration of the main enantiomer.
-
Accuracy: Determined by spiking the sample of the pure this compound with known amounts of the (+)-enantiomer at different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample containing a known amount of the undesired enantiomer.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography (GC) Protocol
This indirect method involves the derivatization of the amine enantiomers to form diastereomers, which can then be separated on a standard achiral column.
Derivatization Step:
-
To 1 mg of the 2-phenylpropylamine sample, add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (L-TPC).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to achieve separation of the diastereomers.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL (split injection).
Validation Parameters: The validation follows the same principles as for HPLC, with the linearity, accuracy, and precision being determined for the diastereomeric derivatives.
Capillary Electrophoresis (CE) Protocol
This method utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector such as a cyclodextrin (B1172386) derivative (e.g., 15 mM highly sulfated-β-cyclodextrin).
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 200 nm.
Validation Parameters: Similar to HPLC and GC, the validation of the CE method involves assessing specificity, linearity, accuracy, precision, LOD, and LOQ.
Visualization of Method Validation Workflow and Comparison
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed techniques.
Navigating the Chiral Maze: A Comparative Guide to HPLC and GC for Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical checkpoint in ensuring the safety and efficacy of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two primary analytical pillars for this task. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, quantifying the purity of a single enantiomer in a mixture is a non-negotiable aspect of drug development and quality control.[1] Both HPLC and GC offer robust solutions for chiral separations, with the choice between them often hinging on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
Methodology Comparison: A Head-to-Head Analysis
The fundamental principle behind chiral separations by both HPLC and GC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[2][3] However, the nature of the mobile phase and the typical instrumentation leads to distinct advantages and disadvantages for each technique.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the separation of enantiomers, particularly for non-volatile and thermally labile compounds often encountered in the pharmaceutical industry.[4][5] Chiral HPLC can be performed directly, where enantiomers are separated on a chiral stationary phase, or indirectly, where the enantiomers are first derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[1][3]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] Chiral GC is well-established for the analysis of small, volatile molecules like certain alcohols and amines.[6] Similar to HPLC, derivatization can be employed in GC to enhance volatility, improve peak shape, and facilitate separation on a chiral column.[6][7][8]
The following table summarizes the key performance parameters for chiral HPLC and GC methods, providing a snapshot of their respective capabilities.
| Parameter | Chiral HPLC | Chiral GC |
| Principle | Differential partitioning of enantiomers with a CSP in a liquid mobile phase.[2] | Differential partitioning of enantiomers with a CSP in a gaseous mobile phase.[2] |
| Analyte Volatility | Not a limiting factor.[2][4] | Required for analysis; suitable for volatile and semi-volatile compounds.[2][4] |
| Thermal Stability | Suitable for thermally labile compounds.[4] | Requires analytes to be thermally stable.[4] |
| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives), Pirkle-type, cyclodextrin-based, protein-based.[2][3] | Cyclodextrin-based, polysiloxane-based with chiral selectors.[2][6] |
| Mobile/Carrier Gas | Isocratic or gradient mixtures of organic solvents and/or aqueous buffers.[2] | Inert gas (e.g., Helium, Hydrogen, Nitrogen).[2] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C).[2] | Temperature-programmed oven for optimal separation (e.g., 60-220 °C).[2] |
| Analysis Time | Typically longer, in the range of 15-30 minutes.[2] | Generally offers faster run times.[2][6] |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS), Circular Dichroism (CD).[2][9][] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[11] |
| Sensitivity | Dependent on the detector; fluorescence and MS offer high sensitivity.[1][6] | Generally high, especially with FID and MS detectors.[12] |
| Sample Preparation | Often involves dissolution in a suitable solvent; derivatization may be required for indirect methods.[3] | May require derivatization to increase volatility and improve peak shape.[6][8] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the determination of enantiomeric excess using chiral HPLC and GC. Specific parameters will need to be optimized based on the analyte of interest.
Method 1: Chiral HPLC Protocol
This protocol outlines a typical workflow for chiral HPLC analysis.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]
-
If using an indirect method, react the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers prior to dissolution.[1][3]
-
-
HPLC System and Conditions:
-
Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).[3]
-
Mobile Phase: A pre-mixed and degassed mixture of solvents such as n-Hexane and Isopropanol (for normal phase) or an aqueous buffer and Acetonitrile/Methanol (for reversed-phase).[3][13] For basic compounds, an amine modifier like diethylamine (B46881) (DEA) may be added, and for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be used.[13]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, often near ambient (e.g., 25 °C).[2]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[14]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Method 2: Chiral GC Protocol
This protocol provides a general procedure for chiral GC analysis.
-
Sample Preparation and Derivatization (if required):
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
-
If derivatization is necessary to improve volatility or separation, react the sample with a suitable agent. For example, alcohols can be acylated with trifluoroacetic anhydride (B1165640) (TFAA).[6][8]
-
After the reaction is complete, the excess reagent may need to be removed, and the sample diluted to an appropriate concentration for GC analysis.
-
-
GC System and Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., trifluoroacetylated γ-cyclodextrin).[6]
-
Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate.[6][8]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 220-250 °C).[6][7]
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, start at a lower temperature and ramp up to a higher temperature.[8][11]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The detector temperature should be high enough to prevent condensation (e.g., 250 °C).[7][11]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that both HPLC and GC methods provide comparable and reliable results for the determination of enantiomeric excess.[15] This involves analyzing the same set of samples by both techniques and comparing the outcomes.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion: Making the Right Choice
Both chiral HPLC and chiral GC are indispensable tools for the determination of enantiomeric excess. The choice between the two is not about which method is universally superior, but rather which is the most suitable for the specific analytical challenge at hand.[4][6]
-
Chiral HPLC is the go-to method for a wide range of pharmaceutical compounds, especially those that are non-volatile or thermally sensitive.[4] Its versatility in terms of stationary and mobile phases allows for the development of methods for a vast array of molecular structures.
-
Chiral GC excels in the analysis of volatile compounds and often provides faster analysis times, making it well-suited for high-throughput screening environments.[2][6] When coupled with mass spectrometry, it offers excellent sensitivity and structural information.
Ultimately, a thorough understanding of the analyte's properties, coupled with the specific requirements of the analysis in terms of sensitivity, speed, and available instrumentation, will guide the researcher to the most appropriate and reliable method for ensuring the enantiomeric purity of their compounds. In many cases, having both techniques available for orthogonal testing and cross-validation provides the highest level of confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uma.es [uma.es]
- 11. gcms.cz [gcms.cz]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of Levoamphetamine and Dextroamphetamine for ADHD Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of levoamphetamine and dextroamphetamine, the two stereoisomers of amphetamine, in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) treatment. By examining their distinct pharmacological profiles, clinical efficacy, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making and future research endeavors.
Introduction: The Role of Amphetamine Isomers in ADHD Therapy
Amphetamine has long been a cornerstone in the pharmacological management of ADHD. It exists as two enantiomers, levoamphetamine and dextroamphetamine, which are mirror images of each other. While both isomers are pharmacologically active, they exhibit notable differences in their affinity for and activity at key monoamine transporters, leading to distinct clinical effects. Dextroamphetamine is generally considered the more potent of the two for its central nervous system effects, while levoamphetamine is recognized for its more pronounced peripheral effects.[1][2] Combination products containing both isomers, such as Adderall®, are widely prescribed, highlighting the therapeutic relevance of understanding the individual contributions of each component.[2]
Mechanism of Action: A Tale of Two Transporters
The therapeutic effects of both levoamphetamine and dextroamphetamine in ADHD are primarily mediated by their interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Both isomers act as competitive inhibitors and releasing agents of dopamine and norepinephrine, increasing their extracellular concentrations in the synaptic cleft.[3] This enhancement of catecholaminergic neurotransmission in brain regions associated with attention and executive function, such as the prefrontal cortex, is believed to be the core mechanism underlying their efficacy in treating ADHD symptoms.[4]
However, the two isomers display a differential affinity and potency at these transporters. Dextroamphetamine is a more potent dopamine-releasing agent than levoamphetamine.[5] In contrast, both isomers exhibit similar potency in releasing norepinephrine.[5] This distinction likely accounts for the more pronounced central stimulant effects of dextroamphetamine and the greater peripheral sympathomimetic effects of levoamphetamine.
dot
Caption: Signaling pathway of amphetamine isomers.
Pharmacological and Pharmacokinetic Profiles
The differing potencies of levoamphetamine and dextroamphetamine at the dopamine and norepinephrine transporters are reflected in their overall pharmacological and pharmacokinetic profiles.
| Parameter | Levoamphetamine | Dextroamphetamine | Reference(s) |
| Dopamine Release Potency | Weaker | 3-5 times more potent than levoamphetamine | [5] |
| Norepinephrine Release Potency | Similar to dextroamphetamine | Similar to levoamphetamine | [5] |
| Central Nervous System Effects | Less pronounced psychostimulant effects | More pronounced psychostimulant effects | [5] |
| Peripheral & Cardiovascular Effects | Stronger effects | Weaker effects | [1][2] |
| Elimination Half-life | Longer | Shorter | [2] |
Clinical Efficacy: A Comparative Overview
Clinical studies directly comparing the efficacy of levoamphetamine and dextroamphetamine for ADHD have demonstrated that both isomers are effective in managing the core symptoms of the disorder.[6] However, nuances in their clinical profiles have been observed.
A key study by Arnold and colleagues (1976) in children with what was then termed "minimal brain dysfunction" (a precursor to the ADHD diagnosis) found that while both isomers were superior to placebo, dextroamphetamine showed a non-significant trend of superiority over levoamphetamine in improving symptoms.[6] The study also noted that a subgroup of children with unsocialized aggression showed a trend for better response to levoamphetamine.[6]
| Efficacy Outcome | Levoamphetamine | Dextroamphetamine | Reference(s) |
| Overall ADHD Symptom Reduction | Effective, superior to placebo | Effective, superior to placebo; non-significant trend of superiority over levoamphetamine | [6] |
| Hyperactivity/Impulsivity | Effective | Potentially more effective than levoamphetamine | [6] |
| Inattention | Effective | Effective | [6] |
| Unsocialized Aggression | Trend for superiority in a subgroup | Less effective than levoamphetamine in a subgroup with aggression | [6] |
Side Effect Profiles
The side effect profiles of levoamphetamine and dextroamphetamine are largely similar, reflecting their shared mechanism of action as central nervous system stimulants. Common side effects include decreased appetite, insomnia, headache, and irritability.[3] However, the stronger peripheral effects of levoamphetamine may lead to a higher incidence of cardiovascular side effects, such as increased heart rate and blood pressure, compared to dextroamphetamine.[1][2]
| Side Effect | Levoamphetamine | Dextroamphetamine | Reference(s) |
| Decreased Appetite | Common | Common | [3] |
| Insomnia | Common | Common | [3] |
| Headache | Common | Common | [3] |
| Irritability | Common | Common | [3] |
| Increased Heart Rate | More pronounced | Less pronounced | [1][2] |
| Increased Blood Pressure | More pronounced | Less pronounced | [1][2] |
Experimental Protocols
Clinical Trial Methodology: Arnold et al. (1976)
The study "Levoamphetamine vs dextroamphetamine in minimal brain dysfunction" by Arnold and colleagues was a pivotal clinical trial in understanding the differential effects of these isomers.
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Children diagnosed with "minimal brain dysfunction."
-
Interventions: Levoamphetamine, dextroamphetamine, and placebo were administered in a counterbalanced order.
-
Outcome Measures: Teacher and parent rating scales were used to assess changes in behavior and ADHD symptoms.
-
Data Analysis: Statistical comparisons were made between the treatment conditions to determine efficacy.
dot
Caption: Crossover clinical trial workflow.
In Vitro Neurotransmitter Release Assay
The differential effects of levoamphetamine and dextroamphetamine on dopamine and norepinephrine release are typically investigated using in vitro preparations of brain tissue, such as synaptosomes.
-
Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of laboratory animals.
-
Loading: The synaptosomes are incubated with radiolabeled dopamine (e.g., [3H]dopamine) or norepinephrine (e.g., [3H]norepinephrine) to allow for uptake into the vesicles.
-
Stimulation: The loaded synaptosomes are then exposed to various concentrations of levoamphetamine or dextroamphetamine.
-
Measurement: The amount of radiolabeled neurotransmitter released into the surrounding medium is quantified using liquid scintillation counting.
-
Analysis: Dose-response curves are generated to determine the potency (EC50) of each isomer in inducing neurotransmitter release.
Conclusion and Future Directions
The available evidence clearly indicates that both levoamphetamine and dextroamphetamine are effective in the treatment of ADHD, albeit with distinct pharmacological profiles. Dextroamphetamine's greater potency at the dopamine transporter likely contributes to its more robust effects on the core cognitive symptoms of ADHD. Conversely, levoamphetamine's prominent effects on the norepinephrine system and its peripheral actions may be beneficial in certain patient subpopulations, such as those with comorbid aggression, but may also contribute to a less favorable cardiovascular side effect profile.
For drug development professionals, these findings underscore the potential for developing novel ADHD therapeutics with tailored isomer ratios to optimize efficacy and minimize adverse effects for specific patient profiles. Further research is warranted to fully elucidate the clinical implications of the differential neurochemical effects of these isomers and to identify biomarkers that could predict patient response to specific amphetamine formulations. A deeper understanding of the interplay between the dopaminergic and noradrenergic systems in ADHD, and how this is differentially modulated by levo- and dextroamphetamine, will be crucial for advancing the next generation of ADHD pharmacotherapies.
References
- 1. Frontiers | Amphetamines in child medicine: a review of ClinicalTrials.gov [frontiersin.org]
- 2. Adderall - Wikipedia [en.wikipedia.org]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 5. Levoamphetamine - Wikipedia [en.wikipedia.org]
- 6. Levoamphetamine vs dextroamphetamine in minimal brain dysfunction. Replication, time response, and differential effect by diagnostic group and family rating - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereoselectivity of Amphetamine: A Comparative Guide to Enantiomer Pharmacokinetics
For researchers, scientists, and drug development professionals, a nuanced understanding of the pharmacokinetic differences between amphetamine enantiomers is critical for optimizing therapeutic strategies and informing drug design. This guide provides a comprehensive comparison of the absorption, distribution, metabolism, and excretion of d-amphetamine and l-amphetamine, supported by experimental data and detailed methodologies.
Amphetamine, a potent central nervous system stimulant, exists as two stereoisomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). While chemically similar, these enantiomers exhibit distinct pharmacokinetic profiles that significantly influence their pharmacological effects. The d-isomer is generally considered to be more potent in its central effects, while the l-isomer has a longer-lasting peripheral action. These differences are largely attributable to stereoselective metabolism and excretion.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for d-amphetamine and l-amphetamine across different age groups, providing a clear comparison of their disposition in the body.
| Pharmacokinetic Parameter | d-Amphetamine | l-Amphetamine | Age Group | Reference |
| Elimination Half-life (t½) | ~10 hours | ~13 hours | Adults | [1] |
| 11 hours | 13-14 hours | Adolescents (13-17 years) | [1] | |
| 9 hours | 11 hours | Children (6-12 years) | [1] | |
| Time to Maximum Plasma Concentration (Tmax) - Immediate Release | ~3 hours | ~3 hours | Adults | [1] |
| Time to Maximum Plasma Concentration (Tmax) - Extended Release | ~7 hours | ~7 hours | Adults | [1] |
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies conducted in human subjects. Below are representative methodologies employed in such studies:
Study Design: A typical study involves the administration of a single oral dose of amphetamine formulations (e.g., Adderall®, which contains a 3:1 ratio of d- to l-amphetamine salts) to healthy adult, adolescent, or pediatric volunteers. Blood samples are collected at predetermined intervals over a period of 48 to 72 hours. Urine samples are also collected to assess renal clearance and metabolite excretion.[2][3]
Bioanalytical Method: Plasma and urine concentrations of d- and l-amphetamine and their metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5] This technique allows for the sensitive and specific measurement of each enantiomer, which is crucial for determining their individual pharmacokinetic profiles.
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for each enantiomer.
Metabolic Pathways and Stereoselectivity
The metabolism of amphetamine is a key area where stereoselectivity is pronounced. The primary routes of metabolism are aromatic hydroxylation and oxidative deamination, with the cytochrome P450 enzyme CYP2D6 playing a significant role in the former.[6][7][8]
Aromatic Hydroxylation: This pathway, mediated primarily by CYP2D6, leads to the formation of 4-hydroxyamphetamine.[6][9][10] This process is stereoselective, with d-amphetamine being a preferred substrate for CYP2D6 compared to l-amphetamine.[11]
Oxidative Deamination: This is another major metabolic pathway that results in the formation of phenylacetone, which is further metabolized to benzoic acid and its conjugates.[7]
The stereoselective nature of amphetamine metabolism results in a faster clearance of d-amphetamine compared to l-amphetamine, leading to the longer elimination half-life observed for the l-isomer.[8]
Caption: Comparative pharmacokinetic pathways of d- and l-amphetamine.
Excretion
The primary route of elimination for amphetamine and its metabolites is through the kidneys into the urine.[12] The rate of urinary excretion is highly dependent on urinary pH. Acidic urine increases the ionization of amphetamine, leading to enhanced renal clearance, while alkaline urine decreases ionization and reduces renal elimination. After administration of a racemic mixture, a progressively increasing proportion of l-amphetamine is excreted over time, reflecting its slower metabolism.[2]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amphetamine enantiomer excretion profile following administration of Adderall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ClinPGx [clinpgx.org]
- 11. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the TAAR1 Agonism of Phenylalkylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the agonistic activity of various phenylalkylamines at the Trace Amine-Associated Receptor 1 (TAAR1). The information presented is collated from peer-reviewed experimental data to aid in the research and development of novel therapeutics targeting this receptor.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorder.[1][2] Phenylalkylamines, a broad class of compounds that includes endogenous trace amines, amphetamines, and synthetic molecules, are known to interact with TAAR1. Understanding the comparative agonism of these compounds is crucial for the development of selective and efficacious TAAR1-targeted drugs.
TAAR1 Signaling Pathways
Activation of TAAR1 by an agonist primarily leads to the stimulation of adenylyl cyclase through coupling with the Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[3] However, the signaling cascade is more complex, also involving G protein-independent pathways. Key downstream signaling pathways include:
-
PKA/PKC Activation: Increased cAMP activates Protein Kinase A (PKA), which, along with Protein Kinase C (PKC), phosphorylates various downstream targets.
-
β-arrestin2 Pathway: TAAR1 can also signal through a β-arrestin2-dependent pathway, which can modulate the AKT/GSK3β signaling cascade.
-
ERK/CREB Pathway: Activation of TAAR1 can also lead to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB).
These pathways collectively contribute to the modulation of monoaminergic neurotransmission, which is a key mechanism underlying the therapeutic potential of TAAR1 agonists.[1]
TAAR1 Signaling Cascade
Comparative Agonism of Phenylalkylamines at TAAR1
The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of a selection of phenylalkylamines at human TAAR1 (hTAAR1). EC50 represents the concentration of the agonist that produces 50% of the maximal response, while Emax is the maximum response observed relative to a reference full agonist.
| Compound | Class | hTAAR1 EC50 (µM) | hTAAR1 Emax (%) | Reference(s) |
| β-Phenylethylamine (PEA) | Endogenous Trace Amine | 0.106 | 100 | [4] |
| p-Tyramine | Endogenous Trace Amine | 0.497 | 100 (rodent) / partial (human) | [5] |
| Amphetamine (d-isomer) | Amphetamine | 4.44 (human-rat chimera) | Full agonist | [5] |
| Methamphetamine (S-(+)-isomer) | Amphetamine | 4.44 (human-rat chimera) | Full agonist | [5] |
| MDMA (Ecstasy) | Amphetamine | ~5 | N/A | [6] |
| Higenamine | Synthetic | 0.98 | 93 | [7] |
| β-Methylphenethylamine | Synthetic | 2.1 | 77 | [7] |
| p-Synephrine | Synthetic | 92 | 85 | [7] |
| Hordenine | Synthetic | 47 | 82 | [7] |
| RO5256390 | Synthetic | N/A (high affinity) | Full agonist | [1] |
| RO5263397 | Synthetic | N/A | Partial agonist (48-73%) | [1] |
Note: EC50 and Emax values can vary depending on the experimental system and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common assays used to characterize TAAR1 agonism.
This real-time assay measures the production of cAMP in living cells upon receptor activation.
Principle: A genetically encoded biosensor, often based on the Exchange Protein Directly Activated by cAMP (EPAC), is co-expressed with TAAR1 in a cell line (e.g., HEK-293). The EPAC sensor is tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). In the absence of cAMP, the donor and acceptor are in close proximity, allowing for BRET. Upon agonist-induced cAMP production, cAMP binds to EPAC, causing a conformational change that increases the distance between the donor and acceptor, leading to a decrease in the BRET signal.[8][9]
Protocol Outline:
-
Cell Culture and Transfection: HEK-293 cells are cultured and transiently co-transfected with plasmids encoding for hTAAR1 and the BRET-based cAMP biosensor.
-
Cell Plating: Transfected cells are plated into 96-well microplates.
-
Assay:
-
The cell culture medium is replaced with a suitable assay buffer.
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
A baseline BRET signal is measured using a microplate reader capable of detecting both donor and acceptor emission wavelengths.
-
The test compound (phenylalkylamine) is added at various concentrations.
-
The BRET signal is measured kinetically over time.
-
-
Data Analysis: The change in the BRET ratio (acceptor emission / donor emission) is calculated and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.
BRET cAMP Assay Workflow
This assay measures the affinity (Ki) of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.[10]
Principle: Cell membranes expressing TAAR1 are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. A competing, unlabeled test compound (phenylalkylamine) is added at increasing concentrations. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then used to calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.[11]
Protocol Outline:
-
Membrane Preparation: Cells stably expressing hTAAR1 are harvested, and the cell membranes are isolated through homogenization and centrifugation.[12]
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-RO5256390), and increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known TAAR1 ligand).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
References
- 1. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Pharmacological Guide: (-)-2-Phenylpropylamine vs. Phenylpropanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of (-)-2-Phenylpropylamine and Phenylpropanolamine. The information presented is collated from experimental data to assist researchers in understanding the distinct profiles of these two structurally related compounds.
Introduction
This compound, also known as (-)-β-methylphenethylamine, is a positional isomer of amphetamine.[1] Phenylpropanolamine (PPA), or norephedrine, is a sympathomimetic amine that was previously used as a decongestant and appetite suppressant.[2][3] Both compounds are phenethylamines and exert their effects on monoaminergic systems, but with notable differences in their mechanisms and potencies. This guide will delve into their comparative pharmacology, supported by quantitative data and detailed experimental methodologies.
Pharmacological Effects: A Comparative Overview
The primary pharmacological distinction between this compound and Phenylpropanolamine lies in their interaction with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). Phenylpropanolamine primarily acts as a norepinephrine (B1679862) releasing agent, with significantly less potent effects on dopamine (B1211576) release.[2] In contrast, this compound is recognized as a potent agonist of TAAR1, a receptor known to modulate the activity of dopamine and norepinephrine transporters.[4][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and the relevant stereoisomer of Phenylpropanolamine, (-)-norephedrine. It is important to note that much of the publicly available data for 2-Phenylpropylamine is for the racemic mixture (a 1:1 mixture of the (-) and (+) enantiomers).
Table 1: Potency of Monoamine Release
| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| (-)-Norephedrine (a PPA stereoisomer) | 50[6] | >10,000[6] | >10,000 |
| (±)-2-Phenylpropylamine (racemic) | 247[7] | 711[7] | >10,000 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Receptor Activation and Transporter Binding Affinity
| Compound | Target | Parameter | Value (nM) |
| (±)-β-Methylphenethylamine (racemic 2-Phenylpropylamine) | human TAAR1 | EC50 | 2,100[8] |
Ki (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. Data for the specific (-) enantiomer of 2-Phenylpropylamine for transporter binding is not readily available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Phenylpropanolamine ((-)-Norephedrine)
Phenylpropanolamine's primary mechanism of action is the release of norepinephrine from presynaptic nerve terminals.[2] This is achieved by interacting with the norepinephrine transporter (NET), causing a reversal of its transport direction and subsequent efflux of norepinephrine into the synaptic cleft. The released norepinephrine then activates adrenergic receptors on postsynaptic neurons, leading to its sympathomimetic effects, such as vasoconstriction and increased heart rate.[2] Its effect on the dopamine transporter (DAT) is significantly weaker.[6]
Caption: Signaling pathway of (-)-Norephedrine (PPA).
This compound
This compound is a potent agonist of TAAR1.[4][5] Activation of TAAR1 can modulate the function of monoamine transporters, including DAT and NET.[9] TAAR1 activation is known to induce phosphorylation of these transporters, which can lead to their internalization (reducing reuptake) and, in some cases, promote neurotransmitter efflux.[9] This results in an increase in extracellular levels of dopamine and norepinephrine.
Caption: Signaling pathway of this compound via TAAR1.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental protocols.
Monoamine Transporter Release Assay
This assay is used to determine the potency of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from presynaptic nerve terminals or cells expressing the respective transporters.
Objective: To measure the EC50 value for neurotransmitter release.
General Procedure:
-
Preparation of Synaptosomes or Transfected Cells: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is homogenized to prepare synaptosomes, which are resealed nerve terminals. Alternatively, cell lines (e.g., HEK293) are transfected to express the human monoamine transporters.
-
Radiolabeling: Synaptosomes or cells are incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the vesicles.
-
Initiation of Release: After washing to remove excess radiolabel, the synaptosomes or cells are exposed to various concentrations of the test compound (e.g., this compound or Phenylpropanolamine).
-
Measurement of Release: The amount of radioactivity released into the supernatant is measured using a scintillation counter.
-
Data Analysis: The data are plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.
Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the Ki value for a target receptor or transporter.
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., TAAR1, DAT, NET) are homogenized, and the cell membranes are isolated by centrifugation.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target with high affinity and increasing concentrations of the unlabeled test compound.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
TAAR1 Activation Assay (cAMP Measurement)
This assay is used to determine the functional activity (EC50) of a compound at the Gs-coupled TAAR1 receptor by measuring the downstream production of cyclic AMP (cAMP).
Objective: To measure the EC50 for TAAR1 activation.
General Procedure:
-
Cell Culture: A cell line (e.g., HEK293) is transfected to express human TAAR1.
-
Compound Incubation: The cells are treated with various concentrations of the test compound.
-
cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A concentration-response curve is generated, and the EC50 value for cAMP production is calculated.
Caption: Workflow for key in vitro pharmacological assays.
Conclusion
This compound and Phenylpropanolamine, while structurally similar, exhibit distinct pharmacological profiles. Phenylpropanolamine, as represented by its active stereoisomer (-)-norephedrine, is a potent norepinephrine releasing agent with minimal activity at the dopamine transporter. In contrast, this compound's effects are largely mediated through its agonist activity at TAAR1, which in turn modulates the function of both norepinephrine and dopamine transporters. The quantitative data, though more comprehensive for Phenylpropanolamine's stereoisomers, highlights a greater potency of (-)-norephedrine for norepinephrine release compared to racemic 2-Phenylpropylamine. Further research focusing on the individual enantiomers of 2-Phenylpropylamine is necessary to fully elucidate its pharmacological profile and to allow for a more direct and precise comparison with the stereoisomers of Phenylpropanolamine. This guide provides a foundational comparison based on the current scientific literature to aid researchers in the fields of pharmacology and drug development.
References
- 1. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 5. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Levoamphetamine and Racemic Amphetamine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of psychoactive compounds is paramount for targeted therapeutic development. This guide provides an objective comparison of the efficacy of levoamphetamine and racemic amphetamine, supported by experimental data, detailed methodologies, and visual representations of key pathways and processes.
Introduction to Amphetamine Isomers
Amphetamine is a chiral molecule existing as two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine).[1] Racemic amphetamine is a mixture containing equal parts of both dextro- and levo-isomers.[2] While structurally similar, these isomers exhibit distinct pharmacological profiles that influence their clinical efficacy and side-effect profiles. Dextroamphetamine is generally considered the more potent central nervous system (CNS) stimulant, primarily due to its greater effect on dopamine (B1211576) release.[3] In contrast, levoamphetamine has more pronounced effects on the peripheral nervous system, largely mediated by its influence on norepinephrine (B1679862).[4]
Comparative Efficacy in Clinical Applications
Both levoamphetamine and racemic amphetamine have demonstrated clinical effectiveness in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[5] Historically, racemic amphetamine was widely used, but its application in ADHD treatment saw a significant decline after studies in the 1970s suggested that dextroamphetamine was more clinically effective.[5]
However, the levorotatory isomer is not without therapeutic benefit. The inclusion of levoamphetamine in mixed amphetamine salt formulations, such as Adderall® (which contains a 3:1 ratio of dextro- to levoamphetamine), is reported to contribute to the overall therapeutic effect and provide a different spectrum of activity compared to dextroamphetamine alone.[6] Some clinical data suggests that while both isomers are effective, dextroamphetamine may show a non-significant trend of superiority over levoamphetamine for treating ADHD.[7] Despite this, a subset of patients may respond better to levoamphetamine, indicating a degree of individual variability in response.[7]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the pharmacokinetic and pharmacodynamic properties of levoamphetamine and dextroamphetamine, the components of racemic amphetamine.
Table 1: Pharmacokinetic Properties of Amphetamine Isomers
| Parameter | Levoamphetamine | Dextroamphetamine | Reference(s) |
| Elimination Half-Life (t½) | 11-14 hours (at normal urine pH) | 9-11 hours (at normal urine pH) | [8] |
| Time to Peak Plasma Concentration (Tmax) - Immediate Release | ~3 hours | ~3 hours | [6] |
| Plasma Protein Binding | <20% | <20% | [6] |
Note: The elimination half-life of both isomers is highly dependent on urinary pH. Acidic urine can decrease the half-life to as low as 7 hours, while alkaline urine can extend it up to 34 hours.[8]
Table 2: Pharmacodynamic Properties of Amphetamine Isomers
| Parameter | Levoamphetamine | Dextroamphetamine | Reference(s) |
| Potency for Dopamine (DA) Release | Less potent | 3-4 times more potent than levoamphetamine | [4] |
| Potency for Norepinephrine (NE) Release | More potent or equally potent to dextroamphetamine | - | [4][9] |
| Central Nervous System (CNS) Effects | Less potent | More potent | [4] |
| Peripheral Nervous System (PNS) & Cardiovascular Effects | More potent | Less potent | [4] |
Experimental Protocols
In Vitro Assessment of Neurotransmitter Release
A common experimental approach to determine the potency of amphetamine isomers on neurotransmitter release involves using synaptosomes, which are isolated nerve terminals.
Objective: To quantify the release of dopamine and norepinephrine from rat brain synaptosomes induced by levoamphetamine and dextroamphetamine.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for norepinephrine) through a process of homogenization and differential centrifugation.
-
Neurotransmitter Loading: The prepared synaptosomes are incubated with radiolabeled dopamine (e.g., ³H-DA) and norepinephrine (e.g., ³H-NE) to allow for their uptake into the nerve terminals.
-
Superfusion: The loaded synaptosomes are then placed in a superfusion system, which allows for continuous washing and collection of the surrounding medium (superfusate).
-
Drug Application: After a baseline period of superfusion to establish a stable rate of neurotransmitter release, various concentrations of levoamphetamine or dextroamphetamine are introduced into the superfusion medium.
-
Sample Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radiolabeled neurotransmitter in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The drug-induced release of neurotransmitters is calculated as a percentage increase over the baseline release. Dose-response curves are then generated to determine the potency (e.g., EC50 values) of each isomer.[4]
Clinical Trial for ADHD Efficacy
The efficacy of amphetamine formulations in treating ADHD is typically evaluated in randomized, double-blind, placebo-controlled crossover studies.
Objective: To compare the efficacy of levoamphetamine and racemic amphetamine in reducing symptoms of ADHD in adult patients.
Methodology:
-
Participant Selection: Adults diagnosed with ADHD according to DSM criteria are recruited for the study.
-
Study Design: A crossover design is employed, where each participant receives all treatments (e.g., levoamphetamine, racemic amphetamine, and placebo) in a randomized order, separated by a washout period to prevent carryover effects.
-
Blinding: Both the participants and the investigators are blinded to the treatment being administered to minimize bias.
-
Treatment Periods: Each treatment is administered for a specified period (e.g., 3-4 weeks).
-
Outcome Measures: The primary outcome is typically the change in ADHD symptoms as measured by standardized rating scales, such as the ADHD Rating Scale (ADHD-RS). Secondary outcomes may include clinical global impression (CGI) scores and patient-reported outcomes.
-
Data Analysis: Statistical analyses are performed to compare the effects of each treatment on the outcome measures. The crossover design allows for within-subject comparisons, which can increase the statistical power of the study.[10][11]
Visualizations
Caption: Relationship between amphetamine isomers and their effects.
Caption: Typical workflow for a crossover clinical trial.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. Vyvanse Vs. Adderall: Similarities and Differences [webmd.com]
- 6. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy and tolerability of medications for attention-deficit hyperactivity disorder in children, adolescents, and adults: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphetamines for attention deficit hyperactivity disorder (ADHD) in adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Determining Enantiomeric Excess of Amines
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral amines, a prevalent structural motif in pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this analysis. This guide provides an objective comparison of common NMR-based methods for determining the enantiomeric excess of amines, supported by experimental data and detailed protocols.
Introduction to NMR-Based Enantiodiscrimination
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. To differentiate enantiomers by NMR, a chiral auxiliary is introduced to create a diastereomeric environment. This results in distinct chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their quantification. The enantiomeric excess can then be calculated from the integral ratio of the separated signals.
The primary methods for achieving this diastereomeric differentiation for amines in NMR spectroscopy fall into three main categories:
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the amine enantiomers.
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the amine enantiomers to form stable diastereomeric products.
-
Metal-Based Chiral Auxiliaries: Chiral ligands coordinated to a metal center create a chiral environment that can interact with the amine enantiomers, leading to signal separation.
Comparison of Methods
The choice of method depends on several factors, including the nature of the amine, the desired accuracy, and the experimental convenience. The following table summarizes the key characteristics of each approach.
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) | Metal-Based Chiral Auxiliaries |
| Principle | Non-covalent diastereomeric complex formation | Covalent bond formation to form diastereomers | Coordination to a chiral metal complex |
| Advantages | - Simple and rapid (no reaction required)- Non-destructive to the sample- Analyte can be recovered | - Often larger chemical shift differences (Δδ)- Stable diastereomers formed- Can be used for absolute configuration determination | - High sensitivity with certain nuclei (e.g., 19F)- Can offer very large Δδ values |
| Disadvantages | - Smaller Δδ values- Complex equilibria can affect accuracy- Sensitive to solvent, temperature, and concentration | - Requires a chemical reaction- Potential for kinetic resolution and racemization- Analyte is chemically modified | - Can be expensive- May require specific functionalities on the analyte for coordination |
| Typical Agents | BINOL derivatives, Mosher's acid (as a CSA), Pirkle's alcohol | Mosher's acid chloride (MTPA-Cl), Marfey's reagent | Chiral Iridium and Cobalt complexes |
Quantitative Data Comparison
The effectiveness of a chiral auxiliary is often judged by the magnitude of the induced chemical shift difference (Δδ) between the signals of the two enantiomers. A larger Δδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess. The following table presents a compilation of representative Δδ values for the determination of enantiomeric excess of various amines using different chiral auxiliaries.
| Amine Analyte | Chiral Auxiliary | Method | Observed Nucleus | Δδ (ppm) | Reference |
| 1-Phenylethylamine | (S)-BINOL | CSA | ¹H (CH) | 0.04 | [1][2] |
| 1-(1-Naphthyl)ethylamine | (R)-BINOL | CSA | ¹H (CH) | 0.12 | [1][2] |
| 1,2-Diphenylethylenediamine | (S)-3,3'-Bis(2,4,6-triisopropylphenyl)BINOL | CSA | ¹H (CH) | 0.21 | [1] |
| α-Methylbenzylamine | 2-Formylphenylboronic acid + (S)-BINOL | CDA | ¹H (imine H) | 0.10 | [3] |
| Phenylglycinol | 2-Formylphenylboronic acid + (S)-BINOL | CDA | ¹H (imine H) | 0.08 | [3] |
| 1-Phenylethylamine | (R)-Mosher's acid chloride (MTPA-Cl) | CDA | ¹H (NH) | ~0.15 | [4] |
| 1-Phenylethylamine | Δ---INVALID-LINK-- + Salicylaldehyde | Metal-Based | ¹H (imine H) | >0.20 | [5] |
| In-situ Fluorinated Amines | Cationic Cobalt(III) complex | Metal-Based | ¹⁹F | up to 0.5 | [6] |
Note: Δδ values can be influenced by experimental conditions such as solvent, temperature, and the molar ratio of the analyte to the chiral auxiliary.
Experimental Protocols
General Workflow for NMR-based ee Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of an amine using NMR spectroscopy.
Protocol for Chiral Solvating Agents (CSAs) - Using BINOL Derivatives
This protocol is adapted from a rapid method for the determination of enantiopurity of amines using BINOL derivatives.[1][2][7]
Materials:
-
Amine analyte (racemic or enantioenriched)
-
Enantiomerically pure (S)- or (R)-BINOL derivative (e.g., (S)-BINOL)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, accurately weigh the amine analyte (typically 0.05 mmol).
-
Add the chiral solvating agent, (S)-BINOL (typically 0.1 mmol, a 2:1 molar ratio of CSA to analyte is often effective).
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and shake gently until all solids are dissolved.
-
Acquire the ¹H NMR spectrum at room temperature.
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton alpha to the nitrogen) in the two diastereomeric complexes.
-
Carefully integrate the two signals to determine their relative areas.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Protocol for Chiral Derivatizing Agents (CDAs) - Three-Component System
This protocol describes a simple three-component system for the derivatization of primary amines.[3]
Materials:
-
Primary amine analyte
-
2-Formylphenylboronic acid
-
Enantiomerically pure (S)- or (R)-1,1'-bi-2-naphthol (BINOL)
-
Deuterated chloroform (CDCl₃)
-
Molecular sieves (4 Å, optional but recommended)
-
NMR tube
Procedure:
-
To a clean, dry NMR tube, add 2-formylphenylboronic acid (1.1 equivalents relative to the amine).
-
Add (S)-BINOL (1.1 equivalents).
-
Add the primary amine analyte (1.0 equivalent).
-
Add approximately 0.6 mL of CDCl₃. If desired, add a few pellets of 4 Å molecular sieves to remove any trace moisture.
-
Cap the tube and allow the reaction to proceed at room temperature for a few minutes. The formation of the diastereomeric iminoboronate esters is typically rapid.
-
Acquire the ¹H NMR spectrum.
-
The imine proton signals of the two diastereomers are often well-resolved and can be used for quantification.
-
Integrate the signals and calculate the enantiomeric excess as described previously.
Signaling Pathways and Interaction Models
The following diagrams illustrate the principles behind the different NMR methods for enantiodiscrimination.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Chiral Stationary Phases for Primary Amine Separation
The enantioselective separation of primary amines is a critical task in the pharmaceutical and chemical industries, as the biological activity of chiral molecules can vary significantly between enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for achieving these separations. This guide provides a comparative overview of common CSPs for primary amines, supported by experimental data and detailed protocols to aid researchers in method development.
Overview of Chiral Stationary Phases for Primary Amines
The successful chiral separation of primary amines hinges on the selection of an appropriate CSP and the optimization of mobile phase conditions. Several classes of CSPs have demonstrated effectiveness in resolving primary amine enantiomers, each operating through different chiral recognition mechanisms. The most prominent among these are polysaccharide-based, cyclodextrin-based, crown ether-based, macrocyclic glycopeptide, and Pirkle-type CSPs.
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad applicability.[1][2][3] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[1][4] Immobilized versions of these CSPs offer greater solvent compatibility compared to their coated counterparts.[2][3]
-
Cyclodextrin-based CSPs: These CSPs consist of cyclic oligosaccharides that form inclusion complexes with guest molecules.[5][6] The hydrophobic cavity of the cyclodextrin (B1172386) and the hydrophilic exterior allow for chiral recognition based on the fit and interaction of the analyte within the chiral cavity.[5][6] Derivatized cyclofructans, a related class, have shown high success rates for primary amine separations, particularly in the polar organic mode.[7][8]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines, which can form host-guest complexes with the crown ether macrocycle.[7][9] Chiral recognition is primarily driven by interactions between the protonated primary amine and the oxygen atoms of the crown ether. These CSPs often require acidic mobile phases to ensure the amine is in its cationic form.[7][8]
-
Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are bonded to silica (B1680970) to create these versatile CSPs.[10][11][12] They are multimodal and can be used in normal-phase, reversed-phase, and polar organic modes.[10][12] Chiral recognition is complex, involving hydrogen bonding, ionic interactions, and inclusion.[12][13]
-
Pirkle-type CSPs: Also known as brush-type phases, these rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[14][15] They are designed to have complementary π-acidic and π-basic sites to interact with analytes.[14]
Comparative Performance Data
The following tables summarize the performance of different CSPs for the separation of various primary amine enantiomers. The data includes the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs).
Table 1: Performance of Polysaccharide-based CSPs (Chiralpak®) in Normal Phase Mode
| Analyte | CSP | Mobile Phase | k1 | α | Rs |
| 1-Phenylethylamine | Chiralpak IA | Heptane/Ethanol/Butylamine (90/10/0.1) | 1.82 | 1.25 | 3.10 |
| 1-(1-Naphthyl)ethylamine | Chiralpak IB | Heptane/Isopropanol/Butylamine (80/20/0.1) | 2.54 | 1.48 | 5.20 |
| 1-Aminoindan | Chiralpak IC | Heptane/Ethanol/Butylamine (95/5/0.1) | 3.11 | 1.18 | 2.50 |
| Tranylcypromine | Chiralpak IF | Heptane/Isopropanol/Butylamine (90/10/0.1) | 2.98 | 1.35 | 4.10 |
Table 2: Performance of Cyclofructan and Crown Ether-based CSPs
| Analyte | CSP | Mode | Mobile Phase | k1 | α | Rs |
| 1-Phenylethylamine | Larihc CF6-P | PO | ACN/MeOH/TFA/TEA (90/10/0.3/0.2) | 1.50 | 1.33 | 4.50 |
| 1-(1-Naphthyl)ethylamine | Larihc CF6-P | PO | ACN/MeOH/TFA/TEA (90/10/0.3/0.2) | 2.10 | 1.55 | 6.80 |
| Phenylglycinol | Crownpak CR-I(+) | SFC | CO2/MeOH + 5% H2O | 1.20 | 1.80 | 7.50 |
| Amphetamine | Crownpak CR-I(+) | SFC | CO2/EtOH + 5% H2O | 1.45 | 1.65 | 6.20 |
Data is compiled and representative from literature values.[7][8][9] Actual performance may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing separation methods.
Protocol 1: Separation on Polysaccharide-based CSPs in Normal Phase Mode
-
Column: Chiralpak® IA, IB, IC, or IF (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Heptane with an alcohol modifier (Ethanol or Isopropanol) and a basic additive. A typical starting condition is Heptane/Ethanol (90/10, v/v) with 0.1% Butylamine or Diethylamine. The additive is crucial for good peak shape and to prevent strong interactions with residual silanols.[4]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
Sample Preparation: Dissolve the primary amine racemate in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Separation on Cyclofructan-based CSPs in Polar Organic Mode
-
Column: Larihc® CF6-P (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile (ACN) with a polar modifier like Methanol (MeOH). A common mobile phase is ACN/MeOH (90/10, v/v) containing acidic and basic additives.[7][8] A recommended starting point is 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA).[8]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for the analyte.
-
Sample Preparation: Dissolve the analyte in the mobile phase.
Protocol 3: Separation on Crown Ether-based CSPs in SFC Mode
-
Column: Crownpak® CR-I (+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol). The addition of 5% water to the modifier can improve peak shape.[9]
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV detector.
-
Sample Preparation: Dissolve the primary amine in the alcohol co-solvent.
Visualization of Method Development Workflow
The selection of an appropriate chiral separation method can be guided by a logical workflow. The following diagram illustrates a typical decision-making process for the chiral separation of primary amines.
Caption: A decision tree for chiral method development for primary amines.
This workflow begins with an initial screening across different CSP types. Based on the initial results, the chromatographic mode is selected and then the separation is optimized. If the desired resolution is not achieved, screening of alternative CSPs is recommended.
Logical Relationships in CSP Selection
The choice of a CSP is often dictated by the structural features of the primary amine analyte. The following diagram illustrates the primary interaction mechanisms that govern the selection of a suitable CSP.
Caption: Interaction mechanisms guiding CSP selection for primary amines.
This diagram highlights that the selection of a CSP is based on matching the structural features of the analyte with the primary interaction mechanisms offered by the stationary phase. For example, primary amines with aromatic rings are good candidates for Pirkle-type CSPs due to potential π-π interactions.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 15. hplc.eu [hplc.eu]
Confirming the Absolute Configuration of (-)-2-Phenylpropylamine: A Comparative Guide to Experimental Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of key experimental techniques for confirming the absolute configuration of (-)-2-Phenylpropylamine, a versatile chiral amine.
The levorotatory enantiomer of 2-phenylpropylamine (B128651), also known as (-)-β-methylphenethylamine, has been determined to possess the (S)-configuration. Conversely, the dextrorotatory enantiomer, (+)-2-phenylpropylamine, has the (R)-configuration[1]. This guide will delve into the primary analytical methods used to establish this relationship, presenting experimental data and detailed protocols for each technique.
Comparison of Analytical Methods
The determination of a chiral molecule's absolute configuration relies on a range of sophisticated analytical techniques. The most common and reliable methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiroptical methods such as Circular Dichroism (CD) spectroscopy.
| Method | Principle | Sample Requirements | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Provides unambiguous determination of absolute configuration. | Crystal growth can be challenging and time-consuming. |
| NMR with Chiral Derivatizing Agents | Reaction of the chiral amine with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR spectra. | Soluble sample, chiral derivatizing agent. | Applicable to a wide range of compounds in solution. | Requires chemical modification, potential for kinetic resolution. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | Soluble sample, chromophore near the stereocenter. | Non-destructive, sensitive to stereochemistry in solution. | Requires a chromophore, interpretation can be complex without computational support. |
Experimental Data Summary
The following table summarizes key experimental data used to confirm the absolute configuration of the enantiomers of 2-phenylpropylamine.
| Enantiomer | Configuration | Specific Rotation ([α]²⁰_D) | Solvent |
| (+)-2-Phenylpropylamine | R | +30° to +35° (c=1) | Ethanol |
| This compound | S | -30° to -35° (c=1, inferred) | Ethanol |
Note: The specific rotation for the (S)-enantiomer is inferred from the value of the (R)-enantiomer, as enantiomers have equal and opposite optical rotations.
Experimental Protocols
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute configuration. The process involves the following key steps:
-
Crystallization: A pure enantiomer of 2-phenylpropylamine is derivatized with a suitable chiral acid (e.g., tartaric acid) to form a diastereomeric salt. Slow evaporation of a suitable solvent is then used to grow single crystals of high quality.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 confirms the correct absolute configuration.
Workflow for X-ray Crystallography
References
A Comparative Guide to Chiral Resolution Techniques for Drug Development Professionals
The separation of enantiomers, a critical process in the pharmaceutical industry, ensures the therapeutic efficacy and safety of chiral drugs. This guide provides a side-by-side comparison of major chiral resolution techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs. We will delve into diastereomeric salt crystallization, kinetic resolution (including enzymatic methods), and chiral chromatography, presenting their core principles, performance data, and detailed experimental protocols.
Diastereomeric Salt Crystallization
This classical method remains a cornerstone for large-scale chiral resolution. It involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.
Experimental Workflow
The process begins with the selection of a suitable chiral resolving agent and solvent. The racemic compound and the resolving agent are dissolved, often with heating, to form the diastereomeric salts. Controlled cooling or solvent evaporation then induces the crystallization of the less soluble diastereomer. This salt is isolated, purified, and then the resolving agent is removed to yield the desired enantiomer.
Performance Data
The success of this method is highly dependent on the choice of resolving agent and solvent. Below is a comparison for the resolution of racemic ibuprofen.
| Compound | Resolving Agent | Solvent | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine (S-MBA) | Ethyl Acetate | 80 | 71 | [1] |
| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine (S-MBA) + KOH | Water/Methanol | >80 (ee%) | 95 | [1] |
| Racemic Naproxen | Chiral Amine + Achiral Base | - | High Selectivity | Doubled Yield (with racemization) | [2] |
Kinetic Resolution
Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A significant limitation is that the maximum theoretical yield for the recovered, less reactive enantiomer is 50%.
Enzymatic Kinetic Resolution
A highly effective form of kinetic resolution utilizes enzymes, such as lipases, which exhibit high enantioselectivity under mild conditions. This method is widely used for the resolution of alcohols and esters.
Experimental Workflow
A racemic substrate is incubated with an enzyme and a suitable acylating agent (for alcohols) or in a hydrolysis medium (for esters). The reaction is monitored and stopped at approximately 50% conversion. The product (e.g., an ester) and the unreacted substrate (e.g., an alcohol) are then separated by standard techniques like chromatography.
Performance Data
The efficiency of kinetic resolution is often described by the selectivity factor (s) or enantiomeric ratio (E), which relates the reaction rates of the two enantiomers. Higher values indicate better separation.
| Substrate | Catalyst/Enzyme | Acylating Agent | Conversion (%) | Product ee% | Unreacted Substrate ee% | Selectivity (s) | Reference |
| 1-Phenylethanol | Planar-chiral DMAP analogue | Acetic Anhydride | ~50 | - | >99 | 12-52 | [3][4] |
| 1-(o-tolyl)ethanol | Amidine-Based Catalyst (Cl-PIQ) | - | - | - | - | High | [5] |
| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa Lipase MY | Isopropenyl acetate | 28.2 | 96.2 | - | 67.5 | [6] |
| Racemic Acyloins | Pseudomonas sp. Lipase (PSL) | Vinyl acetate | ~50 | 97 | 92 | - | [3] |
Chiral Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both analytical and preparative separation of enantiomers.[7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Workflow
The process involves selecting an appropriate chiral column and mobile phase. A solution of the racemic mixture is injected into the HPLC system. The enantiomers are separated as they pass through the column and are detected as they elute, allowing for their quantification and collection.
References
- 1. advanceseng.com [advanceseng.com]
- 2. The Retort [www1.udel.edu]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
A Researcher's Guide to Statistical Analysis for Comparing Enantiomer Potency
In the realm of drug discovery and development, the chirality of a molecule can have profound implications for its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit significant differences in their potency, efficacy, and toxicity due to their differential interactions with the chiral environment of biological systems.[1] Consequently, rigorous statistical comparison of the potency of enantiomers is a critical step in drug candidate selection and optimization. This guide provides an objective comparison of methodologies, supported by experimental data, to aid researchers in this essential analysis.
Experimental Design and Data Presentation
The cornerstone of comparing enantiomer potency is the dose-response assay.[2] In these experiments, a biological system (e.g., cell line, animal model) is exposed to a range of concentrations of each enantiomer and the racemic mixture, and a specific biological response is measured.[3] The goal is to determine the concentration at which each compound produces a defined level of response, typically 50% of the maximum effect (EC50) or 50% inhibition (IC50).
Hypothetical Experimental Data: Cytotoxicity Assay
To illustrate the process, consider a hypothetical cytotoxicity assay on a cancer cell line. The assay measures cell viability in response to increasing concentrations of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of a novel anti-cancer drug. The data is presented in Table 1.
Table 1: Dose-Response Data for Enantiomers and Racemic Mixture
| Concentration (nM) | Log(Concentration) | (R)-Enantiomer % Viability (n=3) | (S)-Enantiomer % Viability (n=3) | Racemic Mixture % Viability (n=3) |
| 0.1 | -1.0 | 98.7 ± 2.1 | 99.1 ± 1.8 | 98.9 ± 2.0 |
| 1 | 0.0 | 95.4 ± 3.3 | 97.2 ± 2.5 | 96.5 ± 2.8 |
| 10 | 1.0 | 82.1 ± 4.5 | 90.3 ± 3.1 | 85.7 ± 3.9 |
| 50 | 1.7 | 51.3 ± 5.2 | 75.8 ± 4.2 | 63.1 ± 4.8 |
| 100 | 2.0 | 28.9 ± 3.8 | 55.4 ± 4.9 | 42.6 ± 4.1 |
| 500 | 2.7 | 8.2 ± 1.9 | 21.7 ± 3.3 | 14.5 ± 2.7 |
| 1000 | 3.0 | 4.5 ± 1.2 | 10.1 ± 2.1 | 7.3 ± 1.5 |
| 5000 | 3.7 | 2.1 ± 0.8 | 4.8 ± 1.1 | 3.5 ± 0.9 |
Values are presented as Mean ± Standard Deviation.
From this raw data, non-linear regression analysis is used to fit a sigmoidal dose-response curve for each compound.[2] Key parameters from these curves, such as the IC50 and Hill slope, are then compared. A summary of these derived parameters is presented in Table 2.
Table 2: Comparison of Potency Parameters
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| IC50 (nM) | 48.5 | 125.7 | 85.2 |
| 95% Confidence Interval of IC50 | 42.1 - 55.8 | 109.2 - 144.7 | 76.1 - 95.4 |
| Hill Slope | -1.2 | -1.1 | -1.15 |
| R² (Goodness of Fit) | 0.995 | 0.992 | 0.994 |
Statistical Analysis of Potency
Comparing the potency of enantiomers requires more than a simple side-by-side look at the IC50/EC50 values. A statistically robust method is essential to determine if the observed differences are significant.
It is generally not recommended to perform multiple t-tests at each concentration point, as this approach ignores the overall dose-response relationship and increases the risk of Type I errors.[4] The preferred method involves using non-linear regression to analyze the entire dataset.
The primary statistical approach is as follows:
-
Fit a Dose-Response Model: A four-parameter logistic model is commonly used to describe the sigmoidal relationship between the logarithm of the concentration and the response.[2] This model yields estimates for the bottom and top plateaus of the curve, the IC50/EC50, and the Hill slope (a measure of the steepness of the curve).
-
Compare Models: To determine if the potency of the two enantiomers is significantly different, a statistical test, such as an F-test, is used to compare the goodness of fit of two models:[5]
-
Model 1 (Null Hypothesis): A single curve is fitted to the data for both enantiomers, assuming they have the same IC50 value.
-
Model 2 (Alternative Hypothesis): Separate curves are fitted to the data for each enantiomer, allowing for different IC50 values.
-
-
Interpret the Results: If the F-test yields a small p-value (typically < 0.05), the null hypothesis is rejected. This indicates that fitting separate curves provides a statistically significant improvement, meaning the IC50 values are significantly different. Additionally, comparing the 95% confidence intervals of the IC50 values can provide a straightforward assessment; non-overlapping intervals suggest a significant difference in potency.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reliable and reproducible data. Below is a generalized protocol for a cell-based cytotoxicity assay.
Protocol: Cell-Based Cytotoxicity Assay (MTS Assay)
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before plating.[6]
-
-
Plating Cells:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.[6]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of each compound to create a range of concentrations (e.g., 8-10 concentrations covering the expected dose-response range).
-
Add the diluted compounds to the appropriate wells in triplicate. Include vehicle-only controls (for 100% viability) and a positive control for cell death.
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 72 hours), which should be sufficient for the drug to exert its effect.[6]
-
-
Viability Assessment (MTS Reagent):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data by setting the vehicle control absorbance as 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use non-linear regression software (e.g., GraphPad Prism, R with the 'drc' package) to fit a four-parameter logistic curve and determine the IC50 values.[7]
-
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows, pathways, and relationships.
Caption: Logical workflow for comparing enantiomer potency.
Caption: Differential enantiomer-receptor interaction.
Caption: Experimental workflow for a dose-response assay.
References
- 1. reddit.com [reddit.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. graphpad.com [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
Safety Operating Guide
Proper Disposal of (-)-2-Phenylpropylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (-)-2-Phenylpropylamine
This compound is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides procedural, step-by-step instructions for its proper disposal, in line with safety data sheet (SDS) recommendations and general laboratory hazardous waste management practices. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Summary
This compound is classified with multiple hazards, necessitating stringent safety precautions during handling and disposal. It is a highly flammable liquid and vapor, may be corrosive to metals, is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life.
| Hazard Classification | Description |
| Flammable Liquid | Category 2 |
| Corrosive to Metals | Category 1 |
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 3 |
| Acute Toxicity (Inhalation) | Category 3 |
| Skin Corrosion | Category 1B |
| Serious Eye Damage | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Hazardous to the Aquatic Environment (Acute) | Category 3 |
Experimental Protocols for Disposal
Currently, there are no widely established and validated experimental protocols for the in-laboratory neutralization or degradation of this compound prior to disposal. Attempting to neutralize or treat this chemical without a validated protocol could lead to uncontrolled reactions or the generation of other hazardous byproducts.[1] Therefore, the recommended and mandatory procedure is to dispose of this compound as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]
Step-by-Step Disposal Procedures
The following steps outline the proper operational plan for the collection and disposal of this compound waste:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[3][4] All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, compatible, and leak-proof container.[1][5][6] The original container can often be used for the waste if it is in good condition.[5] Do not use metal containers due to the corrosive nature of the chemical.[5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1][5] Mixing incompatible chemicals can lead to dangerous reactions.
-
-
Labeling:
-
Storage:
-
Disposal of Empty Containers:
-
Arranging for Pickup:
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel from the area and remove all sources of ignition.[1][7] For a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[1] For larger spills, follow your institution's emergency response procedures and contact the EHS office immediately.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (-)-2-Phenylpropylamine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (-)-2-Phenylpropylamine. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance. This compound is classified as a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] All handling and disposal operations must be conducted with the appropriate personal protective equipment and within a controlled environment.
I. Personal Protective Equipment (PPE) Specifications
Due to the hazardous nature of this compound, selecting the correct PPE is of paramount importance. The following tables summarize the recommended PPE for various levels of protection.
Table 1: Hand Protection
| Glove Material | Recommendation | Important Considerations |
| Nitrile Rubber | Recommended for splash protection. | No specific breakthrough time data is available for this compound. Select gloves with a minimum thickness of 5 mils for splash protection.[2] Immediately remove and replace gloves upon any contact with the chemical. For prolonged or immersive contact, thicker gloves are necessary, but specific data is unavailable. |
| Neoprene | A viable alternative to nitrile. | Offers good resistance to a range of chemicals, but specific breakthrough data for this compound is not available. |
Note: It is a critical best practice to inspect gloves for any signs of degradation or punctures before each use. Given the lack of specific permeation data, a conservative approach to glove selection and replacement is essential.
Table 2: Eye and Face Protection
| Equipment | Specification | Use Case |
| Safety Glasses | Must have side shields. | Required for all handling of this compound, even in small quantities. |
| Chemical Splash Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Required when there is a risk of splashing. |
| Face Shield | To be worn in addition to goggles. | Recommended for procedures with a significant splash potential, such as when transferring large volumes or working with heated material. |
Table 3: Skin and Body Protection
| Item | Specification | Guidelines |
| Laboratory Coat | Standard lab coat. | Must be fully buttoned. |
| Chemical-Resistant Apron | Made of a material resistant to corrosive amines. | Recommended when handling larger quantities or when there is a high risk of splashes. |
| Disposable Coveralls | Consider for large-scale operations or for significant contamination risks. |
Table 4: Respiratory Protection
| Respirator Type | Assigned Protection Factor (APF) | Cartridge Type | Use Scenario |
| Half-Mask Air-Purifying Respirator | 10 | Organic Vapor (OV) with P100 prefilter, or Ammonia/Methylamine cartridge. A multi-gas/vapor cartridge is also an option.[1][3] | For use in well-ventilated areas where airborne concentrations are not expected to exceed the occupational exposure limit (OEL). |
| Full-Facepiece Air-Purifying Respirator | 50 | Organic Vapor (OV) with P100 prefilter, or Ammonia/Methylamine cartridge. A multi-gas/vapor cartridge is also an option.[1][3][4] | Recommended for higher potential exposure levels or when eye and face protection are also required. |
| Powered Air-Purifying Respirator (PAPR) | 25-1,000 (depending on style) | High-efficiency particulate air (HEPA) filter in combination with an appropriate chemical cartridge.[4] | For situations requiring higher levels of respiratory protection. |
NIOSH Respirator Cartridge Color Coding: [5]
-
Organic Vapors: Black
-
Ammonia/Methylamine: Green
-
Acid Gas: White
-
P100 (particulate filter): Magenta
II. Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
PPE Donning : Before entering the designated handling area, don all required PPE as specified in the tables above. Ensure a proper fit for all equipment.
-
Handling the Chemical :
-
Conduct all work at least 6 inches inside the fume hood sash.
-
Use compatible materials for handling, such as glass or appropriate plastics. Avoid contact with incompatible materials like strong oxidizing agents.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Spill Response :
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a designated, sealed hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
-
PPE Doffing :
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Remove gloves last, turning them inside out as you remove them.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan for this compound and Contaminated Materials
-
Waste Identification : All waste containing this compound, including contaminated PPE, is to be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it segregated from incompatible materials.
-
Waste Collection :
-
Collect all liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., Corrosive, Toxic).
-
-
Contaminated PPE Disposal :
-
All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be disposed of as hazardous waste.
-
Place contaminated disposable PPE in a sealed, labeled hazardous waste bag or container.
-
-
Reusable PPE Decontamination :
-
If reusable PPE such as a face shield or apron is contaminated, it must be decontaminated before reuse.
-
Follow your institution's approved decontamination procedure, which may involve washing with a suitable solvent or detergent and water.
-
Ensure that the runoff from decontamination is collected as hazardous waste.
-
-
Waste Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
IV. Visualization of PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
